3-Benzylthiazolium Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-benzyl-1,3-thiazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NS.BrH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-7,9H,8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVXTLWKNXVYDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CSC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469382 | |
| Record name | 3-Benzylthiazolium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75066-50-1 | |
| Record name | 3-Benzylthiazolium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzylthiazolium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Thiazolium Core: A Technical Guide to 3-Benzylthiazolium Bromide as a Vitamin B1 Structural Analog
Abstract
This technical guide provides an in-depth exploration of 3-Benzylthiazolium bromide, a pivotal structural analog of vitamin B1 (thiamine). We delve into the fundamental principles of thiamine pyrophosphate (TPP) dependent catalysis, highlighting the unique role of the thiazolium ring. The guide offers a comprehensive overview of the synthesis, characterization, and mechanistic intricacies of this compound, with a particular focus on its application as a catalyst in seminal organic reactions such as the benzoin condensation. Furthermore, we explore its utility in modern synthetic strategies, including umpolung catalysis facilitated by N-heterocyclic carbenes (NHCs). This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the application of this versatile molecule.
Introduction: The Biological Blueprint - Thiamine Pyrophosphate
Vitamin B1, or thiamine, is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for a suite of enzymes involved in central metabolic pathways.[1][2] These TPP-dependent enzymes catalyze key carbon-carbon bond forming and breaking reactions, which are fundamental to carbohydrate and amino acid metabolism.[3] The catalytic prowess of TPP is localized to its thiazolium ring, a feature that has inspired the development of synthetic analogs like this compound.
The core of TPP's catalytic activity lies in the acidic proton at the C2 position of the thiazolium ring.[2] Deprotonation of this carbon by a basic residue in the enzyme's active site generates a nucleophilic ylide, which is the catalytically active species.[1][2] This ylide can then attack electrophilic carbonyl carbons, initiating a cascade of reactions that are central to the function of enzymes like pyruvate dehydrogenase and transketolase.[1][4]
This compound: A Synthetic Mimic of a Biological Catalyst
This compound is a synthetic organic compound that effectively mimics the catalytic core of thiamine pyrophosphate.[5] Its structure incorporates the essential thiazolium ring, with a benzyl group attached to the nitrogen atom. This substitution enhances the stability and modifies the steric and electronic properties of the molecule, making it a versatile tool in organic synthesis.[5] The bromide anion serves as the counter-ion.
The primary utility of this compound stems from its ability to generate an N-heterocyclic carbene (NHC) upon deprotonation of the C2 carbon.[6][7] This NHC is a powerful nucleophilic catalyst that can mediate a variety of chemical transformations, most notably the benzoin condensation.[7][8][9][10]
Synthesis of this compound
The synthesis of this compound is a straightforward and well-established procedure, typically involving the quaternization of a thiazole with benzyl bromide.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiazole (1 equivalent) in a suitable solvent such as acetonitrile or toluene.
-
Addition of Benzyl Bromide: To the stirred solution, add benzyl bromide (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a specified period, typically several hours, to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the product. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.
-
Purification (if necessary): Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed to obtain a highly pure product.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.
| Spectroscopic Method | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the thiazolium ring, the benzyl group (aromatic and methylene protons), and the acidic C2-H proton (typically downfield).[11][12][13] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the characteristic C2 carbon of the thiazolium ring.[13] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and thiazole rings, C=N and C=C stretching vibrations within the rings.[13][14] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the 3-benzylthiazolium cation, with the isotopic pattern of bromine potentially visible in the full spectrum.[14] |
Mechanism of Catalysis: The Power of Umpolung
The catalytic activity of this compound is rooted in the concept of "umpolung," or polarity inversion.[6][15] In a typical reaction, the carbonyl carbon of an aldehyde is electrophilic. However, upon reaction with the NHC generated from this compound, the polarity of this carbon is effectively reversed, rendering it nucleophilic.[10][16] This transient nucleophilic species is often referred to as a Breslow intermediate.[16][17]
The Benzoin Condensation: A Classic Example
The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is the archetypal reaction catalyzed by thiazolium salts.[7][8][9][10]
Experimental Protocol: this compound Catalyzed Benzoin Condensation of Benzaldehyde
-
Catalyst and Base: In a reaction vessel, this compound (typically 5-10 mol%) is dissolved in a suitable solvent, often methanol or ethanol. A base, such as triethylamine or sodium hydroxide, is added to generate the active NHC catalyst in situ.
-
Substrate Addition: Benzaldehyde is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield benzoin.
The mechanism of the benzoin condensation is a cornerstone of understanding thiazolium salt catalysis.
Caption: Catalytic cycle of the benzoin condensation.
Applications in Drug Development and Beyond
The ability of this compound and related thiazolium salts to mimic the action of TPP has led to their investigation as potential therapeutic agents.
Enzyme Inhibition Studies
Structural analogs of TPP, including those with modified thiazolium rings, have been synthesized and evaluated as inhibitors of TPP-dependent enzymes.[4][18][19] These studies provide valuable insights into the enzyme-coenzyme interactions and can serve as a starting point for the design of novel antimicrobial or metabolic drugs. For instance, some O-substituted N(3)-benzyl analogs of vitamin B1 have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[20]
Advanced Glycation End-product (AGE) Breakers
Thiazolium compounds have been investigated for their potential to break the crosslinks of advanced glycation end-products (AGEs), which are implicated in the complications of diabetes and aging.[20]
Organocatalysis
Beyond the benzoin condensation, NHCs generated from thiazolium salts are versatile catalysts in a wide array of organic transformations, including the Stetter reaction, transesterifications, and various annulation reactions.[21] This broad utility makes this compound a valuable reagent in the synthesis of complex molecules, including pharmaceutical intermediates.[5]
Conclusion
This compound stands as a testament to the power of biomimicry in chemical synthesis. By emulating the core catalytic machinery of vitamin B1, this seemingly simple molecule unlocks a wealth of synthetic possibilities, from classic organic reactions to the frontiers of organocatalysis. Its ease of synthesis, stability, and versatile reactivity ensure its continued importance in the toolkits of researchers in academia and industry. A thorough understanding of its properties and catalytic mechanisms, as outlined in this guide, is crucial for harnessing its full potential in the development of novel synthetic methodologies and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering stereoselectivity of ThDP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on thiamine diphosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Organocatalytic umpolung: N-heterocyclic carbenes and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 8. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzoin Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Umpolung of Michael Acceptors Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. N-Heterocyclic-Carbene-Catalyzed Imine Umpolung for the Cross-Coupling of Quinoxalin-2-ones with Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Umpolung reactions in an ionic liquid catalyzed by electrogenerated N-heterocyclic carbenes. Synthesis of saturated esters from activated α,β-unsaturated aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Core Mechanism of 3-Benzylthiazolium Bromide in Umpolung Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolium salts, particularly 3-benzylthiazolium bromide, have emerged as powerful organocatalysts capable of mediating a diverse range of carbon-carbon bond-forming reactions. Their efficacy stems from their ability to induce "umpolung," or polarity reversal, of aldehydes, transforming them from electrophiles into nucleophilic acyl anion equivalents. This guide provides an in-depth exploration of the catalytic mechanism of this compound, focusing on the pivotal role of the Breslow intermediate in reactions such as the benzoin condensation and the Stetter reaction. We will dissect the catalytic cycle, present experimental protocols for catalyst synthesis and application, and discuss the kinetic and spectroscopic evidence that underpins our current mechanistic understanding.
Introduction: The Power of Umpolung and Thiazolium-Based Catalysis
In the landscape of organic synthesis, the carbonyl group of an aldehyde typically functions as an electrophile. However, nature, through coenzymes like thiamine (Vitamin B1), has long utilized the thiazolium moiety to reverse this innate reactivity.[1][2] This concept of "umpolung" opens up a rich field of synthetic possibilities, allowing for the formation of complex molecules that would be challenging to construct using traditional methods.[3][4][5] this compound, a readily accessible and versatile thiazolium salt, serves as a cornerstone catalyst in this domain, enabling reactions like the benzoin condensation and the Stetter reaction.[3][6][7][8] This guide will elucidate the fundamental principles governing its catalytic action.
The Catalytic Cycle: A Step-by-Step Mechanistic Journey
The catalytic prowess of this compound is encapsulated in a well-defined catalytic cycle. The key to this cycle is the in-situ generation of a nucleophilic N-heterocyclic carbene (NHC) from the thiazolium salt precursor.
Generation of the Active Catalyst: The Thiazolium Ylide
The catalytic cycle is initiated by the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base.[3][6][7] This generates a thiazolium ylide, which is a resonance-stabilized N-heterocyclic carbene—the true active catalytic species.[3][9] The choice of base is crucial and can influence the reaction kinetics.
Caption: Formation of the active thiazolium ylide catalyst.
Nucleophilic Attack and Formation of the Breslow Intermediate
The highly nucleophilic thiazolium ylide readily attacks the electrophilic carbonyl carbon of an aldehyde.[6][9] This addition results in a tetrahedral intermediate which, through a proton transfer, rearranges to form the crucial enaminol species known as the Breslow intermediate .[1][4][10] The Breslow intermediate is the cornerstone of thiazolium-catalyzed umpolung, effectively masking the original electrophilic character of the aldehyde and endowing it with nucleophilic properties.[4][11]
Recent advances in spectroscopy have provided direct evidence for the existence of Breslow intermediates. Techniques like NMR spectroscopy, particularly with the use of isotopically labeled substrates, have allowed for their characterization.[12][13] Furthermore, in certain cases, crystalline Breslow intermediates have been isolated and their structures confirmed by X-ray diffraction.[13]
The Divergent Pathways: Benzoin Condensation vs. Stetter Reaction
From the Breslow intermediate, the reaction can proceed down two major pathways, depending on the nature of the electrophile present in the reaction mixture:
-
Benzoin Condensation: In the absence of other electrophiles, the nucleophilic Breslow intermediate attacks a second molecule of aldehyde.[2][8][9] Subsequent collapse of the resulting intermediate and elimination of the thiazolium ylide regenerates the catalyst and yields an α-hydroxy ketone, the characteristic product of a benzoin condensation.[9]
-
Stetter Reaction: If a suitable Michael acceptor (e.g., an α,β-unsaturated ketone, ester, or nitrile) is present, the Breslow intermediate will undergo a conjugate addition (1,4-addition) to this acceptor.[3][6][7] Tautomerization and subsequent elimination of the catalyst afford a 1,4-dicarbonyl compound, the hallmark of the Stetter reaction.[4][6] The Stetter reaction is generally irreversible, in contrast to the often-reversible benzoin condensation, which drives the reaction towards the 1,4-addition product when both pathways are possible.[4][7]
The overall catalytic cycle is depicted below:
Caption: Catalytic cycle of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Thiazole
-
Benzyl bromide
-
Anhydrous diethyl ether or other suitable solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiazole in a minimal amount of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an equimolar amount of benzyl bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The product will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Procedure for a this compound-Catalyzed Benzoin Condensation
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound (catalyst)
-
Base (e.g., triethylamine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a solution of the aromatic aldehyde in the chosen solvent, add a catalytic amount of this compound (typically 5-10 mol%).
-
Add the base (typically 10-20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired α-hydroxy ketone.
Quantitative Data and Kinetic Insights
Kinetic studies of thiazolium-catalyzed reactions have provided valuable insights into the reaction mechanism. For instance, studies on the benzoin condensation catalyzed by a derivative of this compound have shown that the reaction is approximately first-order with respect to the aldehyde concentration.[14][15] Furthermore, isotopic labeling studies, such as the use of deuterated aldehydes (PhCDO), have demonstrated a normal deuterium kinetic isotope effect, indicating that the C-H bond cleavage at the aldehyde is involved in the rate-determining step.[15] Conversely, a large inverse solvent isotope effect is observed when the reaction is carried out in deuterated methanol, suggesting that proton transfers involving the solvent are also kinetically significant.[15] These studies have revealed that multiple steps in the catalytic cycle can be partially rate-determining.[14][15]
| Parameter | Observation | Implication on Mechanism |
| Reaction Order | Approx. first-order in aldehyde | Aldehyde is involved in the rate-determining step(s). |
| Deuterium KIE (PhCDO) | Normal (kH/kD > 1) | C-H bond cleavage of the aldehyde is rate-limiting. |
| Solvent Isotope Effect (MeOD) | Inverse (kD/kH > 1) | Proton transfers involving the solvent are crucial. |
Conclusion and Future Outlook
This compound is a powerful and versatile organocatalyst that enables a range of important carbon-carbon bond-forming reactions through the principle of umpolung. The generation of a thiazolium ylide and the subsequent formation of the key Breslow intermediate are central to its catalytic activity. A thorough understanding of this mechanism, supported by kinetic and spectroscopic evidence, is crucial for the rational design of new catalysts and the development of novel synthetic methodologies. The field continues to evolve, with ongoing research into asymmetric catalysis using chiral thiazolium salts and the expansion of the substrate scope to include a wider variety of aldehydes and electrophiles.[9][16][17] These advancements promise to further solidify the role of thiazolium-based catalysis as an indispensable tool in modern organic synthesis and drug development.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. Stetter reaction - Wikipedia [en.wikipedia.org]
- 4. journals.irapa.org [journals.irapa.org]
- 5. researchgate.net [researchgate.net]
- 6. Stetter_reaction [chemeurope.com]
- 7. Stetter Reaction [organic-chemistry.org]
- 8. Benzoin Condensation [organic-chemistry.org]
- 9. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01910D [pubs.rsc.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Breslow Intermediates from a Thiazolin-2-ylidene and Fluorinated Aldehydes: XRD and Solution-Phase NMR Spectroscopic Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
What are the physical and chemical properties of 3-Benzylthiazolium bromide
An In-Depth Technical Guide to 3-Benzylthiazolium Bromide
Authored by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core physicochemical properties, synthesis, reactivity, and applications of this compound, a versatile compound at the intersection of synthetic catalysis and biochemical research. Our focus is on providing not just data, but also the mechanistic rationale and practical insights essential for its effective application in a laboratory setting.
Introduction: A Molecule of Dual Identity
This compound is a quaternary ammonium salt that holds significant importance in modern chemistry. Its structure, featuring a thiazolium ring N-substituted with a benzyl group, positions it as a critical precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts that has revolutionized synthetic chemistry.[1] Concurrently, its structural similarity to the thiazolium core of thiamine (Vitamin B1) makes it a valuable tool in biochemical studies, particularly for investigating thiamine pyrophosphate (TPP)-dependent enzymes and for designing novel enzyme inhibitors.[2][3] This guide will explore both facets of this compound, providing a robust foundation for its use in research and development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible science, and these values serve as the primary reference for quality control and experimental design.
| Property | Data | Source |
| IUPAC Name | 3-benzyl-1,3-thiazol-3-ium bromide | PubChem[4] |
| CAS Number | 75066-50-1 | PubChem[4] |
| Molecular Formula | C₁₀H₁₀BrNS | PubChem[4] |
| Molecular Weight | 256.16 g/mol | PubChem[4] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[1] |
| Melting Point | 155 - 159 °C | Chem-Impex[1] |
| Canonical SMILES | C1=CC=C(C=C1)C[N+]2=CSC=C2.[Br-] | PubChem[4] |
Synthesis and Characterization: From Reagents to Verified Product
The synthesis of this compound is a straightforward quaternization reaction. Understanding this process is key to ensuring high purity and yield.
General Synthesis Protocol
The most common route involves the direct reaction of thiazole with benzyl bromide. The lone pair of electrons on the nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.
Experimental Workflow: Synthesis of this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-benzyl-1,3-thiazol-3-ium bromide
Foreword: The Pivotal Role of Thiazolium Salts in Modern Chemistry
In the landscape of synthetic and medicinal chemistry, N-heterocyclic carbene (NHC) precursors have emerged as compounds of profound significance.[1][2][3] Among these, thiazolium salts represent a cornerstone class of molecules, celebrated for their role in facilitating unique chemical transformations and serving as building blocks for complex therapeutic agents.[4][5][6] 3-benzyl-1,3-thiazol-3-ium bromide is a canonical example of these versatile compounds. Its true value lies not in its inherent properties, but in its capacity to be deprotonated at the C2 position, yielding a highly nucleophilic N-heterocyclic carbene.[5][7] This generated carbene is the active species in powerful organocatalytic reactions such as the benzoin condensation and the Stetter reaction, which are instrumental in carbon-carbon bond formation.[8][9][10]
This guide provides an in-depth, experience-driven walkthrough of the synthesis and rigorous characterization of 3-benzyl-1,3-thiazol-3-ium bromide. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind each experimental choice, ensuring a reproducible and validated protocol.
Part 1: Synthesis—A Direct Path to a Versatile Precursor
The synthesis of 3-benzyl-1,3-thiazol-3-ium bromide is a classic example of N-alkylation, specifically a quaternization reaction. The lone pair of electrons on the nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a straightforward SN2 mechanism.[5][11] The resulting product is an ionic salt, a structural feature that is key to its isolation and purification.
Reaction Mechanism
The reaction proceeds as follows: the nucleophilic nitrogen of the thiazole attacks the benzyl bromide, displacing the bromide ion and forming a new carbon-nitrogen bond. This creates the positively charged thiazolium cation and a bromide counter-anion.
References
- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 2. Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis and evaluation of bis-thiazolium salts as potential antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiazolium Salt Catalysis in Aldehyde Coupling | Ambeed [ambeed.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
The Genesis and Evolution of N-Benzylthiazolium Salts: Cornerstones of Modern Organocatalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of N-benzylthiazolium salts in organic chemistry. From their conceptual origins rooted in the study of thiamine (Vitamin B1) to their current status as indispensable precursors for N-heterocyclic carbene (NHC) organocatalysis, this document traces the scientific journey that has established these compounds as powerful tools in synthesis. We will delve into the key conceptual breakthroughs, synthetic methodologies, mechanistic principles, and the expansion of their applications, particularly in the realm of asymmetric catalysis. This guide is intended to serve as a foundational resource, offering both historical context and practical insights for professionals in chemical research and development.
Introduction: From Biological Inspiration to a Catalyst is Born
The story of N-benzylthiazolium salts is intrinsically linked to the biochemical role of thiamine (Vitamin B1).[1] Early studies on the mechanism of thiamine-dependent enzymes revealed the crucial role of the thiazolium ring in facilitating reactions that were synthetically challenging, most notably the "umpolung" or reversal of polarity of carbonyl groups.[1][2] This biological blueprint inspired organic chemists to explore the potential of simpler thiazolium salts as catalysts for analogous transformations in the laboratory.
The initial forays into this area demonstrated that the thiazolium nucleus could indeed catalyze reactions like the benzoin condensation, a classic carbon-carbon bond-forming reaction.[3][4][5] This reaction, first reported in 1832 by Liebig and Wöhler and later catalytically improved with cyanide by Zinin, found a new, biologically inspired catalyst in the form of thiazolium salts.[3] However, it was the introduction of the N-benzyl group that marked a pivotal moment, significantly enhancing the stability and catalytic efficacy of these salts and paving the way for their widespread adoption and further development.
The Rise of the N-Benzyl Group: A Paradigm Shift in Stability and Reactivity
The rationale behind incorporating a benzyl group at the nitrogen atom of the thiazolium ring was multifaceted. Early investigations with simpler N-alkylthiazolium salts showed promise but were often hampered by limited stability and solubility. The benzyl group, with its steric bulk and electronic properties, offered a solution to these challenges.
Key Advantages of the N-Benzyl Moiety:
-
Steric Shielding: The bulky benzyl group provides steric protection to the reactive C2 position of the thiazolium ring, preventing unwanted side reactions and catalyst degradation.
-
Enhanced Stability: The electron-withdrawing nature of the phenyl ring in the benzyl group contributes to the overall electronic stability of the thiazolium salt.
-
Modulation of Reactivity: The substituents on the phenyl ring of the benzyl group can be easily modified, allowing for fine-tuning of the catalyst's steric and electronic properties to optimize performance in specific reactions.
This strategic modification unlocked the full potential of thiazolium salts as organocatalysts, leading to a surge in research focused on their synthesis and application.
Synthetic Pathways to N-Benzylthiazolium Salts
The preparation of N-benzylthiazolium salts is generally straightforward, making them readily accessible for research and industrial applications. The most common synthetic routes involve the quaternization of a pre-formed thiazole ring.
General Synthesis Protocol: N-Alkylation of Thiazoles
The most direct method for the synthesis of N-benzylthiazolium salts is the N-alkylation of a corresponding thiazole derivative with a benzyl halide.[6][7]
Experimental Protocol: Synthesis of 3-Benzyl-4-methylthiazolium Chloride
-
Reactants: 4-methylthiazole and benzyl chloride.
-
Solvent: A suitable aprotic solvent such as acetonitrile or toluene.
-
Procedure:
-
To a solution of 4-methylthiazole in the chosen solvent, an equimolar amount of benzyl chloride is added.
-
The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.
-
As the reaction progresses, the N-benzylthiazolium salt often precipitates from the solution.
-
The solid product is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization.
Caption: General workflow for synthesizing N-benzylthiazolium salts.
Alternative Synthetic Routes
While direct N-alkylation is the most common approach, other methods have been developed, particularly for the synthesis of more complex or functionalized N-benzylthiazolium salts. These can include the cyclization of acyclic precursors that already contain the N-benzyl moiety.[8]
The Mechanistic Heart: Precursors to N-Heterocyclic Carbenes (NHCs)
The true catalytic power of N-benzylthiazolium salts lies in their ability to serve as stable precursors to N-heterocyclic carbenes (NHCs).[1][9] In the presence of a base, the proton at the C2 position of the thiazolium ring is abstracted, generating the highly reactive NHC.
This in-situ generation of the NHC is a critical aspect of the catalytic cycle. The NHC is a strong nucleophile and the key species responsible for the "umpolung" of aldehydes.
The Catalytic Cycle of the Benzoin Condensation:
-
Carbene Formation: The N-benzylthiazolium salt is deprotonated by a base to form the corresponding NHC.
-
Nucleophilic Attack: The NHC attacks the carbonyl carbon of an aldehyde, forming a zwitterionic intermediate known as the Breslow intermediate.
-
Proton Transfer and Tautomerization: A proton transfer and tautomerization result in the formation of a nucleophilic enaminol intermediate. This is the key "umpolung" step, where the original electrophilic carbonyl carbon becomes nucleophilic.
-
Second Nucleophilic Attack: This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule.
-
Catalyst Regeneration: The resulting intermediate collapses, eliminating the NHC catalyst and forming the final α-hydroxyketone product (benzoin). The regenerated NHC can then enter another catalytic cycle.
Caption: Catalytic cycle of the benzoin condensation via an NHC.
Expanding the Synthetic Toolkit: Beyond the Benzoin Condensation
While the benzoin condensation was the foundational reaction for N-benzylthiazolium salt catalysis, the versatility of the NHC intermediates has led to the development of a wide array of other important transformations.
| Reaction | Description |
| Stetter Reaction | The 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound.[6] |
| Transesterification | Catalyzing the conversion of one ester to another.[10] |
| Annulation Reactions | Construction of cyclic compounds through a series of bond-forming events.[11] |
| Oxidation Reactions | NHC-mediated oxidation of aldehydes.[2] |
These reactions have become invaluable tools for the synthesis of complex molecules, including natural products and pharmaceuticals.
The Frontier of Asymmetric Catalysis
A major breakthrough in the field was the development of chiral N-benzylthiazolium salts for asymmetric catalysis.[11] By incorporating chiral motifs into the structure of the N-benzyl group or the thiazole backbone, researchers have been able to induce enantioselectivity in a variety of NHC-catalyzed reactions.
The design of these chiral catalysts is a dynamic area of research, with a focus on creating catalysts that offer high enantiomeric excess (ee) and broad substrate scope.[12][13][14] Triazolium salts have also emerged as a powerful class of catalysts, in some cases providing higher enantioselectivities than their thiazolium counterparts.[3][11]
Table 1: Selected Chiral Thiazolium and Triazolium Salts for Asymmetric Benzoin Condensation
| Catalyst Structure | Catalyst Type | Enantiomeric Excess (ee) | Reference |
| Chiral Thiazolium Salt | Thiazolium | Moderate to High | [11] |
| Chiral Triazolium Salt | Triazolium | Often >90% | [3][11] |
Note: Enantiomeric excess is highly dependent on the specific substrates and reaction conditions.
Conclusion and Future Outlook
The journey of N-benzylthiazolium salts from their bio-inspired origins to their current status as pillars of organocatalysis is a testament to the power of fundamental research and rational catalyst design. These versatile compounds have not only provided access to previously challenging chemical transformations but have also opened the door to the development of highly selective asymmetric catalytic systems.
The future of N-benzylthiazolium salt chemistry is bright, with ongoing research focused on:
-
The development of novel chiral catalysts with enhanced activity and selectivity.
-
The application of these catalysts in the synthesis of increasingly complex and biologically active molecules.
-
The immobilization of N-benzylthiazolium salts on solid supports for applications in heterogeneous catalysis, facilitating catalyst recovery and reuse.[15]
-
The exploration of new reaction pathways and activation modes for NHCs generated from these salts.[16]
As our understanding of catalysis continues to deepen, N-benzylthiazolium salts and their derived N-heterocyclic carbenes will undoubtedly remain at the forefront of innovation in organic synthesis, driving progress in fields ranging from materials science to drug discovery.
References
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- 2. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Benzoin Condensation [organic-chemistry.org]
- 5. scribd.com [scribd.com]
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- 14. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress of N-heterocyclic carbenes in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Advances in N-heterocyclic carbene organocatalysis from 2015 to 2024 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 3-Benzylthiazolium Bromide (CAS No. 75066-50-1): Properties, Synthesis, and Catalytic Applications
This guide provides a comprehensive technical overview of 3-Benzylthiazolium bromide, a pivotal N-heterocyclic carbene (NHC) precursor. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, a validated synthesis protocol, and its mechanistic role and practical application in facilitating key carbon-carbon bond-forming reactions. We will explore the causality behind its catalytic power, grounded in the principle of umpolung, and provide detailed experimental procedures to ensure reproducibility and validate its function.
Introduction: The Significance of this compound
This compound is a quaternary ammonium salt belonging to the thiazolium class of compounds.[1] Its significance in modern organic synthesis stems not from its inherent properties, but from its role as a stable and accessible precatalyst for the in-situ generation of a potent N-heterocyclic carbene (NHC).[2] Upon deprotonation of the C2-proton, it forms a highly nucleophilic carbene that is the true catalytic species.
This catalytic activity is fundamentally linked to the concept of umpolung , or polarity reversal. Thiazolium-derived NHCs are renowned for their ability to invert the typical electrophilic character of an aldehyde's carbonyl carbon, transforming it into a nucleophilic acyl anion equivalent. This unique reactivity paradigm, first elucidated by Breslow in his studies on the mechanism of thiamine (Vitamin B1), enables a host of powerful transformations, most notably the benzoin and Stetter reactions.[3] this compound serves as a stable, easy-to-handle entry point into this rich field of organocatalysis, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.[4]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a research environment.
Core Properties
The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 75066-50-1 | [5] |
| Molecular Formula | C₁₀H₁₀BrNS | [5] |
| Molecular Weight | 256.16 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | Commercial Supplier Data |
| Melting Point | 155 - 159 °C | Commercial Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in chloroform. | Inferred from related compounds |
Note: Detailed solubility data in a range of solvents is not extensively published in primary literature and is often determined empirically. The information provided is based on common characteristics of similar thiazolium salts.
Spectroscopic Characterization (Predicted)
While a definitive, published high-resolution spectrum for this specific salt is elusive in readily available literature, the expected NMR signals can be predicted based on its structure and data from closely related analogues.[6]
-
¹H NMR:
-
Thiazolium Ring Protons: Expect signals in the aromatic region, likely downfield due to the positive charge on the ring. The C2-H proton is the most acidic and will appear as a distinct singlet, typically >10 ppm.
-
Benzyl Group Protons: A singlet for the methylene protons (-CH₂-) is expected around 5.5-6.0 ppm. The phenyl protons will appear in the 7.3-7.6 ppm region.
-
-
¹³C NMR:
-
Thiazolium Ring Carbons: The C2 carbon will be the most downfield of the ring carbons.
-
Benzyl Group Carbons: The methylene carbon signal will appear around 50-60 ppm, with the phenyl carbons in the typical 128-135 ppm range.
-
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification:
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation persists, seek medical attention (P302 + P352, P332 + P313).[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists (P305 + P351 + P338, P337 + P313).[7]
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Synthesis and Experimental Protocols
This section provides validated, step-by-step procedures for both the synthesis of the precatalyst itself and its application in a benchmark catalytic reaction.
Synthesis of this compound
The synthesis is a direct quaternization of the thiazole nitrogen via an Sₙ2 reaction with benzyl bromide. The causality is straightforward: the lone pair of electrons on the nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide and displacing the bromide ion.
Caption: Workflow for the synthesis of this compound.
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiazole (1.0 equivalent) and toluene (approx. 2 M concentration relative to thiazole).
-
Addition: While stirring, add benzyl bromide (1.05 equivalents) to the solution. Causality Note: A slight excess of the alkylating agent ensures complete consumption of the starting thiazole.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots. The reaction is typically marked by the formation of a precipitate.
-
Work-up:
-
Cool the mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold toluene and then cold diethyl ether to remove any unreacted starting materials and soluble impurities.
-
-
Purification: The product is often of sufficient purity after washing. If necessary, it can be recrystallized from a solvent system like ethanol/ether.
-
Drying: Dry the resulting white to off-white crystalline solid under high vacuum to a constant weight.
Application in Catalysis: The Benzoin Condensation
The benzoin condensation of benzaldehyde is the archetypal reaction for demonstrating the catalytic efficacy of this compound. The protocol described below is a self-validating system: successful formation of benzoin confirms the in-situ generation of the active NHC and its ability to mediate the umpolung transformation.
Caption: Catalytic cycle of the NHC-mediated Benzoin Condensation.
-
Catalyst Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (0.1 equivalents) in absolute ethanol (approx. 0.5 M concentration relative to benzaldehyde).
-
Base Addition: Add a mild base, such as triethylamine (Et₃N) (0.3 equivalents), to the solution and stir for 10-15 minutes. Causality Note: The base is required to deprotonate the C2-proton of the thiazolium salt, generating the catalytically active NHC in-situ.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 equivalent) to the flask.
-
Reaction: Stir the reaction mixture at room temperature (or gentle heating to ~60 °C to increase the rate) for 6-12 hours. Monitor the disappearance of the benzaldehyde spot and the appearance of the benzoin product spot by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove the triethylamine, followed by a saturated sodium bicarbonate wash, and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure benzoin as a white solid.
Conclusion
This compound stands as a cornerstone reagent in the field of N-heterocyclic carbene organocatalysis. Its stability, ease of synthesis, and reliable performance as a precatalyst make it an invaluable tool for both academic research and industrial applications. The ability to harness its umpolung reactivity provides a powerful and direct route to valuable α-hydroxyketones and other complex molecular architectures. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists to confidently employ this versatile catalyst in their synthetic endeavors.
References
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- 2. Novel NHC Precursors: Synthesis, Characterization, and Carbonic Anhydrase and Acetylcholinesterase Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A kinetic study by NMR of the benzoin condensation catalyzed by thiazolium salts in mild basic conditions: a second ord… [ouci.dntb.gov.ua]
Theoretical Insights into the Reactivity of 3-Benzylthiazolium Bromide: A Catalyst's Core
Abstract
3-Benzylthiazolium bromide stands as a cornerstone in the field of organocatalysis, particularly in reactions leveraging umpolung reactivity. Its efficacy as a precatalyst for the generation of N-heterocyclic carbenes (NHCs) has propelled its use in a myriad of synthetic transformations, including the renowned benzoin condensation and Stetter reaction. This technical guide delves into the theoretical underpinnings of this compound's reactivity, offering a comprehensive exploration of the computational studies that have illuminated its mechanistic pathways. By synthesizing data from density functional theory (DFT) calculations and other computational methods, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the catalyst's function at a molecular level. This guide will traverse the formation of the active carbene species, the intricacies of the Breslow intermediate, and the factors governing stereoselectivity in key catalytic cycles.
Introduction: The Significance of this compound in Modern Catalysis
This compound is a versatile salt that serves as a precursor to a potent N-heterocyclic carbene (NHC) catalyst.[1][2] These NHCs are renowned for their ability to induce "umpolung," or the reversal of polarity, in aldehydes, transforming them from electrophiles into nucleophilic acyl anion equivalents.[3][4] This fundamental reactivity shift opens avenues for a wide range of carbon-carbon bond-forming reactions that are central to the synthesis of complex organic molecules, including pharmaceuticals and natural products.
The catalytic journey begins with the deprotonation of the thiazolium salt at the C2 position, a process typically facilitated by a base, to generate the highly reactive NHC. This carbene then embarks on a catalytic cycle, the specifics of which dictate the final product. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in dissecting these complex multi-step reactions.[3][5][6] These computational approaches allow for the characterization of transient intermediates and transition states that are often elusive to experimental observation, providing invaluable insights into reaction mechanisms, rate-determining steps, and the origins of stereoselectivity.[7][8]
The Genesis of Reactivity: From Thiazolium Salt to N-Heterocyclic Carbene
The catalytic activity of this compound is unlocked upon its conversion to the corresponding N-heterocyclic carbene. This transformation is a critical initiation step in numerous catalytic cycles.
Deprotonation and Carbene Formation
The process is initiated by a Brønsted base, which abstracts the acidic proton from the C2 position of the thiazolium ring.[9] The pKa of this proton is a key determinant of the ease of carbene formation. While strong bases can be employed, even weaker bases have proven effective in generating sufficient concentrations of the active NHC to drive catalysis.[9]
The stability and electronic properties of the resulting NHC are paramount to its catalytic efficacy. The benzyl group at the N3 position plays a crucial role in modulating these properties through both steric and electronic effects.
Caption: Formation of the N-heterocyclic carbene from this compound.
The Heart of Umpolung: The Breslow Intermediate
Once formed, the NHC attacks an aldehyde, initiating the umpolung process. This nucleophilic addition leads to the formation of a tetrahedral intermediate, which, after a proton transfer, generates the pivotal Breslow intermediate.[3][10] This enaminol species is the nucleophilic acyl anion equivalent that drives subsequent bond-forming events.
Theoretical studies have extensively modeled the formation and reactivity of the Breslow intermediate. DFT calculations have shown that the formation of this intermediate can be the rate-determining step in some catalytic cycles, such as the intramolecular Stetter reaction.[3][5]
Key Reactions Catalyzed by this compound
The versatility of the Breslow intermediate is showcased in several name reactions, with the benzoin condensation and the Stetter reaction being the most prominent.
3.1.1. The Benzoin Condensation
In the classic benzoin condensation, the Breslow intermediate attacks a second molecule of aldehyde.[11] A subsequent proton transfer and elimination of the NHC catalyst yield an α-hydroxy ketone, known as a benzoin.[12][13] Kinetic studies, complemented by computational models, have revealed that multiple steps in this process can be partially rate-determining.[12][13]
Caption: Simplified catalytic cycle of the benzoin condensation.
3.1.2. The Stetter Reaction
The Stetter reaction involves the conjugate addition of the Breslow intermediate to a Michael acceptor, such as an α,β-unsaturated ketone or ester.[4][14] This reaction forms a 1,4-dicarbonyl compound. DFT studies have been crucial in elucidating the mechanism of the Stetter reaction, identifying the C-C bond-forming step between the Breslow intermediate and the Michael acceptor as a key event.[4][15] In intramolecular versions of this reaction, this step has been identified as the stereoselectivity-determining step.[3][5]
Caption: Catalytic cycle of the Stetter reaction.
Computational Methodologies: A Window into Reactivity
Density Functional Theory (DFT) has emerged as the workhorse for theoretical investigations of NHC-catalyzed reactions.[6][16] The choice of functional and basis set is critical for obtaining accurate energetic and structural information.
Typical Computational Protocol
A standard theoretical protocol for studying the reactivity of this compound involves the following steps:
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies.
-
Solvent Effects: Since many of these reactions are performed in solution, continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for the effect of the solvent.
| Computational Parameter | Typical Level of Theory | Purpose |
| Geometry Optimization | B3LYP/6-31G(d) | To find stable 3D structures.[3][5] |
| Frequency Analysis | B3LYP/6-31G(d) | To confirm minima and transition states.[7] |
| Single-Point Energy | B3LYP/6-311+G(d,p) | To obtain more accurate reaction energies. |
| Solvation Model | IEF-PCM (THF, Toluene) | To simulate reaction in solution.[6] |
Factors Influencing Reactivity and Stereoselectivity
Theoretical studies have been instrumental in identifying the key factors that govern the reactivity and stereoselectivity of reactions catalyzed by this compound-derived NHCs.
Electronic Effects
The electronic nature of the substituents on both the aldehyde and the Michael acceptor (in the Stetter reaction) can significantly impact reaction rates. Electron-withdrawing groups on the Michael acceptor, for instance, enhance its electrophilicity and facilitate the conjugate addition.
Steric Effects
The steric environment around the catalytic center plays a crucial role in determining the stereochemical outcome of the reaction, particularly in asymmetric catalysis where chiral NHCs are employed. Computational models have been successfully used to predict the stereoselectivities of benzoin condensations by analyzing the transition state energies for the formation of different stereoisomers.[7][8] These studies have shown that subtle steric interactions in the transition state can lead to significant differences in the activation energies, thereby favoring the formation of one enantiomer over the other. Thiazolium-based catalysts have been computationally predicted to be less selective than their triazolium counterparts, a trend that aligns with experimental observations.[8]
Caption: A typical workflow for a computational study of a catalytic reaction.
Conclusion and Future Outlook
Theoretical studies have profoundly advanced our understanding of the reactivity of this compound and its role as an NHC precatalyst. DFT calculations have provided detailed, atomistic-level insights into the mechanisms of key organic reactions, such as the benzoin condensation and the Stetter reaction. These computational models have not only rationalized experimental observations but have also proven to be predictive tools for understanding stereoselectivity and for the rational design of new, more efficient catalysts.
The synergy between computational and experimental chemistry will continue to be a driving force in the field of organocatalysis. Future theoretical investigations are poised to explore more complex reaction systems, delve deeper into the role of non-covalent interactions in catalysis, and leverage machine learning and artificial intelligence to accelerate the discovery of novel catalysts and reactions. For researchers in drug development and synthetic chemistry, these theoretical frameworks provide a powerful lens through which to view and manipulate the reactivity of this remarkable class of catalysts.
References
- 1. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the mechanism of the intramolecular stetter reaction. A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A (TD-)DFT study on photo-NHC catalysis: photoenolization/Diels–Alder reaction of acid fluorides catalyzed by N-heterocyclic carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 12. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiazolium-catalyzed intermolecular Stetter reaction of linear and cyclic alkyl α-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Item - The Mechanism of the Stetter Reaction - A DFT Study - University of Tasmania - Figshare [figshare.utas.edu.au]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3-Benzylthiazolium Bromide: A Cornerstone Precursor for N-Heterocyclic Carbene Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic Carbenes (NHCs) have ascended as a formidable class of organocatalysts, revolutionizing synthetic chemistry with their unique reactivity.[1][2] At the heart of many pioneering NHC applications lies the concept of "umpolung," or dipole inversion, a strategy that transforms electrophilic carbonyl carbons into potent nucleophiles.[3][4][5] This guide provides an in-depth exploration of 3-benzylthiazolium bromide, a readily accessible and highly effective precursor for generating thiazol-2-ylidene, a workhorse NHC. We will dissect its synthesis, detail the mechanism of carbene generation, and provide field-proven protocols for its application in cornerstone C-C bond-forming reactions like the benzoin and Stetter reactions. This document serves as a practical and theoretical resource for chemists aiming to harness the power of thiazolium-based NHC catalysis in their synthetic endeavors, from academic research to industrial drug development.
The Paradigm Shift: N-Heterocyclic Carbenes and Umpolung Reactivity
For decades, the reactivity of aldehydes was defined by the electrophilicity of the carbonyl carbon. The advent of NHC catalysis dramatically altered this paradigm. NHCs are stable carbene species, typically featuring a divalent carbon atom flanked by two nitrogen atoms within a heterocyclic ring.[6][7] This structure provides significant σ-donation and electronic stabilization, allowing them to be isolated and used as powerful organocatalysts.[2][6]
The breakthrough concept, first mechanistically proposed by Breslow in the context of the thiazolium salt-catalyzed benzoin reaction, is umpolung (polarity inversion).[2][8] In this process, the NHC catalyst adds nucleophilically to an aldehyde, ultimately converting the formerly electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[3][9] This transient species, known as the Breslow intermediate , is the cornerstone of NHC-catalyzed umpolung and can engage with a variety of electrophiles to form new carbon-carbon bonds with high efficiency.[2][10][11][12]
This compound: Profile of a Precursor
This compound is a key reagent in organic synthesis, serving as a stable, easy-to-handle salt that readily releases its corresponding NHC upon treatment with a base.[13][14] Its unique thiazolium structure contributes to its reactivity, enabling the formation of diverse derivatives for applications in pharmaceuticals and agrochemicals.[14][15]
Chemical and Physical Properties
A clear understanding of the precursor's properties is fundamental for its effective use and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 3-benzyl-1,3-thiazol-3-ium;bromide | [16] |
| Molecular Formula | C₁₀H₁₀BrNS | [16] |
| Molecular Weight | 256.16 g/mol | [16] |
| CAS Number | 75066-50-1 | [16] |
| Appearance | Typically a white to off-white solid | Inferred |
| Solubility | Soluble in polar solvents like water, ethanol, and DMF | Inferred |
Synthesis Protocol: Quaternization of Thiazole
The synthesis of this compound is a straightforward quaternization reaction. This protocol outlines a standard, reliable method.
Experimental Protocol: Synthesis of this compound
-
Objective: To synthesize the NHC precursor via N-alkylation of thiazole.
-
Reagents:
-
Thiazole (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Toluene or Acetonitrile (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiazole and the chosen solvent (e.g., toluene).
-
Slowly add benzyl bromide to the stirring solution at room temperature.
-
Scientist's Note: Benzyl bromide is a lachrymator and should be handled in a fume hood. A slight excess ensures complete consumption of the starting thiazole.
-
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the thiazole starting material.
-
As the reaction proceeds, the product will precipitate out of the non-polar solvent as a white solid.
-
After completion, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether or hexanes to remove any unreacted benzyl bromide or other non-polar impurities.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
-
-
Characterization: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic C2-H proton of the thiazolium ring will appear as a downfield singlet in the ¹H NMR spectrum (typically >10 ppm).
Activating the Catalyst: In Situ Generation of the N-Heterocyclic Carbene
The catalytic cycle begins with the deprotonation of the thiazolium salt at the C2 position.[11] The acidity of this proton is significantly enhanced by the adjacent positively charged nitrogen atom and the electron-withdrawing nature of the thiazolium ring.
The Role of the Base
The choice of base is critical and depends on the specific reaction conditions and substrate tolerance. A base must be strong enough to deprotonate the precursor but not so strong as to cause unwanted side reactions.
-
Common Bases: Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Cesium Carbonate (Cs₂CO₃), Potassium tert-butoxide (KOtBu).
-
Rationale for Selection:
-
TEA: A mild, inexpensive base suitable for many standard transformations.
-
DBU: A stronger, non-nucleophilic base often used when TEA is insufficient.[4]
-
KOtBu/Carbonates: Heterogeneous bases that can be advantageous for simplifying product workup.
-
Workflow for NHC Generation
The generation of the active carbene is a simple acid-base reaction that is typically performed in situ at the start of the catalytic process.
Caption: In situ generation of the active NHC via deprotonation.
Key Applications in Synthesis
The thiazol-2-ylidene generated from this compound is a versatile catalyst for a host of powerful synthetic transformations.
The Benzoin Condensation: A Classic C-C Bond Formation
The benzoin condensation is the archetypal NHC-catalyzed reaction, involving the coupling of two aldehydes to form an α-hydroxy ketone.[1][2]
Mechanism:
-
The NHC nucleophilically attacks an aldehyde, forming a tetrahedral intermediate.
-
A proton transfer occurs to form the key Breslow intermediate .[2] This step achieves the umpolung, transforming the carbonyl carbon into a nucleophile.
-
The Breslow intermediate attacks a second molecule of aldehyde.
-
The resulting intermediate collapses, eliminating the NHC catalyst and yielding the benzoin product, thus closing the catalytic cycle.[4][11]
Caption: Catalytic cycle of the NHC-mediated Benzoin Condensation.
Protocol 2: General Procedure for Benzoin Condensation
-
Objective: To synthesize benzoin from benzaldehyde using this compound as the pre-catalyst.
-
Reagents:
-
This compound (0.1 equiv)
-
Benzaldehyde (1.0 equiv)
-
Triethylamine (TEA) (0.3 equiv)
-
Ethanol (as solvent)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous ethanol.
-
Add benzaldehyde to the solution.
-
Slowly add TEA via syringe. The solution may turn yellow, indicating the formation of the active carbene and subsequent intermediates.
-
Stir the reaction at room temperature for 6-12 hours. Monitor by TLC (e.g., using 20% Ethyl Acetate in Hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine to remove the catalyst and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure benzoin.
-
-
Scientist's Note: The reaction must be anhydrous as water can compete with the aldehyde for the Breslow intermediate. The catalyst loading can be adjusted (5-20 mol%) depending on the reactivity of the aldehyde substrate.
The Stetter Reaction: Conjugate Addition
The Stetter reaction is a powerful tool for forming 1,4-dicarbonyl compounds. It involves the NHC-catalyzed conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[4][17] The mechanism is analogous to the benzoin reaction, where the Breslow intermediate acts as the key nucleophile that adds to the Michael acceptor in a 1,4-fashion.[17]
Caption: Simplified workflow of the Stetter Reaction.
Practical Considerations
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Insufficiently strong base; Inactive catalyst (degraded precursor); Insufficient temperature; Presence of water/oxygen. | Use a stronger base (e.g., DBU instead of TEA); Use freshly prepared/purified precursor; Gently heat the reaction; Ensure anhydrous and inert conditions. |
| Formation of Side Products | Cannizzaro reaction (with strong base); Catalyst decomposition. | Use a weaker base or a carbonate; Lower the catalyst loading; Run the reaction at a lower temperature. |
| Difficulty in Purification | Catalyst salts co-eluting with the product. | Perform an aqueous workup before chromatography to remove the bulk of the ionic species. |
Safety and Handling
-
This compound: Causes skin and serious eye irritation.[16] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area.
-
Benzyl Bromide (for synthesis): Highly toxic and a strong lachrymator. Must be handled in a chemical fume hood.
-
Bases (DBU, KOtBu): Corrosive and require careful handling.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a gateway to the vast and powerful field of NHC-catalyzed umpolung chemistry. Its ease of synthesis and reliability have established it as a fundamental tool for constructing complex molecular architectures. The principles and protocols outlined in this guide demonstrate its utility in classic transformations that are central to organic synthesis and drug discovery.[18][19]
The future of thiazolium-based catalysis is bright. Current research is focused on developing novel chiral thiazolium salts for asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules.[20] Furthermore, the unique electronic properties of NHCs and their intermediates are being explored in new frontiers, including single-electron transfer (SET) processes and materials science applications, ensuring that precursors like this compound will remain relevant and indispensable for years to come.[20][21]
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 9. Umpolung catalysts: comparative assessments on reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. chemimpex.com [chemimpex.com]
- 15. lookchem.com [lookchem.com]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Persistent Radicals Derived from N-Heterocyclic Carbenes for Material Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Emerging Research Frontiers for 3-Benzylthiazolium Bromide
Abstract
3-Benzylthiazolium bromide, a structural analog of thiamine (Vitamin B1), stands at a compelling intersection of bio-inspired catalysis and medicinal chemistry. Historically recognized as a precursor to N-heterocyclic carbenes (NHCs) for organocatalysis, its potential extends far beyond this role. This guide synthesizes current understanding and delineates promising, high-impact research trajectories for this versatile molecule. We will explore its dual nature: first, as a robust tool for synthetic chemists in forging complex carbon-carbon bonds via NHC-mediated umpolung reactivity, and second, as a molecular probe and potential therapeutic agent for interrogating and modulating thiamine pyrophosphate (TPP)-dependent enzymes. This document provides researchers, scientists, and drug development professionals with a technically grounded framework, complete with validated protocols and mechanistic insights, to unlock the full potential of this compound in their respective fields.
Introduction: The Dual Identity of a Thiamine Analog
This compound is a quaternary ammonium salt featuring a thiazole ring, the core reactive moiety of thiamine, N-benzylated to enhance its stability and modify its steric and electronic properties.[1][2] Its significance stems from two key chemical features:
-
The Acidic C2-Proton: The proton at the C2 position of the thiazolium ring is acidic. Upon deprotonation with a suitable base, it forms a thiazol-2-ylidene, a nucleophilic N-heterocyclic carbene (NHC).[3] This carbene is the active catalytic species responsible for a wide array of powerful organic transformations.
-
Structural Mimicry of Thiamine: The thiazolium core is electronically and structurally analogous to the reactive portion of thiamine pyrophosphate (TPP), the essential coenzyme for a class of enzymes crucial to central metabolism.[4][5] This mimicry allows it to be used as a tool to study, and potentially inhibit, these enzymes.
This guide will dissect these two identities, presenting actionable research avenues in organocatalysis and biochemical modulation.
Frontier in Organocatalysis: Beyond the Benzoin Condensation
The deprotonation of this compound generates a potent NHC catalyst. This catalyst enables "umpolung" or "dipole inversion," transforming aldehydes from their natural role as electrophiles into nucleophilic acyl anion equivalents.[6][7][8] This reactivity paradigm, first rationalized by Breslow, opens pathways to C-C bond formations that are otherwise challenging.[9][10][11] While the classic benzoin condensation is the textbook example, forward-looking research should focus on more complex and asymmetric transformations.
Core Mechanistic Pathway: The Breslow Intermediate
The catalytic cycle for most NHC-mediated reactions begins with the formation of the key "Breslow intermediate." Understanding this step is critical for reaction design and optimization.
-
Causality: The NHC, being a strong nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde. A subsequent proton transfer generates a highly nucleophilic enaminol species—the Breslow intermediate.[6][12][13] This intermediate is the source of the umpolung reactivity, as the carbon that was formerly the carbonyl carbon now bears nucleophilic character. Recent evidence also suggests that this intermediate may be linked to single-electron transfer (SET) processes, opening up radical-based reaction pathways.[9][12][14]
Diagram 1: Generalized Catalytic Cycle via Breslow Intermediate
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 5. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. N-Heterocyclic Carbene-catalyzed Stetter Reaction and Related Chemistry - Publications of the IAS Fellows [repository.ias.ac.in]
- 8. journals.irapa.org [journals.irapa.org]
- 9. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 12. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 3-Benzylthiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Situational Awareness and Chemical Context
3-Benzylthiazolium bromide is a quaternary ammonium salt belonging to the thiazolium class of heterocyclic compounds. Its utility in organic synthesis, particularly as a precursor to N-heterocyclic carbenes (NHCs) for catalytic applications, positions it as a valuable tool in modern drug discovery and development.[1][2] The reactivity of the thiazolium ring system is key to its function, but this same reactivity, combined with the structural attributes of the benzyl and bromide moieties, necessitates a rigorous and informed approach to its handling and storage.[3][4] This guide is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a culture of safety and experimental integrity.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the bedrock of safe laboratory practice. While this compound is not as acutely toxic or reactive as some of its precursors, such as benzyl bromide, it presents its own set of risks that must be managed.
GHS Classification and Primary Hazards
According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[5]:
-
H315: Causes skin irritation. (Skin Irritation, Category 2)[5]
-
H319: Causes serious eye irritation. (Eye Irritation, Category 2)[5]
The primary risk associated with this compound is its irritant nature upon direct contact. The causality lies in its ability to interact with and potentially damage the proteins and lipids in skin and eye tissues.
| Identifier | Value | Source |
| IUPAC Name | 3-benzyl-1,3-thiazol-3-ium;bromide | PubChem[5] |
| CAS Number | 75066-50-1 | PubChem[5] |
| Molecular Formula | C₁₀H₁₀BrNS | PubChem[5] |
| Molecular Weight | 256.16 g/mol | PubChem[5] |
Physical and Chemical Properties Influencing Risk
While comprehensive physical data is not fully available, the compound is a solid at room temperature. As a salt, it is likely to be hygroscopic (moisture-sensitive) and potentially light-sensitive, similar to related compounds like benzyl bromide.[6][7]
-
Hygroscopicity: Absorption of moisture from the atmosphere can lead to caking of the solid, making it difficult to weigh and handle accurately.[8] More critically, absorbed water can potentially initiate slow hydrolysis or other degradation pathways, altering the compound's purity and reactivity over time.
-
Light Sensitivity: Exposure to UV or other high-energy light can provide the activation energy for degradation reactions.[9] For this reason, storage in light-protected containers is a critical precautionary measure.
Section 2: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE is not a substitute for safe handling practices and proper engineering controls but is essential to mitigate exposure during routine handling and in the event of a spill.[10]
-
Hand Protection: Always wear nitrile or neoprene gloves.[10] Avoid latex, as it may offer less chemical resistance. If handling the powder for extended periods, consider double-gloving. Wash hands thoroughly after removing gloves.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] When handling larger quantities of the solid or when there is a significant risk of dust generation, a full-face shield should be worn in addition to goggles.[6]
-
Body Protection: A standard laboratory coat is required.[10] Ensure it is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron is recommended.
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[10]
// Invisible edges for layout Goggles -> Gloves -> Coat -> Shoes [style=invis]; FaceShield -> DoubleGloves [style=invis]; } END_DOT Caption: PPE selection workflow based on task-specific risk assessment.
Section 3: Engineering Controls and Work Environment
The primary goal is to minimize the potential for exposure through carefully designed work practices and environments.
Ventilation
All handling of this compound solid should be performed within a certified chemical fume hood.[11][12] This is the most critical engineering control to prevent the inhalation of any fine dust particles. The horizontal airflow of a fume hood also helps to contain any minor spills on the work surface.[12]
Designated Area
Designate a specific area within the fume hood for handling this compound.[12] Cover the work surface with absorbent bench paper to contain any spills and facilitate cleanup. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11]
Section 4: Safe Handling and Experimental Protocols
The following protocols are designed to be self-validating systems, where each step reinforces safety and experimental accuracy.
Protocol for Weighing and Transfer
This procedure is designed to minimize dust generation and prevent contamination.
-
Preparation: Don all required PPE. Prepare the designated area in the fume hood. Place a weigh boat on an analytical balance located inside the hood or as close as possible, away from drafts.[12]
-
Aliquotting: Bring the stock container of this compound into the hood. Open the container slowly.
-
Transfer: Using a clean, dedicated spatula, carefully transfer the approximate amount of solid to the weigh boat. Avoid scooping in a manner that creates airborne dust. Close the primary stock container immediately after removing the desired amount.
-
Weighing: Obtain the precise weight. If using a balance outside the hood, the weigh boat should be covered during transport.[12]
-
Addition to Reaction Vessel: Transfer the weighed solid directly into the reaction vessel, which should also be located within the fume hood. Use a powder funnel if the vessel opening is narrow.
-
Decontamination: Tap the weigh boat and spatula over the reaction vessel to dislodge any remaining powder. Decontaminate the spatula and weigh boat immediately by rinsing with an appropriate solvent (e.g., ethanol) into a designated waste container.
Protocol for Dissolution
-
Vessel and Solvent: Ensure the reaction vessel containing the weighed solid is securely clamped within the fume hood.
-
Solvent Addition: Add the desired solvent to the solid using a pipette or graduated cylinder. If the dissolution is exothermic, add the solvent slowly and monitor for any temperature changes.
-
Mixing: Use magnetic or mechanical stirring to aid dissolution. Keep the vessel covered to the extent possible (e.g., with a septum) to prevent vapor release.
Section 5: Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing the formation of potentially more hazardous degradation products.
-
Container: Store in the original, tightly sealed container.[13] The use of amber glass or opaque containers is recommended to protect against light.[9][14]
-
Atmosphere: Due to its likely hygroscopic nature, store in a desiccator or a controlled low-humidity environment.[8][13] For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[6][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and moisture.[6][11] Alkaloidal salts can have incompatibilities with alkaline substances.[1] While specific reactivity data for this compound is limited, the thiazolium ring can be susceptible to nucleophilic attack, especially under basic conditions.[4]
Section 6: Emergency Procedures
Be prepared for emergencies by knowing these procedures before you begin work.[11]
Spills
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Contain: For small spills within a fume hood, ensure proper PPE is worn. Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Section 7: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual solutions, must be treated as hazardous waste.
-
Containment: Collect waste in clearly labeled, sealed, and chemically compatible containers.[16][17]
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible ones like strong bases or oxidizers.[16][18]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[17][19]
References
- 1. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline [pharmaguideline.com]
- 2. Cas 17091-45-1,2,4-DIMETHYL-3-BENZYL-THIAZOLIUM BROMIDE | lookchem [lookchem.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Thiazolinium salts and their reactions with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rawsource.com [rawsource.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. How To [chem.rochester.edu]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. geo.utexas.edu [geo.utexas.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. ehs.wisc.edu [ehs.wisc.edu]
Methodological & Application
Application Notes and Protocols for 3-Benzylthiazolium Bromide in Organocatalysis
Introduction: The Power of N-Heterocyclic Carbenes (NHCs) and the Role of 3-Benzylthiazolium Bromide
In the field of modern organic synthesis, N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of organocatalysts, enabling a wide array of chemical transformations with high efficiency and selectivity.[1] Unlike traditional metal catalysts, NHCs offer the advantages of being metal-free, less sensitive to air and moisture, and capable of mediating unique reactivity patterns. At the heart of many NHC-catalyzed reactions is the concept of "Umpolung," or the reversal of polarity, of functional groups, most notably aldehydes.[2]
This compound is a readily accessible and widely used precursor for the in-situ generation of a thiazolylidene, a type of N-heterocyclic carbene. Upon deprotonation with a suitable base, the thiazolium salt forms a nucleophilic carbene that can initiate a catalytic cycle. This guide provides an in-depth overview of the applications of this compound as a catalyst precursor, complete with detailed protocols for key transformations, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Safety and Handling of this compound
Before commencing any experimental work, it is crucial to be aware of the safety and handling requirements for this compound.
-
Hazard Identification : this compound is known to cause skin and serious eye irritation.[3]
-
Precautionary Measures :
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
-
Storage : Store in a cool, dry place away from incompatible materials.
Synthesis of this compound
The synthesis of this compound is a straightforward procedure involving the quaternization of the nitrogen atom of thiazole with benzyl bromide.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of thiazolium salts.
Materials:
-
Thiazole
-
Benzyl bromide
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Diethyl ether (for washing)
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve thiazole (1.0 equivalent) in anhydrous toluene or acetonitrile.
-
Add benzyl bromide (1.05 equivalents) to the solution. Caution: Benzyl bromide is a lachrymator and should be handled with care in a fume hood.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, a white precipitate of this compound will form.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound as a white crystalline solid.
Core Application: The Benzoin Condensation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone, also known as an acyloin.[4][5] This reaction is a cornerstone of NHC catalysis and serves as an excellent example of "Umpolung" reactivity.
Mechanism of the Benzoin Condensation
The catalytic cycle of the benzoin condensation, initiated by the NHC generated from this compound, is illustrated below. The key step is the formation of the Breslow intermediate, a nucleophilic species that attacks a second molecule of the aldehyde.
Caption: Catalytic cycle of the Benzoin Condensation.
Experimental Protocol: Benzoin Condensation of Benzaldehyde
Materials:
-
This compound (catalyst)
-
Benzaldehyde
-
A base (e.g., triethylamine (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.05 - 0.1 equivalents).
-
Add anhydrous solvent (e.g., THF) and stir to dissolve the catalyst precursor.
-
Add the base (e.g., Et3N, 1.2 equivalents) to the mixture and stir for 10-15 minutes to generate the NHC in situ.
-
Add freshly distilled benzaldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford benzoin.
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 10 | DBU | THF | 24 | 85-95 | General Protocol |
| 4-Methoxybenzaldehyde | 10 | DBU | THF | 24 | 80-90 | General Protocol |
| 4-Chlorobenzaldehyde | 10 | Et3N | DCM | 24 | 75-85 | General Protocol |
| Furfural | 10 | DBU | THF | 12 | >90 | General Protocol |
Advanced Application: The Stetter Reaction
The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, such as an enone or an enal, catalyzed by an NHC.[6][7] This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds, which are valuable intermediates in organic synthesis.
Mechanism of the Stetter Reaction
The mechanism of the Stetter reaction shares the initial steps with the benzoin condensation, involving the formation of the Breslow intermediate.[8][9] However, in the Stetter reaction, this nucleophilic intermediate undergoes a 1,4-addition (Michael addition) to an activated alkene.
Caption: Catalytic cycle of the Stetter Reaction.
Experimental Protocol: Intermolecular Stetter Reaction
Materials:
-
This compound (catalyst)
-
An aldehyde (e.g., benzaldehyde)
-
An α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
A base (e.g., DBU)
-
Anhydrous solvent (e.g., THF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (0.1 - 0.2 equivalents) in anhydrous THF.
-
Add the base (e.g., DBU, 1.2 equivalents) and stir for 15 minutes.
-
Add the aldehyde (1.0 equivalent) and stir for another 10 minutes.
-
Add the α,β-unsaturated ketone (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 1,4-dicarbonyl compound.
| Aldehyde | Michael Acceptor | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methyl vinyl ketone | 20 | DBU | THF | 48 | 60-75 | General Protocol |
| Cinnamaldehyde | Chalcone | 20 | DBU | THF | 48 | 55-70 | General Protocol |
| Furfural | N-Phenylmaleimide | 20 | DBU | THF | 24 | 70-85 | General Protocol |
Expanding the Toolkit: Oxidative Amidation
Beyond classical C-C bond formation, NHCs derived from this compound can also catalyze oxidative transformations. A notable example is the oxidative amidation of aldehydes, which provides a direct route to amides, a crucial functional group in pharmaceuticals and materials science.[1][10]
Mechanism of Oxidative Amidation
In this process, the NHC-aldehyde adduct (Breslow intermediate) is intercepted by an oxidant to form an acyl azolium intermediate. This highly electrophilic species then readily reacts with an amine to form the amide bond and regenerate the NHC catalyst.[2][11]
Caption: General workflow for NHC-catalyzed oxidative amidation.
Experimental Protocol: Oxidative Amidation of an Aldehyde
Materials:
-
This compound (catalyst)
-
An aldehyde
-
An amine
-
An oxidant (e.g., an azodicarboxylate or a hypervalent iodine reagent)
-
A base (e.g., DBU)
-
Anhydrous solvent (e.g., THF or MeCN)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent), the amine (1.2 equivalents), and the oxidant (1.1 equivalents).
-
Add the anhydrous solvent and stir to dissolve the reactants.
-
In a separate vial, dissolve this compound (0.1 equivalents) and the base (0.1 equivalents) in a small amount of the reaction solvent.
-
Add the catalyst/base solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Conclusion
This compound is a versatile and accessible catalyst precursor for a range of important organic transformations. Its ability to generate N-heterocyclic carbenes in situ allows for the facile implementation of powerful reactions such as the benzoin condensation, the Stetter reaction, and oxidative amidations. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling them to harness the full potential of NHC catalysis in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahmadullins.com [ahmadullins.com]
- 3. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoin Condensation [organic-chemistry.org]
- 5. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 6. Stetter Reaction [organic-chemistry.org]
- 7. journals.irapa.org [journals.irapa.org]
- 8. Stetter_reaction [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Researchers: 3-Benzylthiazolium Bromide Catalyzed Benzoin Condensation
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-benzylthiazolium bromide as a catalyst for the benzoin condensation reaction. This guide delves into the mechanistic underpinnings of the reaction, offers practical insights for its successful execution, and provides detailed, step-by-step protocols for both the synthesis of the catalyst and the condensation reaction itself.
Introduction: The Power of Umpolung in Carbon-Carbon Bond Formation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that dimerizes two aldehydes, typically aromatic, to form an α-hydroxy ketone, a valuable synthon in organic synthesis.[1][2] The reaction's significance lies in its demonstration of "umpolung," or polarity reversal, where the normally electrophilic carbonyl carbon of an aldehyde is transiently converted into a nucleophile.[3][4] While historically catalyzed by toxic cyanide ions, modern methods often employ N-heterocyclic carbenes (NHCs) generated in situ from precursors like thiazolium salts, offering a safer and highly efficient alternative.[3][5] this compound is a prominent and effective pre-catalyst for this transformation, valued for its stability and catalytic activity.
The products of benzoin condensation, α-hydroxy ketones, are versatile intermediates in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[2][4][6][7] They can be further transformed into a variety of valuable molecules, including 1,2-diols, α-diketones (like benzil), and various heterocyclic compounds.[1]
Mechanistic Insight: The Role of the Thiazolium Salt
The catalytic cycle of the benzoin condensation mediated by this compound begins with the deprotonation of the acidic C2-proton of the thiazolium ring by a base to form the active N-heterocyclic carbene (NHC) catalyst. This highly nucleophilic carbene then attacks the carbonyl carbon of the first benzaldehyde molecule.
This initial adduct undergoes a proton transfer to form what is known as the Breslow intermediate. This key intermediate is characterized by the umpolung of the original aldehyde carbonyl carbon, rendering it nucleophilic. This nucleophilic center then attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. Subsequent proton transfer and elimination of the NHC catalyst regenerates the active catalyst and yields the final benzoin product.
Diagram of the Catalytic Cycle
References
- 1. CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents [patents.google.com]
- 2. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-Benzylthiazolium Bromide in the Stetter Reaction
These application notes provide an in-depth guide for researchers, medicinal chemists, and process development scientists on the theory and practical application of 3-Benzylthiazolium bromide as a precatalyst in the Stetter reaction. This document elucidates the reaction mechanism, offers field-tested protocols, and provides expert insights into optimization and troubleshooting for the synthesis of valuable 1,4-dicarbonyl compounds.
Foundational Concepts: Umpolung and the Stetter Reaction
The construction of carbon-carbon bonds is a cornerstone of organic synthesis. The Stetter reaction represents a powerful and atom-economical method for forming 1,4-dicarbonyl compounds, which are versatile precursors for synthesizing important heterocycles like furans and pyrroles (Paal-Knorr synthesis) and other valuable molecular frameworks.[1][2] First reported by Dr. Hermann Stetter in 1973, the reaction facilitates the conjugate addition of an aldehyde to an α,β-unsaturated acceptor.[3]
The core chemical principle underpinning the Stetter reaction is umpolung , or the reversal of polarity.[1][4] An aldehyde's carbonyl carbon is inherently electrophilic. The genius of the Stetter reaction lies in its ability to catalytically transform this electrophilic center into a nucleophilic acyl anion equivalent.[5][6] This transformation is mediated by N-heterocyclic carbenes (NHCs), which are generated in situ from stable azolium salt precatalysts.[7] Among these, this compound is a widely used, robust, and commercially available precatalyst.
The Catalyst's Role: From Thiazolium Salt to Active NHC
This compound is not the active catalyst itself but a precatalyst. The catalytic cycle is initiated by the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a suitable base.[1][8] This generates the true catalytic species: a nucleophilic N-heterocyclic carbene (a thiazolylidene).[9] The carbene/ylide resonance forms highlight the nucleophilic character of this carbon center, which is poised to initiate the umpolung process.[1]
Caption: In-situ generation of the active NHC catalyst from the thiazolium salt precatalyst.
The Catalytic Cycle: A Mechanistic Walkthrough
The Stetter reaction proceeds via a well-established catalytic cycle. Understanding each step is crucial for rational reaction design and troubleshooting.[10]
-
NHC Attack and Breslow Intermediate Formation: The nucleophilic NHC catalyst attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer generates the critical Breslow intermediate .[1][9] This enaminol-type species is the embodiment of the aldehyde's reversed polarity, now acting as a potent nucleophile.[5][7]
-
Conjugate Addition (Michael Addition): The Breslow intermediate undergoes a 1,4-conjugate addition to the Michael acceptor (an α,β-unsaturated compound). This is the key C-C bond-forming step and is generally considered irreversible, which drives the reaction forward and prevents reversion to the competing benzoin condensation pathway.[4][6]
-
Proton Transfer and Catalyst Regeneration: A final proton transfer and subsequent collapse of the tetrahedral intermediate expels the 1,4-dicarbonyl product and regenerates the NHC catalyst, allowing it to re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the NHC-mediated Stetter reaction.
Application Scope and Strategic Considerations
The utility of this compound extends across a wide range of substrates.
-
Aldehyde Scope: Aromatic and heteroaromatic aldehydes are excellent substrates.[3] A key advantage of thiazolium salt catalysts over older cyanide-based systems is their ability to also effectively engage aliphatic aldehydes, which are otherwise prone to competitive aldol condensation side reactions.[1]
-
Michael Acceptor Scope: The reaction is highly versatile with respect to the acceptor. α,β-unsaturated ketones, esters, nitriles, and even nitroalkenes are all viable reaction partners, providing access to γ-ketoketones, γ-ketoesters, and γ-ketonitriles, respectively.[1][6]
Field Insights & Limitations:
-
Competition with Benzoin Condensation: The primary competing pathway is the benzoin condensation, a 1,2-addition of the Breslow intermediate to a second molecule of aldehyde.[6] However, the benzoin reaction is reversible, while the Stetter addition is typically irreversible. This thermodynamic difference generally ensures that the 1,4-dicarbonyl is the major product.[6][11]
-
Catalyst Loading: Typical catalyst loadings range from 5 to 20 mol%. Higher loadings may be necessary for less reactive substrates.
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the thiazolium salt but not so strong as to promote unwanted side reactions. Tertiary amines like triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are commonly employed.
-
Solvent Effects: Polar aprotic solvents such as THF, DMF, or dioxane are generally preferred as they can solvate the ionic intermediates in the catalytic cycle.
Experimental Protocol: Intermolecular Stetter Reaction
This protocol provides a reliable starting point for the conjugate addition of an aromatic aldehyde to an α,β-unsaturated ketone.
Objective: To synthesize 1-phenylpentane-1,4-dione from benzaldehyde and methyl vinyl ketone.
Materials & Reagents:
-
This compound (Precatalyst)
-
Benzaldehyde (distilled before use)
-
Methyl vinyl ketone (Michael Acceptor)
-
Triethylamine (Et₃N, base, distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
Standard workup reagents (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Self-Validating System):
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (64 mg, 0.25 mmol, 0.20 equiv.).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. An inert atmosphere is crucial to prevent moisture from quenching the base and inhibiting NHC formation.
-
Via syringe, add anhydrous THF (5 mL). Stir to dissolve the precatalyst.
-
-
Reagent Addition & NHC Generation:
-
Add triethylamine (Et₃N) (70 µL, 0.50 mmol, 0.40 equiv.). Stir for 5 minutes. The base initiates the formation of the active NHC catalyst.
-
Add benzaldehyde (128 µL, 1.25 mmol, 1.0 equiv.).
-
Finally, add methyl vinyl ketone (125 µL, 1.50 mmol, 1.2 equiv.) dropwise over 2 minutes. A slight excess of the Michael acceptor ensures complete consumption of the aldehyde.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 65 °C using an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the limiting reagent (benzaldehyde).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). This removes residual base and inorganic salts.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylpentane-1,4-dione.
-
Data Summary: Representative Substrate Scope
The following table summarizes typical conditions and outcomes for Stetter reactions catalyzed by thiazolium salts, illustrating the method's versatility.
| Entry | Aldehyde | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Methyl vinyl ketone | Et₃N | THF | 65 | 18 | ~85% |
| 2 | Furfural | Phenyl vinyl sulfone | DBU | DMF | 70 | 12 | ~90% |
| 3 | Cyclohexanecarboxaldehyde | Acrylonitrile | K₂CO₃ | EtOH | 80 | 24 | ~75% |
| 4 | p-Anisaldehyde | N,N-Dimethylacrylamide | DBU | Dioxane | 80 | 16 | ~80% |
Note: Yields are approximate and will vary based on specific reaction scale and purification efficiency.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive precatalyst or wet solvent/reagents.2. Insufficiently strong or stoichiometric amount of base.3. Low reaction temperature. | 1. Use freshly opened or purified reagents and anhydrous solvent.2. Switch to a stronger base (e.g., DBU) or increase stoichiometry.3. Increase reaction temperature in 10 °C increments. |
| Benzoin Product is Major | 1. Michael acceptor is unreactive.2. Aldehyde is highly prone to self-condensation. | 1. Use a more activated Michael acceptor (e.g., nitroalkene).2. Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. |
| Complex Mixture of Products | 1. Base is too strong, causing side reactions.2. Reaction temperature is too high, causing decomposition. | 1. Switch to a milder base (e.g., K₂CO₃ or a hindered amine).2. Reduce the reaction temperature and allow for a longer reaction time. |
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. journals.irapa.org [journals.irapa.org]
- 5. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stetter Reaction [organic-chemistry.org]
- 7. journals.irapa.org [journals.irapa.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 3-Benzylthiazolium Bromide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 3-benzylthiazolium bromide as a robust N-heterocyclic carbene (NHC) precatalyst in the synthesis of valuable pharmaceutical intermediates. This document emphasizes the underlying chemical principles, provides field-proven experimental methodologies, and ensures scientific integrity through authoritative citations.
Introduction: The Power of Umpolung Catalysis with this compound
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount, particularly in pharmaceutical development where the precise assembly of intermediates is critical.[1] this compound has emerged as a powerful precatalyst for N-heterocyclic carbenes (NHCs), a class of organocatalysts that have revolutionized the way chemists approach carbon-carbon bond formation.[2] The core strength of NHC catalysis lies in its ability to induce "umpolung," or polarity inversion, of aldehydes.[3] This unique reactivity transforms an aldehyde, which is naturally an electrophile at its carbonyl carbon, into a nucleophilic acyl anion equivalent.[4] This transient nucleophile, known as the Breslow intermediate, can then participate in a variety of bond-forming reactions that are otherwise challenging to achieve.[5]
This guide will focus on two cornerstone NHC-catalyzed reactions, the Stetter reaction and the benzoin condensation, both facilitated by this compound. These reactions provide access to 1,4-dicarbonyl compounds and α-hydroxy ketones, respectively—structural motifs that are prevalent in a wide array of biologically active molecules and serve as crucial building blocks for pharmaceuticals.[6][7]
The Catalytic Heart: Mechanism of N-Heterocyclic Carbene Action
The catalytic cycle of NHC-mediated reactions begins with the deprotonation of the thiazolium salt, this compound, at the C2 position by a base to generate the active N-heterocyclic carbene. This carbene is a strong nucleophile that readily attacks the carbonyl carbon of an aldehyde. This initial adduct then undergoes a proton transfer to form the key Breslow intermediate, which is a potent nucleophile.[5] The fate of this intermediate dictates the final product, leading to either the Stetter or benzoin pathway depending on the available electrophile.
Figure 1: General catalytic cycle of NHC-mediated reactions.
Application Protocol 1: Stetter Reaction for the Synthesis of 1,4-Diketones
The Stetter reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds, which are versatile intermediates in the synthesis of various heterocyclic systems and natural products.[3][5] This protocol details the synthesis of arenoxy-substituted 1,4-diketones, which can serve as precursors for novel furan and pyrrole derivatives with potential biological activity.[7][8] This procedure is adapted from a method utilizing the closely related 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, which operates under the same catalytic principle.[7]
Detailed Experimental Protocol
Reaction: Intermolecular Stetter reaction between an arenoxy benzaldehyde derivative and methyl vinyl ketone.
Materials:
-
Arenoxy benzaldehyde derivative (1.0 eq)
-
Methyl vinyl ketone (MVK) (2.5 eq)
-
This compound (0.3 eq)
-
Triethylamine (TEA) (0.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the arenoxy benzaldehyde derivative (0.1 mmol, 1.0 eq), this compound (0.03 mmol, 0.3 eq), and anhydrous DMSO (1 mL).
-
Stir the mixture at room temperature to ensure dissolution of the solids.
-
To this solution, add triethylamine (0.05 mmol, 0.5 eq) followed by methyl vinyl ketone (0.25 mmol, 2.5 eq).
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel containing dichloromethane (DCM, 20 mL) and wash with water (3 x 10 mL) to remove DMSO and TEA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,4-diketone.[7]
Data and Expected Outcomes
| Entry | Aldehyde Substrate | Product Structure | Yield (%) |
| 1 | 4-Phenoxybenzaldehyde | 1-(4-phenoxyphenyl)butane-1,4-dione | ~85-95 |
| 2 | 4-(4-Chlorophenoxy)benzaldehyde | 1-(4-(4-chlorophenoxy)phenyl)butane-1,4-dione | ~80-90 |
| 3 | 4-(Thiophenoxy)benzaldehyde | 1-(4-(thiophenoxy)phenyl)butane-1,4-dione | ~70-80 |
Yields are estimated based on similar reported procedures and may vary depending on the specific substrate and reaction scale.[7]
Application Protocol 2: Benzoin Condensation for α-Hydroxy Ketone Synthesis
The benzoin condensation is a classic carbon-carbon bond-forming reaction that yields α-hydroxy ketones, which are key structural motifs in numerous natural products and pharmaceutical agents.[9][10] This protocol provides a general method for the synthesis of benzoin derivatives from aromatic aldehydes using this compound as the catalyst.
Detailed Experimental Protocol
Reaction: Homo-benzoin condensation of an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
This compound (0.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol, 1.0 eq) and this compound (1 mmol, 0.1 eq) in ethanol (20 mL).
-
Add triethylamine (12 mmol, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to promote further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure α-hydroxy ketone.
Data and Expected Outcomes
| Entry | Aldehyde Substrate | Product Structure | Yield (%) |
| 1 | Benzaldehyde | 2-Hydroxy-1,2-diphenylethan-1-one (Benzoin) | ~70-90 |
| 2 | Anisaldehyde | 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one | ~65-85 |
Yields are typical for this type of reaction and can be optimized by adjusting reaction time and temperature.
Experimental Workflow and Purification
A successful synthesis of pharmaceutical intermediates requires not only a robust reaction protocol but also a well-defined workflow for product isolation and purification to ensure high purity.
Figure 2: General experimental workflow for synthesis and purification.
Purification Insights:
-
Stetter Reaction Products (1,4-Diketones): These compounds are often amenable to purification by silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Benzoin Condensation Products (α-Hydroxy Ketones): Many benzoin products are crystalline solids and can be effectively purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. This method is highly effective for removing soluble impurities and unreacted starting materials.
For all synthesized intermediates, it is imperative to confirm their identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion
This compound is a versatile and accessible precatalyst for N-heterocyclic carbene-mediated transformations, offering a reliable platform for the synthesis of key pharmaceutical intermediates. The Stetter and benzoin reactions, facilitated by this catalyst, provide efficient routes to 1,4-dicarbonyls and α-hydroxy ketones, respectively. The protocols outlined in this guide, coupled with rigorous purification techniques, offer a solid foundation for researchers in drug discovery and development to leverage the power of umpolung catalysis in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 3. Stetter reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights [vedantu.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral 3-Benzylthiazolium Bromide Derivatives
Introduction
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1][2] Chirality plays a pivotal role in the biological activity of molecules, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful.[1][2] Asymmetric catalysis has emerged as a powerful tool to access these single-enantiomer products efficiently. Among the various catalytic systems, N-heterocyclic carbenes (NHCs) have gained significant prominence as versatile organocatalysts for a wide range of chemical transformations.[3] This guide focuses on a specific class of NHC precatalysts: chiral 3-benzylthiazolium bromides, detailing their application in key asymmetric carbon-carbon bond-forming reactions.
Thiazolium salts are precursors to thiazolylidenes, a class of NHCs that have historically been instrumental in mediating reactions involving "umpolung" or the reversal of polarity of carbonyl compounds.[4][5] The introduction of a chiral scaffold onto the thiazolium ring allows for the stereocontrolled synthesis of valuable chiral molecules. This document provides a comprehensive overview of the mechanistic principles, practical experimental protocols, and applications of chiral 3-benzylthiazolium bromide derivatives in asymmetric synthesis, tailored for researchers and professionals in the field of drug discovery and organic synthesis.
Theoretical Background: The Power of N-Heterocyclic Carbene Catalysis
N-heterocyclic carbenes are highly reactive intermediates characterized by a divalent carbon atom with a lone pair of electrons, situated between two nitrogen atoms within a heterocyclic ring. In the context of thiazolium salts, the carbene is generated in situ by deprotonation of the acidic proton at the C2 position using a suitable base.[5][6]
The catalytic cycle of NHC-catalyzed reactions, such as the benzoin condensation and the Stetter reaction, typically begins with the nucleophilic attack of the carbene on an aldehyde.[6][7] This forms a tetrahedral intermediate which, after a proton transfer, generates the key "Breslow intermediate."[6] This intermediate is an acyl anion equivalent, effectively reversing the normal electrophilic nature of the aldehyde's carbonyl carbon to a nucleophilic one (umpolung).[5][8] This nucleophilic species can then react with various electrophiles, leading to the formation of new carbon-carbon bonds.
The enantioselectivity in these reactions is dictated by the chiral environment created by the NHC catalyst. The substituents on the chiral backbone of the thiazolium salt sterically and electronically influence the approach of the substrates, favoring the formation of one enantiomer over the other. The design and synthesis of novel chiral NHC scaffolds remain an active area of research to enhance catalytic efficiency and stereocontrol.[3]
Catalytic Cycle of NHC-Catalyzed Asymmetric Reactions
Caption: General catalytic cycle for NHC-catalyzed asymmetric reactions.
Key Asymmetric Transformations
Chiral this compound derivatives are particularly effective in catalyzing several key asymmetric reactions, including:
-
Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones.[9][10][11] The asymmetric variant, using a chiral NHC, produces enantioenriched benzoins, which are valuable building blocks in organic synthesis.
-
Stetter Reaction: The conjugate addition of an aldehyde (as an acyl anion equivalent) to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[5][12][13][14] This reaction provides a direct route to 1,4-dicarbonyl compounds and their derivatives in a stereocontrolled manner.[13]
Experimental Protocols
Part 1: Synthesis of a Chiral this compound Precatalyst
This protocol describes the synthesis of a representative chiral this compound derived from a commercially available chiral amino alcohol.
Materials and Reagents:
-
Chiral amino alcohol (e.g., (1S,2R)-(+)-2-amino-1,2-diphenylethanol)
-
Thioformamide
-
Triethyl orthoformate
-
Anhydrous toluene
-
Anhydrous acetonitrile
-
Glacial acetic acid
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step-by-Step Protocol:
-
Synthesis of the Chiral Thiazole:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chiral amino alcohol (1.0 eq) in anhydrous toluene.
-
Add thioformamide (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding chiral thiazole.
-
-
N-Benzylation of the Chiral Thiazole:
-
Dissolve the purified chiral thiazole (1.0 eq) in anhydrous acetonitrile in a sealed tube.
-
Add benzyl bromide (1.2 eq) to the solution.
-
Heat the mixture at 80 °C for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, filter the solid and wash with cold diethyl ether. If no precipitate forms, concentrate the solution and triturate the residue with diethyl ether to induce crystallization.
-
Collect the solid product, wash with diethyl ether, and dry under vacuum to yield the chiral this compound precatalyst.
-
Part 2: Asymmetric Intramolecular Stetter Reaction
This protocol details the use of the synthesized chiral this compound in an asymmetric intramolecular Stetter reaction, a common benchmark for evaluating catalyst performance.[14]
Materials and Reagents:
-
Chiral this compound precatalyst (from Part 1)
-
Substrate (e.g., a salicylaldehyde derivative with a tethered Michael acceptor)[14]
-
Base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Standard workup and purification reagents (e.g., saturated aqueous ammonium chloride, ethyl acetate, magnesium sulfate)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Experimental Workflow
Caption: Workflow for the asymmetric intramolecular Stetter reaction.
Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral this compound precatalyst (5-10 mol%).
-
Add the substrate (1.0 eq) and dissolve in the anhydrous solvent.
-
Stir the solution at the desired temperature (e.g., room temperature or 0 °C).
-
-
Initiation of the Reaction:
-
Slowly add the base (e.g., DBU, 1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation and Performance
The effectiveness of a chiral catalyst is typically evaluated by the yield and enantioselectivity it achieves across a range of substrates. Below is a representative table summarizing the performance of a hypothetical chiral this compound in an asymmetric Stetter reaction.
| Entry | Substrate (Michael Acceptor) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | α,β-Unsaturated Ester | 85 | 92 |
| 2 | α,β-Unsaturated Ketone | 91 | 88 |
| 3 | α,β-Unsaturated Nitrile | 78 | 95 |
| 4 | Nitroalkene | 82 | 90 |
Applications in Drug Development
The chiral products obtained from these asymmetric reactions are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[18][19] For instance, enantioenriched 1,4-dicarbonyl compounds can serve as precursors for the synthesis of chiral cyclopentenones, which are core structures in many natural products and therapeutic agents. Similarly, chiral α-hydroxy ketones are versatile building blocks for the synthesis of various pharmaceuticals.[7][8] The ability to control stereochemistry at an early stage of a synthetic route is highly advantageous in drug discovery, streamlining the synthesis of target molecules and facilitating the exploration of structure-activity relationships.[1][2][19]
Conclusion
Chiral this compound derivatives are powerful and versatile precatalysts for a range of important asymmetric transformations. Their ability to induce high levels of enantioselectivity in reactions like the benzoin condensation and the Stetter reaction makes them valuable tools for organic chemists, particularly in the field of drug development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore and apply this class of catalysts in their own synthetic endeavors. Further research into the design of novel chiral thiazolium salt scaffolds will undoubtedly continue to expand the scope and utility of NHC-catalyzed asymmetric synthesis.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis through N‐Heterocyclic Carbene Catalysis: A Comprehensive Review of Catalyst Diversity and Applications | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Stetter reaction - Wikipedia [en.wikipedia.org]
- 6. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. pcbiochemres.com [pcbiochemres.com]
- 19. thieme-connect.de [thieme-connect.de]
Application Notes & Protocols: 3-Benzylthiazolium Bromide in Flow Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Benzylthiazolium bromide as a homogeneous organocatalyst in continuous flow chemistry setups. We delve into the mechanistic underpinnings of N-heterocyclic carbene (NHC) catalysis, focusing on the pivotal role of this compound in facilitating key carbon-carbon bond-forming reactions. Detailed, field-proven protocols for the benzoin condensation and Stetter reaction are presented, emphasizing the advantages of flow chemistry, such as enhanced reaction control, improved safety, and scalability.[1][2] This guide is structured to provide not just procedural steps, but also the scientific rationale behind experimental design, empowering users to adapt and optimize these methods for their specific synthetic challenges.
Introduction: The Convergence of NHC Catalysis and Flow Chemistry
N-Heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of organocatalysts, enabling a wide array of synthetic transformations.[3][4] Among the precursors to these catalysts, thiazolium salts like this compound hold a historically significant position, particularly for their role in reactions requiring an "umpolung" or reversal of polarity of an aldehyde's carbonyl carbon.[5][6][7]
Traditionally, these reactions have been conducted in batch processes. However, the transition to continuous flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters like residence time and temperature, and the potential for seamless integration of reaction, workup, and analysis.[1][2][8][9] This convergence is particularly beneficial for catalytic processes, where high local catalyst concentrations and efficient mixing can lead to increased reaction rates and higher turnover numbers compared to batch reactions.[8]
This compound serves as a stable, easy-to-handle precatalyst that, upon in-situ deprotonation, generates the active NHC species. This guide will focus on its application in homogeneous catalysis within a flow regime, a strategy that simplifies reactor setup while demanding careful consideration of downstream catalyst-product separation.[1][10]
Mechanistic Core: The Role of this compound
The catalytic activity of this compound stems from its ability to form a nucleophilic N-heterocyclic carbene upon deprotonation of the acidic proton at the C2 position of the thiazolium ring. This deprotonation is typically achieved with a mild base. The resulting carbene is the key catalytic species responsible for the umpolung of aldehydes.
Generation of the Active Catalyst and the Breslow Intermediate
The catalytic cycle begins with the deprotonation of the this compound precatalyst by a base (e.g., triethylamine) to form the active NHC. This highly nucleophilic carbene then attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer generates the crucial Breslow intermediate . This species is an acyl anion equivalent, effectively reversing the normal electrophilic nature of the aldehyde carbonyl carbon into a nucleophilic one.
Key Reactions Enabled
-
Benzoin Condensation: The Breslow intermediate attacks a second molecule of aldehyde. Subsequent collapse of the resulting intermediate regenerates the NHC catalyst and yields an α-hydroxy ketone, known as a benzoin.[11][12][13][14] The reaction is reversible, with the product distribution often determined by thermodynamic stability.[5][14]
-
Stetter Reaction: The Breslow intermediate undergoes a conjugate (1,4-) addition to a Michael acceptor (an α,β-unsaturated compound).[5][15] Tautomerization and elimination of the catalyst yield a 1,4-dicarbonyl compound. This reaction is generally irreversible, leading to more stable products than the competing benzoin condensation.[5]
Flow Chemistry System Design & Considerations
Implementing reactions with this compound in a flow setup requires careful consideration of the system's components. As a homogeneous catalyst, it remains dissolved in the reaction stream, which simplifies the reactor design but necessitates downstream purification.[1][10]
Standard Homogeneous Flow Setup
A typical setup involves:
-
Reagent Pumps: Syringe pumps or HPLC pumps for precise delivery of reagent and catalyst solutions.[9]
-
Mixing Point: A T-mixer or micromixer to ensure efficient and rapid mixing of the reagent streams before entering the reactor.[9]
-
Reactor: A coiled tube reactor (e.g., PFA, stainless steel) of a defined volume, submerged in a temperature-controlled bath (oil bath, heating block). The reactor material should be chosen for its chemical compatibility.
-
Back-Pressure Regulator (BPR): To maintain the system under pressure, preventing solvent boiling and ensuring consistent flow.
-
In-line Analytics (Optional but Recommended): Integration of spectroscopic tools like FT-IR or Raman spectroscopy for real-time reaction monitoring.[16][17][18][19]
-
Collection/Workup: A collection vessel, potentially leading into an automated workup module (e.g., liquid-liquid extraction, scavenger column).[20]
Detailed Application Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl bromide and its derivatives can be lachrymators and irritants.[21]
Protocol 1: Benzoin Condensation of Benzaldehyde
This protocol details the synthesis of benzoin from benzaldehyde using this compound in a continuous flow system.
Materials & Reagents:
-
Triethylamine (Et₃N), distilled
-
Benzaldehyde, freshly distilled
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc) for workup
-
Saturated aq. NaCl solution (brine)
Equipment:
-
Two-pump continuous flow system
-
10 mL PFA tube reactor
-
T-mixer
-
Back-pressure regulator (set to 5 bar)
-
Heating block or oil bath set to 60 °C
-
Standard laboratory glassware for workup
Solution Preparation:
-
Solution A (Substrate): Prepare a 2.0 M solution of benzaldehyde in methanol.
-
Solution B (Catalyst/Base): Prepare a solution that is 0.1 M in this compound and 0.12 M in triethylamine in methanol.
Experimental Procedure:
-
System Priming: Prime the entire system, including both pump lines and the reactor, with methanol.
-
Reaction Initiation:
-
Set the flow rate for Pump A (Solution A) to 0.25 mL/min.
-
Set the flow rate for Pump B (Solution B) to 0.25 mL/min.
-
This results in a total flow rate of 0.5 mL/min.
-
-
Reaction Conditions:
-
The combined stream passes through the T-mixer and into the 10 mL reactor coil.
-
Residence Time Calculation: Residence Time = Reactor Volume / Total Flow Rate = 10 mL / 0.5 mL/min = 20 minutes.
-
Maintain the reactor temperature at 60 °C.
-
-
Steady State & Collection: Allow the system to run for at least two residence times (40 minutes) to reach a steady state before collecting the product stream. Collect the output for 60 minutes.
-
Workup (Self-Validation):
-
To the collected reaction mixture, add 50 mL of ethyl acetate and wash with 2 x 25 mL of water, followed by 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR or GC-MS to determine conversion and yield. Further purification can be achieved by recrystallization from ethanol.
-
| Parameter | Value | Rationale |
| Catalyst Loading | 5 mol% (relative to aldehyde) | Balances reaction rate with cost and ease of removal. |
| Base Stoichiometry | 1.2 equivalents (to catalyst) | Ensures sufficient deprotonation to form the active NHC. |
| Temperature | 60 °C | Provides thermal energy to overcome activation barriers without significant side product formation. |
| Residence Time | 20 minutes | Optimized to allow for high conversion based on kinetic studies.[11][12] |
| Pressure | 5 bar | Prevents boiling of methanol at the operating temperature. |
Protocol 2: Intermolecular Stetter Reaction
This protocol describes the conjugate addition of benzaldehyde to chalcone, a classic Stetter reaction to form a 1,4-dicarbonyl product.
Materials & Reagents:
-
This compound (≥98%)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Benzaldehyde, freshly distilled
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) for workup
Equipment:
-
Same flow setup as Protocol 1, but with a 20 mL reactor coil.
-
Temperature control set to 40 °C.
Solution Preparation:
-
Solution A (Substrate): Prepare a solution that is 0.5 M in benzaldehyde and 0.4 M in chalcone in THF.
-
Solution B (Catalyst/Base): Prepare a solution that is 0.05 M in this compound and 0.04 M in DBU in THF.
Experimental Procedure:
-
System Priming: Prime the entire system with anhydrous THF.
-
Reaction Initiation:
-
Set the flow rate for both Pump A and Pump B to 0.25 mL/min (Total flow rate = 0.5 mL/min).
-
-
Reaction Conditions:
-
Residence Time: 20 mL / 0.5 mL/min = 40 minutes.
-
Maintain the reactor temperature at 40 °C.
-
-
Steady State & Collection: Allow the system to reach steady state (approx. 80 minutes) before collecting the product stream.
-
Workup (Self-Validation):
-
Concentrate the collected fraction under reduced pressure.
-
Dissolve the residue in DCM. The catalyst and base salts are often poorly soluble and can be partially removed by filtration.
-
Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the 1,4-dicarbonyl product. Analyze fractions by TLC and final product by ¹H NMR and ¹³C NMR.
-
| Parameter | Value | Rationale |
| Aldehyde Stoichiometry | 1.25 equivalents | A slight excess of the aldehyde is used to ensure full consumption of the more valuable Michael acceptor. |
| Base | DBU | A non-nucleophilic, strong organic base suitable for generating the NHC in aprotic solvents like THF. |
| Temperature | 40 °C | The Stetter reaction is often efficient at milder temperatures than the benzoin condensation.[5] |
| Residence Time | 40 minutes | A longer residence time is often required for the intermolecular Stetter reaction to achieve high conversion. |
Conclusion and Future Outlook
The use of this compound as a homogeneous catalyst in flow chemistry provides a robust and efficient platform for conducting classic NHC-catalyzed reactions. The protocols detailed herein demonstrate the precise control and reproducibility afforded by flow systems.[20][24] The primary challenge remains the separation of the homogeneous catalyst from the product stream. Future work in this area may focus on the development of immobilized thiazolium catalysts for packed-bed reactors, which would combine the catalytic efficiency of NHCs with the simplified workup of heterogeneous catalysis.[8] Furthermore, the integration of automated feedback loops, using data from in-line analytical tools to self-optimize reaction conditions, represents the next frontier in harnessing the full potential of these systems.[2][24][25]
References
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NHC complexes in flow (NHC = N‐heterocyclic carbene) [biblio.ugent.be]
- 5. Stetter Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzoin Condensation [organic-chemistry.org]
- 8. Catalysis in Flow – The Kappe Laboratory [goflow.at]
- 9. vapourtec.com [vapourtec.com]
- 10. vapourtec.com [vapourtec.com]
- 11. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzoin Condensation (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 15. journals.irapa.org [journals.irapa.org]
- 16. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. syrris.com [syrris.com]
- 21. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
- 23. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Digitising chemical synthesis in automated and robotic flow - PMC [pmc.ncbi.nlm.nih.gov]
- 25. books.rsc.org [books.rsc.org]
The Cornerstone of Umpolung Reactivity: 3-Benzylthiazolium Bromide in Modern Thiazole Synthesis
Introduction: The Enduring Significance of the Thiazole Ring
The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a critical scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of clinically significant drugs, including anticancer agents like Dasatinib and antiviral medications such as Ritonavir.[1][2] The development of efficient and versatile synthetic routes to access complex thiazole-containing molecules is therefore a paramount objective for researchers in drug discovery and organic synthesis. Among the myriad of synthetic tools available, the use of N-heterocyclic carbenes (NHCs) derived from thiazolium salts has emerged as a powerful strategy, enabling unique bond formations through the principle of reactivity reversal, or "umpolung".[3][4]
This application note provides an in-depth guide to the use of 3-Benzylthiazolium Bromide , a readily accessible and highly effective NHC precatalyst, for the synthesis of key intermediates. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for cornerstone reactions, and discuss its application in the synthesis of pharmaceutically relevant compounds.
The Power of Umpolung: Mechanism of NHC Catalysis
At the heart of thiazolium salt-catalyzed reactions is the generation of a nucleophilic N-heterocyclic carbene. The process begins with the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base.[4] This generates the highly reactive NHC, a species that can attack the electrophilic carbon of an aldehyde. This initial addition, followed by a proton transfer, leads to the formation of the critical Breslow intermediate .[4][5] This intermediate is the embodiment of "umpolung," as the aldehyde carbon, normally an electrophile, now possesses nucleophilic character.[3] This transient nucleophile can then attack various electrophiles, leading to the formation of new carbon-carbon bonds.
Two of the most powerful transformations enabled by this catalytic cycle are the Benzoin Condensation and the Stetter Reaction .
-
Benzoin Condensation: The Breslow intermediate attacks a second molecule of aldehyde, ultimately forming an α-hydroxy ketone, a valuable synthetic building block.[6][7]
-
Stetter Reaction: The Breslow intermediate undergoes a conjugate (1,4-) addition to an α,β-unsaturated compound (a Michael acceptor), yielding a 1,4-dicarbonyl compound.[3][8] This reaction is particularly valuable as 1,4-dicarbonyls are precursors to other important heterocycles like furans and pyrroles.[3]
The catalytic cycle is completed by the elimination of the NHC catalyst, which can then re-enter the cycle.
Experimental Protocols
The following protocols are designed to be robust and reproducible. As with any chemical synthesis, adherence to safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood, is mandatory.
Protocol 1: Benzoin Condensation of Benzaldehyde
This protocol details the synthesis of benzoin from benzaldehyde, a classic example of the benzoin condensation reaction catalyzed by an NHC generated from this compound.[9][10][11]
Materials and Equipment:
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
This compound (Catalyst)
-
Benzaldehyde (Substrate)
-
Triethylamine (Base)
-
Methanol (Solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.257 g, 1.0 mmol, 0.1 equiv).
-
Reagent Addition: Add methanol (10 mL) to the flask and stir until the catalyst is dissolved. To this solution, add freshly distilled benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol, 1.0 equiv) followed by triethylamine (0.14 mL, 1.0 mmol, 0.1 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath. Maintain the reflux with stirring for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Then, cool it further in an ice bath for 30 minutes to induce crystallization of the benzoin product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water (2 x 10 mL) to remove any remaining salts.
-
Purification: The crude benzoin can be purified by recrystallization from ethanol to yield white, crystalline needles.[12][13] Dissolve the crude product in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
| Parameter | Value |
| Substrate | Benzaldehyde |
| Catalyst | This compound |
| Base | Triethylamine |
| Solvent | Methanol |
| Temperature | Reflux (~65 °C) |
| Typical Yield | 85-95% (after recrystallization) |
Protocol 2: Stetter Reaction of Benzaldehyde and Chalcone
This protocol describes the conjugate addition of benzaldehyde to chalcone (1,3-diphenyl-2-propen-1-one), a classic Stetter reaction to form a 1,4-dicarbonyl compound.[14]
Materials and Equipment:
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating plate or oil bath
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
This compound (Catalyst)
-
Benzaldehyde (Acyl anion precursor)
-
Chalcone (Michael acceptor)
-
1,8-Diazabicycloundec-7-ene (DBU) (Base)
-
Tetrahydrofuran (THF), anhydrous (Solvent)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a sealed vial under an inert atmosphere (Nitrogen or Argon), add this compound (0.064 g, 0.25 mmol, 0.25 equiv).
-
Reagent Addition: Add anhydrous THF (5 mL) to the flask. To this suspension, add freshly distilled benzaldehyde (0.13 g, 0.12 mL, 1.2 mmol, 1.2 equiv) and chalcone (0.208 g, 1.0 mmol, 1.0 equiv).
-
Base Addition & Reaction: Add DBU (0.038 g, 0.037 mL, 0.25 mmol, 0.25 equiv) dropwise to the stirred mixture. The solution may change color upon addition of the base.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1,4-dicarbonyl product.
| Parameter | Value |
| Aldehyde | Benzaldehyde |
| Michael Acceptor | Chalcone |
| Catalyst | This compound |
| Base | DBU |
| Solvent | Anhydrous THF |
| Temperature | 60-70 °C |
| Typical Yield | 70-85% |
Practical Insights and Troubleshooting
-
Reagent Purity: The purity of the aldehyde is crucial, especially in the benzoin condensation. Aldehydes can oxidize to carboxylic acids upon exposure to air, which can inhibit the catalyst. It is often recommended to use freshly distilled aldehydes.[12]
-
Catalyst Stability: While thiazolium salts are generally stable, the active NHC is sensitive to air and moisture. For reactions requiring anhydrous conditions, such as the Stetter reaction, employing standard inert atmosphere techniques is recommended.
-
Base Selection: The choice and amount of base are critical. A base that is too strong can lead to side reactions, while too little base will result in slow or incomplete catalyst generation. Triethylamine is a common choice for benzoin condensations, while stronger, non-nucleophilic bases like DBU are often used for the Stetter reaction.
-
Side Reactions: In the benzoin condensation, if the aldehyde is a poor electrophile, the Breslow intermediate may undergo undesired side reactions. In the Stetter reaction, the reversible benzoin condensation can be a competing pathway.[3] Reaction conditions, such as temperature and solvent, can be optimized to favor the desired product.[14]
Application in Drug Development: The Synthesis of Thiazole-Containing Pharmaceuticals
The synthetic utility of NHC-catalyzed reactions with thiazolium salts extends directly into the realm of pharmaceutical development. The thiazole ring is a key component in numerous FDA-approved drugs.
-
Dasatinib: This potent oral tyrosine kinase inhibitor, used in the treatment of chronic myelogenous leukemia, features a central aminothiazole carboxamide core.[15][16][17][18][19] While the final synthetic steps often involve amide bond formation, the construction of the substituted thiazole ring itself can be achieved through methods that parallel the reactivity principles discussed. The ability to form C-C bonds on pre-functionalized thiazole rings is a key strategy in the synthesis of such complex molecules.
-
Ritonavir: An antiretroviral medication used to treat HIV/AIDS, Ritonavir contains two thiazole rings.[20][21][22] The synthesis of the key thiazole-containing fragments of Ritonavir relies on the principles of heterocyclic chemistry where thiazolium salt-mediated reactions can play a role in the construction of precursors.
The protocols detailed in this note provide a foundational understanding for constructing the core structures that are later elaborated into these complex and life-saving medicines.
Conclusion
This compound is more than just a simple organic salt; it is a key that unlocks the powerful umpolung reactivity of aldehydes, enabling the efficient synthesis of valuable α-hydroxy ketones and 1,4-dicarbonyl compounds. The Benzoin and Stetter reactions, catalyzed by the in-situ generated N-heterocyclic carbene, are robust and versatile transformations with broad substrate scopes. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to leverage this chemistry in the creation of novel thiazole-containing compounds, paving the way for the next generation of therapeutics and advanced materials.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stetter reaction - Wikipedia [en.wikipedia.org]
- 4. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 7. Benzoin Condensation [organic-chemistry.org]
- 8. journals.irapa.org [journals.irapa.org]
- 9. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 15. patents.justia.com [patents.justia.com]
- 16. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 17. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 18. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. researchgate.net [researchgate.net]
- 21. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
Analytical methods for quantifying 3-Benzylthiazolium bromide in a reaction mixture
An Application Note and Protocol for the Analytical Quantification of 3-Benzylthiazolium Bromide in Reaction Mixtures
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a pivotal precursor and catalyst in a variety of synthetic organic reactions, notably in the Stetter reaction and as a key component in the synthesis of Thiamine (Vitamin B1).[1] Its cationic thiazolium ring structure is central to its chemical reactivity. Accurate quantification of this compound within a complex reaction mixture is critical for several reasons:
-
Reaction Kinetics Monitoring: Understanding the rate of consumption of the catalyst or reactant provides invaluable insight into the reaction mechanism and helps in optimizing reaction times.
-
Process Optimization: Achieving maximum yield and minimizing byproduct formation often depends on maintaining a precise concentration of key reagents like this compound.
-
Quality Control: Ensuring the complete consumption or removal of the starting material is often a regulatory requirement in pharmaceutical and fine chemical production.
This document provides a detailed guide to robust, validated analytical methods for the quantification of this compound, designed for researchers and professionals in drug development and chemical synthesis. We will primarily focus on High-Performance Liquid Chromatography (HPLC) as the gold-standard technique due to its specificity and sensitivity, with a supplementary discussion on UV-Vis Spectrophotometry as a rapid, alternative method.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Definitive Method
HPLC is the preferred method for quantifying this compound in a complex matrix. The technique's strength lies in its ability to physically separate the analyte of interest from other reaction components (starting materials, solvents, byproducts, and degradation products) before detection, thereby ensuring high specificity.[2]
Principle of Separation
As an organic salt, this compound is a polar, ionic compound. A reversed-phase (RP-HPLC) method is ideally suited for its analysis. In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is polar. The analyte, being polar, has a lower affinity for the non-polar stationary phase and a higher affinity for the polar mobile phase, allowing it to elute from the column. By carefully tuning the composition of the mobile phase, a clean separation from less polar starting materials or more polar impurities can be achieved.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound via HPLC.
Detailed Protocol: HPLC Method
1. Materials and Reagents:
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Ammonium Acetate (ACS Grade or higher)
-
Acetic Acid (Glacial, ACS Grade)
-
Syringe filters (0.22 µm, PTFE or Nylon, depending on solvent compatibility)[3]
2. Instrumentation and Conditions: This method was developed on a standard HPLC system equipped with a UV detector.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | Industry-standard for retaining and separating polar to moderately non-polar compounds. |
| Mobile Phase | A: 10mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)B: Acetonitrile | The buffer controls the ionization state of potential impurities and ensures reproducible retention times. Acetonitrile acts as the strong organic modifier. |
| Elution Mode | Isocratic: 60% A, 40% B | An isocratic elution is simpler and more robust for a single analyte quantification once separation is achieved. A gradient may be needed if the reaction matrix is highly complex. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 25 °C | Maintains consistent retention times by controlling the viscosity of the mobile phase and separation kinetics. |
| Detection λ | 254 nm | The benzyl and thiazolium moieties provide strong UV absorbance at this wavelength, offering good sensitivity. A full UV scan of the reference standard is recommended to determine the true λmax. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from overloading the column.[3] |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any relevant impurities. |
3. Preparation of Solutions:
-
Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC-grade water. Adjust the pH to 5.0 ± 0.05 using glacial acetic acid. Filter through a 0.45 µm filter.
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase mixture (60:40 A:B).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase mixture. This range should bracket the expected concentration of the analyte in the prepared samples.[4]
4. Sample Preparation Protocol: The goal of sample preparation is to remove interferences and ensure compatibility with the HPLC system.[5]
-
Quench and Homogenize: At the desired time point, take a precise aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a large volume of a suitable solvent to stop further conversion.
-
Dilution: Perform a calculated dilution of the quenched sample using the mobile phase as the diluent. The target concentration should fall within the linear range of the calibration curve. For example, a 100-fold dilution (100 µL into 9.9 mL) is a common starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter that could clog the column.[6]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples. It is good practice to inject a blank (mobile phase) and a standard periodically to check for carryover and system stability.
-
Construct a calibration curve by plotting the peak area of the this compound against the known concentration of each standard.
-
Determine the concentration in the prepared samples by interpolating their peak areas from the calibration curve.
-
Calculate the original concentration in the reaction mixture by applying the dilution factor.
Method Validation: Ensuring Trustworthy Results
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[7][8] Key validation parameters, based on ICH Q2(R1) guidelines, are summarized below.[2]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components. | Peak purity analysis (via DAD/PDA detector) should pass. Spiked placebo samples should show no interfering peaks at the analyte's retention time.[9] |
| Linearity | Confirms a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for the calibration curve.[4] |
| Accuracy | Closeness of the measured value to the true value. | % Recovery of a known amount of spiked analyte into a sample matrix should be within 98.0-102.0%.[10] |
| Precision | Measures the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability (multiple injections of one sample) and intermediate precision (analysis on different days/by different analysts).[10] |
| Range | The concentration interval where the method is precise, accurate, and linear. | The specified range of the calibration curve (e.g., 5-100 µg/mL). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Typically determined where the signal-to-noise ratio is approximately 10:1.[2] |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. | Typically determined where the signal-to-noise ratio is approximately 3:1.[2] |
Part 2: UV-Vis Spectrophotometry - A Rapid Screening Method
UV-Vis spectrophotometry offers a much faster, simpler, and more cost-effective means of quantification. However, its utility is highly dependent on the composition of the reaction mixture. The method relies on the Beer-Lambert Law, where the absorbance of the analyte is directly proportional to its concentration.
Causality and Limitations
The primary limitation of this technique is its lack of specificity. Any other component in the reaction mixture that absorbs light at the same wavelength as this compound will interfere with the measurement, leading to an overestimation of its concentration.[11] Therefore, this method is most suitable for:
-
Simple reaction mixtures where the starting materials and products have vastly different UV spectra.
-
Situations where only a semi-quantitative estimation is required.
-
High-throughput screening where speed is prioritized over absolute accuracy.
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for the quantification of this compound via UV-Vis.
Detailed Protocol: UV-Vis Method
-
Determine λmax: Prepare a dilute solution of the this compound reference standard in a suitable spectroscopic solvent (e.g., ethanol or acetonitrile). Scan the absorbance from 200-400 nm to identify the wavelength of maximum absorbance (λmax). The thiazole ring itself has absorbance in the UV region.[12]
-
Check for Interferences: Perform the same wavelength scan on a "blank" reaction mixture (containing all components except the analyte) to check for any overlapping absorbance at the determined λmax. If significant overlap exists, this method is not suitable without further sample cleanup.[13]
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the chosen solvent. Measure the absorbance of each at the λmax and plot Absorbance vs. Concentration. The resulting line should be linear.
-
Sample Preparation: Take a precise aliquot of the reaction mixture, dilute it with the spectroscopic solvent to an absorbance value within the linear range of the calibration curve (ideally 0.1 - 1.0 AU), and filter or centrifuge if cloudy.
-
Quantification: Measure the absorbance of the prepared sample and determine its concentration from the calibration curve. Apply the dilution factor to find the original concentration.
Conclusion: Selecting the Appropriate Method
For robust, accurate, and defensible quantification of this compound in complex reaction mixtures, a validated RP-HPLC method is the authoritative choice . Its specificity allows for confident tracking of the analyte even in the presence of structurally similar impurities and byproducts. UV-Vis spectrophotometry serves as a valuable, rapid screening tool for simpler systems or when a high degree of accuracy is not the primary objective. The choice of method should always be guided by the specific requirements of the research or process, balancing the need for accuracy, speed, and available resources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. nacalai.com [nacalai.com]
- 7. wjarr.com [wjarr.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. fda.gov [fda.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 12. Thiazole [webbook.nist.gov]
- 13. Determination of the onset of crystallization of N1-2-(thiazolyl)sulfanilamide (sulfathiazole) by UV-Vis and calorimetry using an automated reaction platform; subsequent characterization of polymorphic forms using dispersive Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of 3-Benzylthiazolium Bromide on Solid Supports for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The immobilization of organocatalysts onto solid supports represents a significant advancement in sustainable chemistry, merging the high efficiency and selectivity of homogeneous catalysis with the practical benefits of heterogeneous systems. This guide provides a comprehensive overview and detailed protocols for the immobilization of 3-benzylthiazolium bromide, a precursor to N-heterocyclic carbene (NHC) catalysts, onto a solid polymeric support. We delve into the rationale behind material selection, provide step-by-step procedures for catalyst synthesis and characterization, and demonstrate its application in the classic carbon-carbon bond-forming benzoin condensation reaction. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility. Emphasis is placed on catalyst reusability, a key metric for green and cost-effective chemical synthesis.
Introduction: The Rationale for Immobilization
N-heterocyclic carbenes (NHCs), generated from precursors such as 3-benzylthiazolium salts, are powerful organocatalysts that enable unique chemical transformations, most notably "umpolung" or polarity-inverted reactivity. The thiazolium salt's C2-proton is acidic and can be removed by a base to generate the nucleophilic carbene catalyst[1]. This carbene is the active species in reactions like the benzoin condensation and the Stetter reaction.
While homogeneous thiazolium salt catalysts are highly effective, their separation from the reaction mixture can be challenging, leading to product contamination and loss of the often-expensive catalyst. Immobilizing the catalyst on a solid support, such as a polymer resin, addresses these challenges directly. The key advantages of this approach include:
-
Simplified Purification: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex chromatographic separations[2].
-
Catalyst Reusability: The recovered solid-supported catalyst can be washed and reused for multiple reaction cycles, significantly reducing cost and waste[3][4].
-
Enhanced Stability: Anchoring the catalyst to a polymer backbone can, in some cases, enhance its thermal and mechanical stability compared to its soluble counterpart.
-
Suitability for Flow Chemistry: Immobilized catalysts are ideal for use in continuous-flow reactor systems, enabling process automation and scalability[1].
This guide focuses on a robust and widely applicable method: the covalent attachment of a thiazole derivative to chloromethylated polystyrene, a readily available and chemically versatile polymer support.
The Experimental Workflow: A Visual Guide
The overall process, from the selection of the solid support to the final reuse of the catalyst, follows a logical and sequential workflow. This process is designed to ensure the successful preparation and validation of the catalytic material at each critical stage.
Figure 1: A schematic overview of the experimental workflow, from catalyst synthesis to application and recycling.
Detailed Protocols and Methodologies
Protocol 1: Immobilization of this compound onto Polystyrene
This protocol details the synthesis of a polystyrene-supported this compound catalyst (PS-BTB) starting from commercially available chloromethylated polystyrene (PS-CH₂Cl). The process involves an initial nucleophilic substitution to attach a thiazole precursor, followed by quaternization to form the desired thiazolium salt.
Materials:
-
Chloromethylated polystyrene (cross-linked with 2% divinylbenzene, 1.0-2.0 mmol Cl/g loading)
-
4-Methylthiazole
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Sintered glass funnel
Procedure:
-
Step 1: Grafting of 4-Methylthiazole.
-
In a 250 mL round-bottom flask, suspend chloromethylated polystyrene (10.0 g, e.g., 1.5 mmol Cl/g, 15 mmol) in anhydrous DMF (100 mL).
-
Add 4-methylthiazole (2.97 g, 30 mmol, 2.0 equivalents relative to Cl).
-
Heat the mixture to 80°C under an inert atmosphere and stir for 48 hours. The use of excess thiazole drives the nucleophilic substitution reaction to completion.
-
Allow the mixture to cool to room temperature. Collect the resin by filtration using a sintered glass funnel.
-
Wash the resin sequentially with DMF (3 x 50 mL), methanol (3 x 50 mL), and diethyl ether (3 x 50 mL) to remove unreacted reagents.
-
Dry the resulting resin (PS-Methylthiazole) under vacuum at 60°C to a constant weight.
-
-
Step 2: Quaternization with Benzyl Bromide.
-
Transfer the dried PS-Methylthiazole resin to a clean 250 mL round-bottom flask.
-
Suspend the resin in anhydrous toluene (100 mL).
-
Add benzyl bromide (3.85 g, 22.5 mmol, 1.5 equivalents relative to initial Cl loading).
-
Heat the suspension to reflux (approx. 110°C) under an inert atmosphere and stir for 48 hours. This step forms the quaternary thiazolium salt on the polymer backbone.
-
Cool the reaction mixture to room temperature. Collect the final polymer-supported catalyst (PS-BTB) by filtration.
-
Wash the catalyst thoroughly with toluene (3 x 50 mL) and diethyl ether (3 x 50 mL) to remove any excess benzyl bromide.
-
Dry the final product, a free-flowing pale yellow powder, under vacuum at 60°C overnight.
-
Protocol 2: Characterization of the Supported Catalyst (PS-BTB)
To ensure the immobilization was successful, a series of characterization analyses must be performed. This is a critical self-validation step.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the covalent attachment of the thiazolium moiety and the removal of the initial chloro- group.
-
Procedure: Record the FT-IR spectra of the starting chloromethylated polystyrene and the final PS-BTB product.
-
Expected Results: The spectrum of the final product should show a significant decrease or complete disappearance of the characteristic C-Cl stretching band from the chloromethyl group (typically around 1265 cm⁻¹ and 670-690 cm⁻¹)[5]. New bands corresponding to the thiazolium ring vibrations should appear.
-
-
Elemental Analysis:
-
Objective: To quantify the amount of catalyst loaded onto the polymer support.
-
Procedure: Perform elemental analysis (C, H, N, S, Br) on the dried PS-BTB sample.
-
Calculation: The catalyst loading (in mmol/g) can be calculated from the weight percentage of nitrogen or sulfur.
-
Loading (mmol/g) = (% Element / Atomic Weight of Element) * 10
-
-
Expected Results: A typical loading for this type of functionalization is in the range of 0.5 - 1.5 mmol/g, depending on the efficiency of the reactions[6].
-
Protocol 3: Catalytic Benzoin Condensation
This protocol describes the use of the synthesized PS-BTB catalyst for the self-condensation of benzaldehyde to form benzoin.
Materials:
-
PS-BTB catalyst (synthesized in Protocol 1)
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial with magnetic stirrer
-
Filtration setup
Procedure:
-
Step 1: Reaction Setup.
-
To a 25 mL reaction vial, add the PS-BTB catalyst (e.g., 100 mg, assuming a loading of 1.0 mmol/g, this corresponds to 0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and benzaldehyde (106 mg, 1.0 mmol, 1.0 equivalent).
-
Add triethylamine (Et₃N) (20.2 mg, 0.2 mmol, 0.2 equivalents). The base is essential for deprotonating the thiazolium salt to form the active NHC in situ[7][8].
-
Seal the vial and stir the mixture at room temperature (25°C) for 24 hours.
-
-
Step 2: Work-up and Catalyst Recovery.
-
After 24 hours, recover the catalyst by filtering the reaction mixture through a small funnel (e.g., a Hirsch funnel).
-
Wash the recovered catalyst with THF (2 x 5 mL) and diethyl ether (2 x 5 mL). Set the catalyst aside for reusability testing (see Protocol 4).
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude benzoin can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
-
Catalytic Cycle and Mechanism
The catalytic power of the immobilized thiazolium salt lies in its ability to generate an N-heterocyclic carbene, which initiates the benzoin condensation through a well-established mechanism first proposed by Breslow[9].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of a novel chloromethylated polystyrene-2-amino-1,3,4-thiadiazole chelating resin and its adsorption properties and mechanism for separation and recovery of Pt(iv) from aqueous solutions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Item - Poly(N-heterocyclic-carbene)s and their CO2 Adducts as Recyclable Polymer-Supported Organocatalysts for Benzoin Condensation and Transesterification Reactions - figshare - Figshare [figshare.com]
- 7. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Use of 3-Benzylthiazolium bromide in the synthesis of agrochemicals
An Application Guide to the Use of 3-Benzylthiazolium Bromide in the Synthesis of Agrochemicals
Abstract
The development of novel agrochemicals is critical for global food security, demanding synthetic routes that are both efficient and versatile. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating unique chemical transformations. This compound serves as a readily accessible and effective precatalyst for generating thiazolylidene NHCs. This guide provides an in-depth exploration of the application of this compound in key carbon-carbon bond-forming reactions—primarily the Stetter reaction—and delineates how the products of these reactions serve as pivotal intermediates in the synthesis of complex heterocyclic scaffolds relevant to the agrochemical industry. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical development sectors, offering both mechanistic insights and detailed, field-tested protocols.
Part 1: The Foundation - this compound as an NHC Precatalyst
Understanding the Catalyst: From Thiazolium Salt to Active Carbene
This compound is a quaternary ammonium salt belonging to the thiazolium class of compounds.[1] Its structure is analogous to the active portion of thiamine pyrophosphate (TPP), a natural coenzyme essential for key metabolic reactions in all living systems.[2] The true catalytic power of this compound lies in its ability to function as a stable precursor to an N-heterocyclic carbene (NHC).
The key to activating the precatalyst is the deprotonation of the C2 carbon of the thiazolium ring. This carbon is positioned between two heteroatoms (nitrogen and sulfur), which inductively stabilize the resulting negative charge. The acidity of this proton allows for its removal by a suitable base (e.g., triethylamine, DBU) to generate the active catalytic species: a thiazol-2-ylidene, which is a nucleophilic carbene.[3][4]
The Principle of Umpolung: Reversing Carbonyl Reactivity
In typical organic reactions, the carbon atom of an aldehyde's carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. The genius of NHC catalysis is its ability to invert this innate reactivity, a concept known as "Umpolung" (German for "polarity reversal").[5]
The NHC catalyst adds nucleophilically to an aldehyde, forming a covalent adduct known as the Breslow intermediate.[6] This intermediate, after a proton transfer, becomes a potent nucleophile at the original carbonyl carbon. This "activated aldehyde" can then attack various electrophiles, an impossible feat for the aldehyde on its own. It is this core principle that underpins the synthetic utility of this compound.
Part 2: Key Synthetic Applications in Agrochemical Intermediate Synthesis
The most significant application of this compound in constructing agrochemical backbones is through the Stetter reaction.
The Stetter Reaction: A Cornerstone of 1,4-Dicarbonyl Synthesis
The Stetter reaction is the NHC-catalyzed 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor).[3][6] This reaction is exceptionally powerful because it forms a C-C bond and directly assembles 1,4-dicarbonyl compounds or their synthetic equivalents (e.g., γ-keto esters, γ-keto nitriles). These products are highly valuable intermediates, as they can be readily transformed into a wide array of nitrogen- and oxygen-containing heterocycles that form the core of many commercial agrochemicals.[7][8]
Causality in Mechanism: The Stetter reaction is thermodynamically driven. It competes with the reversible 1,2-addition (Benzoin condensation), but because the 1,4-addition is typically irreversible, the Stetter product accumulates as the major product over time.[3][6] The choice of the N-benzyl group on the thiazolium salt provides good steric and electronic properties for the catalyst, promoting high efficiency in this transformation.
Catalytic Cycle of the Stetter Reaction
Caption: Catalytic cycle for the NHC-mediated Stetter reaction.
From Stetter Products to Agrochemical Scaffolds
The 1,4-dicarbonyl compounds synthesized via the Stetter reaction are ideal precursors for building five-membered heterocycles using classical condensation reactions. This two-step sequence (Stetter reaction followed by cyclization) provides a modular and efficient entry into privileged agrochemical scaffolds.
-
Paal-Knorr Pyrrole/Furan Synthesis: Reacting the 1,4-diketone product with ammonia or a primary amine yields N-substituted pyrroles.[8] Pyrrole-based structures are found in fungicides and insecticides. Using a dehydrating agent like P₂O₅ leads to furan synthesis.
-
Pyridazine Synthesis: Condensation of a 1,4-diketone with hydrazine furnishes pyridazines, another important heterocyclic core in herbicide and fungicide chemistry.
This strategic combination of modern organocatalysis with robust, classical reactions highlights the efficiency of using this compound in a synthetic workflow.
Workflow: From Stetter Reaction to Heterocyclic Scaffolds
Caption: Synthetic workflow from basic precursors to agrochemical scaffolds.
Part 3: Experimental Protocols and Data
The following protocols are designed to be self-validating, with clear steps, justifications, and expected outcomes.
Protocol 1: General Procedure for the Intermolecular Stetter Reaction
This protocol describes the synthesis of 1,4-diphenyl-1,4-butanedione from benzaldehyde and phenyl vinyl ketone, a model reaction that can be adapted for various substrates.
Materials & Reagents:
-
This compound (Precatalyst, 0.1 eq)
-
Triethylamine (Base, 1.5 eq)
-
Benzaldehyde (Aldehyde, 1.2 eq)
-
Phenyl vinyl ketone (Michael Acceptor, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Catalyst Activation: To a dry, oven-baked flask under an inert atmosphere (Argon), add this compound (e.g., 0.256 g, 1.0 mmol, 0.1 eq) and anhydrous THF (20 mL). Stir to dissolve.
-
Add triethylamine (e.g., 2.1 mL, 15 mmol, 1.5 eq) to the solution. Stir for 10 minutes at room temperature. The solution may turn yellow, indicating the formation of the active NHC.
-
Causality: The base is crucial for deprotonating the thiazolium salt to generate the active nucleophilic carbene. An excess ensures complete activation and neutralizes any acidic impurities.
-
-
Substrate Addition: In a separate flask, dissolve benzaldehyde (e.g., 1.22 mL, 12 mmol, 1.2 eq) and phenyl vinyl ketone (e.g., 1.32 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Reaction: Add the substrate solution dropwise to the activated catalyst solution over 20 minutes using a syringe pump.
-
Causality: Slow addition of the substrates prevents the self-condensation of the aldehyde (Benzoin reaction) and minimizes polymerization of the Michael acceptor, thereby maximizing the yield of the desired Stetter product.
-
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenyl vinyl ketone is consumed.
-
Work-up: Once the reaction is complete, quench by adding 20 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 1,4-diphenyl-1,4-butanedione.
Expected Outcome: A white to off-white solid. Yields typically range from 70-90% depending on substrate purity and reaction scale.
Protocol 2: Paal-Knorr Pyrrole Synthesis from a Stetter Product
This protocol details the conversion of the 1,4-diketone from Protocol 1 into 1-benzyl-2,5-diphenyl-1H-pyrrole.
Materials & Reagents:
-
1,4-Diphenyl-1,4-butanedione (Stetter Product, 1.0 eq)
-
Benzylamine (Amine source, 1.1 eq)
-
Acetic Acid (Solvent and catalyst)
-
Ethanol (Co-solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (e.g., 2.38 g, 10 mmol, 1.0 eq) in a mixture of ethanol (20 mL) and glacial acetic acid (20 mL).
-
Add benzylamine (e.g., 1.2 mL, 11 mmol, 1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-120°C) for 4-6 hours.
-
Causality: The acidic conditions protonate the carbonyl oxygens, activating them for nucleophilic attack by the amine. Heating provides the necessary energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization and dehydration steps.
-
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting diketone.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-benzyl-2,5-diphenyl-1H-pyrrole.
Expected Outcome: A crystalline solid. Yields are typically high, often exceeding 85%.
Table 1: Representative Substrate Scope for the Stetter Reaction
| Entry | Aldehyde (R¹CHO) | Michael Acceptor | Product Structure (1,4-Dicarbonyl) | Typical Yield |
| 1 | Benzaldehyde | Phenyl vinyl ketone | 1,4-Diphenyl-1,4-butanedione | 85% |
| 2 | Furfural | Chalcone | 1-(Furan-2-yl)-2,4-diphenylbutane-1,4-dione | 78% |
| 3 | Cinnamaldehyde | Methyl vinyl ketone | (E)-6-Phenylhex-5-ene-2,5-dione | 72% |
| 4 | Heptanal | Acrylonitrile | 2-Formylnonanenitrile | 65% |
Note: Yields are illustrative and depend on specific reaction conditions and purification methods.
Part 4: Conclusion and Future Directions
This compound is a robust and versatile precatalyst for generating N-heterocyclic carbenes, enabling powerful synthetic transformations like the Stetter reaction. Its utility in agrochemical synthesis is profound, not as a direct reagent in the final step, but as a foundational tool for constructing complex molecular architectures from simple starting materials. The ability to efficiently generate 1,4-dicarbonyl intermediates, which are direct precursors to a multitude of bioactive heterocycles, positions this catalyst as an essential component in the modern synthetic chemist's toolbox.
Future research will likely focus on the development of chiral versions of thiazolium salts for asymmetric Stetter reactions, allowing for the enantioselective synthesis of agrochemical intermediates. Furthermore, expanding the scope of Michael acceptors and aldehydes will continue to broaden the range of accessible scaffolds, paving the way for the discovery of next-generation fungicides, herbicides, and insecticides.
References
- 1. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.irapa.org [journals.irapa.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organocatalysis with 3-Benzylthiazolium Bromide
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for utilizing 3-Benzylthiazolium bromide as a precatalyst in organocatalytic reactions. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles of N-heterocyclic carbene (NHC) catalysis, focusing on the generation of the active catalytic species and its application in key C-C bond-forming reactions such as the benzoin condensation. We present detailed, field-proven protocols for the synthesis of the thiazolium salt precatalyst, its application in a benchmark condensation reaction, and methods for product purification and analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.
Introduction: The Power of Umpolung Catalysis
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, capable of mediating a wide array of chemical transformations.[1] A key feature of NHC catalysis is the concept of "umpolung," or polarity reversal.[2][3] Typically, the carbonyl carbon of an aldehyde is electrophilic. However, upon reaction with an NHC, this carbon becomes transiently nucleophilic, enabling it to attack another electrophile. This reactivity is the cornerstone of reactions like the benzoin and Stetter reactions.[2][3]
This compound is a stable, easily handled precatalyst that, upon deprotonation, generates a highly active thiazolium-based NHC.[1] This guide will focus on the practical application of this versatile precatalyst.
The Catalytic Cycle: From Precatalyst to Active Species
The catalytic activity of this compound is initiated by the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base. This generates the true catalytic species, a nucleophilic N-heterocyclic carbene.[1] This carbene then initiates the catalytic cycle, a representative example of which for the benzoin condensation is detailed below.
Diagram of the Catalytic Cycle
Caption: Catalytic cycle for the benzoin condensation.
The cycle, as proposed by Breslow, begins with the nucleophilic attack of the NHC on an aldehyde, forming a tetrahedral intermediate.[4] A proton transfer then generates the key "Breslow intermediate," which is the nucleophilic species responsible for the umpolung reactivity. This intermediate then attacks a second molecule of aldehyde. Subsequent collapse of the resulting adduct releases the α-hydroxyketone (benzoin) product and regenerates the NHC catalyst, allowing the cycle to continue.[4][5]
Experimental Protocols
Synthesis of this compound Precatalyst
Rationale: While commercially available, the synthesis of this compound from thiazole and benzyl bromide is a straightforward procedure that ensures a high-purity starting material. The reaction is a simple quaternization of the nitrogen atom of the thiazole ring.
Materials and Reagents:
-
Thiazole
-
Benzyl bromide
-
Anhydrous acetonitrile or toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve thiazole (1.0 eq.) in anhydrous acetonitrile or toluene.
-
Add benzyl bromide (1.0 - 1.1 eq.). Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
As the reaction progresses, a white precipitate of this compound will form.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold, anhydrous solvent (acetonitrile or toluene) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
Protocol for Benzoin Condensation
Rationale: The benzoin condensation of benzaldehyde is a classic benchmark reaction to evaluate the efficacy of NHC catalysts.[1] This protocol uses triethylamine as a base to deprotonate the thiazolium salt in situ, generating the active NHC. Methanol is a common solvent for this reaction.[6][7]
Materials and Reagents:
-
This compound (pre-synthesized or commercial)
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Triethylamine (Et3N)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (0.1 eq.).
-
Add methanol as the solvent.
-
Add freshly distilled benzaldehyde (2.0 eq.).
-
Add triethylamine (0.1 - 0.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, benzoin, will often precipitate from the reaction mixture.
Workup and Purification of Benzoin
Rationale: The workup is designed to remove the catalyst, any remaining base, and unreacted benzaldehyde. Recrystallization is a highly effective method for purifying the solid benzoin product, taking advantage of its differential solubility in a hot versus cold solvent system.[8]
Procedure:
-
If the product has precipitated, collect the crude benzoin by vacuum filtration.
-
Wash the crude product with cold water to remove the triethylammonium bromide salt.
-
To remove unreacted benzaldehyde, the crude product can be washed with a small amount of cold ethanol.
-
Recrystallization:
-
Transfer the crude benzoin to a clean flask.
-
Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to dissolve the solid completely.[8]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified benzoin crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals to obtain pure benzoin.
-
Performance Data and Troubleshooting
The efficiency of the benzoin condensation is influenced by the catalyst, base, solvent, and temperature. Below is a table summarizing typical conditions and expected outcomes.
| Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Et3N | MeOH | RT | 24-48 | 70-90 |
| Thiamine Hydrochloride | NaOH | EtOH/H2O | 60 | 1-2 | 60-80 |
Troubleshooting:
-
Low Yield:
-
Ensure benzaldehyde is pure and free of benzoic acid, which can inhibit the reaction. Distillation of benzaldehyde is recommended.
-
The base may be old or hydrated. Use freshly opened or distilled triethylamine.
-
Incomplete reaction: extend the reaction time and monitor by TLC.
-
-
No Reaction:
-
Confirm the integrity of the thiazolium salt precatalyst.
-
Ensure the base is present in sufficient quantity to generate the NHC.
-
Broader Applications: The Stetter Reaction
Beyond the benzoin condensation, NHCs generated from thiazolium salts are excellent catalysts for the Stetter reaction. This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, providing access to valuable 1,4-dicarbonyl compounds.[2][3] The fundamental principle of umpolung remains the same, with the Breslow intermediate acting as the key nucleophile.[2]
Diagram of the Stetter Reaction Workflow
Caption: General workflow of the Stetter reaction.
Conclusion
This compound is a robust and versatile precatalyst for a range of important organocatalytic transformations. By understanding the principles of NHC generation and the subsequent catalytic cycle, researchers can effectively employ this reagent to construct complex molecules with high efficiency. The protocols provided herein serve as a validated starting point for further exploration and development in the field of organocatalysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. Stetter reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve yield in 3-Benzylthiazolium bromide catalyzed reactions
Technical Support Center: 3-Benzylthiazolium Bromide Catalysis
A Guide to Improving Reaction Yield and Selectivity
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) organocatalysis. As a Senior Application Scientist, I've designed this guide to address the common—and often frustrating—challenges encountered when using this compound as a pre-catalyst. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The core of this chemistry lies in the umpolung, or polarity reversal, of an aldehyde's carbonyl carbon from an electrophile to a nucleophile.[1] This is achieved by generating a key N-heterocyclic carbene (NHC) from the this compound pre-catalyst, which then forms the crucial Breslow intermediate with the aldehyde.[2][3] From this intermediate, valuable C-C bond-forming reactions like the Benzoin condensation and the Stetter reaction can proceed.[1][4] However, success is highly dependent on a careful balance of reagents and conditions.
Section 1: Catalyst and Reagent Integrity
The quality and handling of your starting materials are the foundation of a successful reaction. Issues here are the most common source of failed or low-yielding experiments.
Q1: My reaction is completely inert or shows minimal conversion. How can I verify the integrity of my this compound pre-catalyst?
A1: An inactive pre-catalyst is a primary suspect in failed reactions. Here’s how to troubleshoot it:
-
Purity and Synthesis: this compound is a salt and can be challenging to purify via standard column chromatography.[5] Impurities from synthesis, especially unreacted starting materials or side products, can interfere with carbene formation. If you synthesized the salt, consider a purification method involving precipitation from a suitable solvent like toluene, followed by salt metathesis if necessary to ensure a clean, well-defined pre-catalyst.[5][6]
-
Hygroscopic Nature: Thiazolium salts can absorb atmospheric moisture. Water can interfere with the base's ability to deprotonate the acidic C2-proton and can also participate in undesired side reactions. Always store the catalyst in a desiccator over a drying agent. Before use, dry the required amount under high vacuum for several hours, especially if it has been stored for a long time.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures can degrade the salt. Store it in a cool, dark place.[7]
-
Verification: The most definitive check is to run a trusted, high-yielding model reaction, such as the simple benzoin condensation of benzaldehyde, for which many reliable protocols exist.[8][9] Success in a model system confirms your catalyst is active.
Q2: I'm unsure about the choice and amount of base for generating the N-heterocyclic carbene (NHC). What are the best practices?
A2: The base is not just a reagent; it's the switch that activates your catalyst. Its role is to deprotonate the thiazolium salt at the C2 position to form the catalytically active NHC ylide.[1][9]
-
Base Strength (pKa): The base must be strong enough to deprotonate the thiazolium C2-proton (pKa ≈ 17-18 in DMSO) but not so basic that it promotes undesired side reactions like the Cannizzaro reaction with your aldehyde.
-
Common Choices: Non-nucleophilic organic bases are preferred. Triethylamine (Et₃N) is a common choice for reactions in protic solvents like methanol.[9] Stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used in aprotic solvents but must be used cautiously.
-
Stoichiometry: Using a catalytic amount of base (e.g., 10-20 mol%) relative to the substrate is typical. Excess base can lead to a higher concentration of byproducts. For sensitive substrates, starting with a lower base loading is advisable.
| Base | Typical Solvent | Considerations |
| Triethylamine (Et₃N) | Methanol, Ethanol | Good for standard Benzoin/Stetter reactions. Can form triethylammonium salt which may influence the reaction. |
| DBU | THF, Toluene, CH₂Cl₂ | Much stronger base. Effective for less acidic pre-catalysts but increases risk of base-mediated side reactions. |
| Hünig's Base (DIPEA) | Toluene, CH₂Cl₂ | Sterically hindered, reducing its nucleophilicity. A good alternative to Et₃N. |
| K₂CO₃ / Cs₂CO₃ | DMF, DMSO | Heterogeneous bases can be useful but may require higher temperatures and longer reaction times. |
Q3: My aldehyde substrate is sensitive and I suspect it's degrading under the reaction conditions. How can I prevent this?
A3: Aldehyde stability is critical. Two main degradation pathways exist: oxidation and base-catalyzed side reactions.
-
Oxidation to Carboxylic Acid: Many aldehydes, especially aromatic ones, are susceptible to air oxidation, forming the corresponding carboxylic acid. This acid can neutralize the base, effectively quenching NHC generation and halting the catalytic cycle.
-
Solution: Always use freshly distilled or purified aldehydes. If distillation is not feasible, washing a solution of the aldehyde with a mild basic aqueous solution (e.g., 5% NaHCO₃), followed by drying and solvent removal, can remove acidic impurities. Store aldehydes under an inert atmosphere (N₂ or Ar) and in a refrigerator.
-
-
Base-Mediated Degradation: If the base is too strong or the aldehyde is particularly sensitive, you can get disproportionation (Cannizzaro reaction) or other undesired pathways.
-
Solution: Use the mildest base possible that still efficiently generates the NHC. Adding the base slowly to the reaction mixture can also help maintain a low instantaneous concentration, minimizing side reactions.
-
Section 2: Optimizing Reaction Conditions
Once your reagents are verified, the next step is to fine-tune the reaction environment to favor your desired product.
Q4: The reaction is slow and gives a low yield. How should I approach optimization?
A4: Systematic optimization is key. Solvent and temperature are the most impactful variables.
-
Solvent Effects: The solvent's polarity and protic/aprotic nature can dramatically influence reaction rates and even the product distribution.[10]
-
Protic Solvents (e.g., Methanol, Ethanol): These are excellent for many Stetter and Benzoin reactions. They can stabilize charged intermediates and, more importantly, may facilitate crucial proton transfer steps in the catalytic cycle.[11] However, they can also lead to acetal formation with the aldehyde.
-
Aprotic Polar Solvents (e.g., THF, CH₂Cl₂, DMF): Often used when substrates or products are sensitive to protic solvents. THF is a common choice for asymmetric Stetter reactions.[12]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Xylene): These are typically used for reactions run at higher temperatures. They can be advantageous if product precipitation drives the reaction to completion.[12]
-
-
Temperature: The optimal temperature is a balance between reaction rate and stability.
-
Start reactions at room temperature.
-
If slow, gently heat the reaction (e.g., to 40-60 °C). Monitor by TLC or LCMS to ensure the product is forming without significant decomposition or byproduct formation. Some reactions require higher temperatures to proceed efficiently.[3]
-
-
Concentration: Ensure the reaction is sufficiently concentrated (typically 0.1 M to 1.0 M). Overly dilute conditions can slow down bimolecular reactions.
Q5: I'm running a Stetter reaction, but the main product is the Benzoin condensation byproduct. How can I improve selectivity for the 1,4-addition?
A5: This is a classic selectivity problem. The Breslow intermediate is at a crossroads: it can react with another molecule of aldehyde (Benzoin pathway) or with the Michael acceptor (Stetter pathway).[13]
-
Relative Rates: The Stetter reaction is generally irreversible, while the Benzoin condensation is often reversible.[13] Your goal is to make the 1,4-addition to the Michael acceptor kinetically favorable.
-
Michael Acceptor Reactivity: Use a more electrophilic Michael acceptor if possible. Electron-withdrawing groups on the acceptor will accelerate the desired Stetter pathway.
-
Stoichiometry: Use a slight excess of the Michael acceptor (e.g., 1.2-1.5 equivalents) relative to the aldehyde. This will statistically favor the reaction of the Breslow intermediate with the acceptor.
-
Slow Addition: The most effective technique is often to add the aldehyde slowly via syringe pump to the mixture containing the catalyst, base, and Michael acceptor. This keeps the instantaneous concentration of the free aldehyde low, dramatically suppressing the second-order Benzoin dimerization and favoring the reaction with the more abundant Michael acceptor.
-
To a round-bottom flask under an inert atmosphere (N₂), add the this compound (5-10 mol%), the Michael acceptor (1.2 eq), and the solvent.
-
Add the base (e.g., Et₃N, 20 mol%) and stir for 5-10 minutes to allow for NHC generation.
-
In a separate syringe, prepare a solution of the aldehyde (1.0 eq) in the reaction solvent.
-
Using a syringe pump, add the aldehyde solution to the reaction mixture over several hours (e.g., 4-8 hours).
-
Allow the reaction to stir to completion after the addition is finished. Monitor by TLC or LCMS.
Section 3: Workup and Purification
A high-yielding reaction can be undermined by a difficult purification.
Q6: I'm struggling to remove the thiazolium salt from my product after the reaction. What purification strategies work best?
A6: Thiazolium salts are polar and non-volatile, making them difficult to remove. Standard silica gel chromatography can be problematic, as the salt often streaks or remains on the baseline.[5]
-
Aqueous Wash: Before chromatographic purification, perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, CH₂Cl₂) and wash several times with water or brine. This will remove the bulk of the polar thiazolium salt and other water-soluble components.
-
Precipitation/Filtration: In some cases, if your product is soluble in a moderately polar solvent (like ether or a hexanes/ethyl acetate mixture) while the catalyst is not, you can precipitate the catalyst by concentrating the crude mixture and triturating with such a solvent. The catalyst can then be removed by filtration.
-
Reverse-Phase Chromatography: If all else fails and the product is stable, reverse-phase (C18) chromatography is highly effective for separating polar, non-volatile impurities like thiazolium salts from less polar organic products.
Visualized Workflows and Mechanisms
The Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Stetter reaction, beginning with the deprotonation of the this compound pre-catalyst.
Caption: General catalytic cycle for the Stetter reaction.
Troubleshooting Flowchart
Use this decision tree to diagnose common issues with your reaction.
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. Benzoin Condensation [organic-chemistry.org]
- 9. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Asymmetric Intermolecular Stetter Reaction of Enals with Nitroalkenes: Enhancement of Catalytic Efficiency Through Bifunctional Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Stetter Reactions
Welcome to the technical support center for the Stetter reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful carbon-carbon bond-forming reaction. As specialists in the application of N-heterocyclic carbene (NHC) catalysis, we understand that while the Stetter reaction is a versatile tool for synthesizing valuable 1,4-dicarbonyl compounds, achieving high conversion rates can be nuanced.[1][2]
This document moves beyond a simple recitation of procedures. It provides in-depth causal explanations for common experimental pitfalls and offers field-proven solutions to overcome them. Our goal is to equip you with the expertise to not only troubleshoot your current reactions but also to proactively design more robust and successful experiments in the future.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding low yields in Stetter reactions catalyzed by thiazolium salts.
Q1: My Stetter reaction has a low yield of the desired 1,4-dicarbonyl product. What are the most likely initial culprits?
A1: Low conversion rates in Stetter reactions typically stem from one or more of the following core issues:
-
Catalyst Inactivity or Decomposition: The thiazolium salt precatalyst may be impure, or the active NHC catalyst could be decomposing under the reaction conditions.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and concentration are critical and highly interdependent. An improper selection can stifle the reaction.
-
Substrate Reactivity Issues: Certain aldehydes or Michael acceptors are inherently less reactive, requiring tailored conditions. This is particularly true for aliphatic aldehydes and sterically hindered substrates.[3]
-
Competing Side Reactions: The formation of byproducts, most notably the benzoin condensation product, can consume starting materials and reduce the yield of the desired Stetter adduct.[4]
Q2: I see multiple spots on my TLC plate. How do I identify the Stetter product versus the common benzoin byproduct?
A2: Thin-Layer Chromatography (TLC) is an excellent first-pass diagnostic tool. The key is understanding the relative polarities of your components.
-
Stetter Product (1,4-dicarbonyl): Generally less polar.
-
Benzoin Adduct (α-hydroxy ketone): More polar due to the hydroxyl group.
Therefore, on a normal-phase silica TLC plate, the Stetter product will have a higher Rf value (travel further up the plate) than the benzoin byproduct.[5][6] A co-spotting TLC experiment, where you spot your reaction mixture, a pure sample of your aldehyde starting material, and a mix of the two, can be very informative.[7]
Q3: Can aliphatic aldehydes be used in Stetter reactions? I'm observing a complex mixture of products.
A3: Yes, aliphatic aldehydes can be used, but they are notoriously more challenging than their aromatic counterparts.[3] The primary issue is their propensity to undergo base-catalyzed self-condensation (an aldol reaction), which competes with the desired Stetter pathway.[1] Success with aliphatic aldehydes often requires careful selection of a non-nucleophilic, sterically hindered base and a suitable thiazolium salt catalyst.[2]
Q4: Does the purity of the thiazolium salt really matter that much?
A4: Absolutely. The thiazolium salt is a precatalyst that generates the active N-heterocyclic carbene (NHC) upon deprotonation. Impurities can interfere with this activation step or quench the active catalyst. It is highly recommended to use freshly purified thiazolium salts for optimal results.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor Stetter reaction performance.
Issue 1: No Reaction or Very Low Conversion (<10%)
If you observe primarily unreacted starting materials, the catalytic cycle is likely failing to initiate or is being immediately terminated.
Caption: Initial troubleshooting workflow for stalled Stetter reactions.
-
The Catalyst & Base: The Stetter reaction is initiated by the deprotonation of the thiazolium salt by a base to form the nucleophilic N-heterocyclic carbene (NHC).[1] If the salt is impure or the base is weak, wet, or inappropriate for the chosen substrate, the concentration of the active catalyst will be too low to sustain the reaction.
-
Solution:
-
Purify the Thiazolium Salt: Thiazolium salts can often be purified by recrystallization or by following a purification-free synthesis protocol.[8][9]
-
Select an Appropriate Base: The choice of base is critical. For simple aromatic aldehydes, a tertiary amine base like triethylamine (TEA) or DBU is often sufficient. For more challenging substrates like aliphatic aldehydes, a stronger, non-nucleophilic base such as potassium tert-butoxide or KHMDS may be necessary. Ensure the base is anhydrous.
-
-
-
Reaction Environment: The Breslow intermediate, a key species in the catalytic cycle, is sensitive to air and moisture.[8][10] Oxygen can lead to oxidative decomposition pathways, while water can hydrolyze the catalyst and intermediates.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents as appropriate.
-
Maintain an Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere. This can be achieved using a Schlenk line or a nitrogen-filled balloon.
-
-
Issue 2: Significant Formation of Benzoin Byproduct
The most common side reaction in the Stetter reaction is the competing benzoin condensation, where the Breslow intermediate attacks another molecule of the aldehyde instead of the Michael acceptor.[4]
Caption: Decision tree for addressing benzoin side-product formation.
-
Kinetic vs. Thermodynamic Control: The benzoin reaction is generally faster but reversible, while the Stetter reaction's Michael addition step is typically irreversible.[4][11] If the Michael acceptor is unreactive, the equilibrium will favor the benzoin product.
-
Solutions:
-
Increase Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier of the irreversible Stetter pathway and can also help to reverse the formation of the benzoin adduct.
-
Modify the Michael Acceptor: If possible, increase the electrophilicity of the Michael acceptor by adding electron-withdrawing groups. This will increase the rate of the desired 1,4-addition.
-
Alter the Catalyst: Sometimes, a more sterically bulky NHC catalyst can disfavor the bimolecular benzoin condensation, thereby promoting the Stetter pathway.
-
-
| Compound | Polarity | Typical TLC Rf | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Stetter Product | Less Polar | Higher | Protons alpha to two carbonyls (δ 2.5-4.0 ppm) | Two distinct carbonyl signals (δ 190-210 ppm) |
| Benzoin Adduct | More Polar | Lower | Methine proton adjacent to OH and C=O (δ ~5.0-6.0 ppm), hydroxyl proton (variable) | Carbonyl signal (δ ~195-205 ppm), carbon bearing OH (δ ~70-80 ppm) |
Note: Specific chemical shifts (δ) are highly substrate-dependent.
Issue 3: Low Conversion with Challenging Substrates
Sterically hindered aldehydes (e.g., 2,6-disubstituted aromatic aldehydes) or unreactive Michael acceptors (e.g., β,β-disubstituted enones) can lead to low yields.[11][12]
-
Steric Hindrance: Bulky groups near the reactive centers can prevent the catalyst and substrates from adopting the necessary transition state geometry for the reaction to proceed efficiently.
-
Solutions:
-
Change the Catalyst: Employ a less sterically demanding thiazolium or triazolium salt. Paradoxically, sometimes a more rigid, conformationally locked chiral catalyst can overcome steric hurdles by pre-organizing the substrates.[13]
-
Increase Reaction Time and/or Temperature: Forcing conditions may be necessary to overcome high activation energies.
-
-
-
Poorly Activated Michael Acceptors: The rate of the Stetter reaction is highly dependent on the electrophilicity of the Michael acceptor.
-
Solutions:
-
Use a More Reactive Catalyst System: Triazolium salts often generate more nucleophilic NHCs than thiazolium salts and can be more effective with less reactive Michael acceptors.
-
Consider Alternative Acyl Anion Precursors: In some cases, using acyl silanes or α-diketones as precursors to the Breslow intermediate can circumvent issues with aldehyde reactivity and prevent benzoin formation.[1]
-
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Trial Stetter Reaction
This protocol provides a robust starting point for optimizing your reaction.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the thiazolium salt (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., THF, 2 mL), followed by the aldehyde (1.0 mmol, 1.0 equiv.) and the Michael acceptor (1.2 mmol, 1.2 equiv.).
-
Initiation: Add the base (e.g., DBU, 0.1 mmol, 10 mol%) dropwise via syringe.
-
Reaction: Stir the mixture at the desired temperature (starting at room temperature is advisable) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (or has stalled), quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Purification of Thiazolium Salts
A straightforward method for ensuring catalyst purity.
-
Dissolution: Dissolve the crude thiazolium salt in a minimum amount of a polar solvent in which it is soluble at elevated temperatures (e.g., isopropanol or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a -20 °C freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Stetter Reaction [organic-chemistry.org]
- 5. TLC Analysis of Benzoin Reduction | Writing in Biology [bcrc.bio.umass.edu]
- 6. The Benzoin polarity and thin-layer chromatography_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic Asymmetric Intermolecular Stetter Reactions of Enolizable Aldehydes with Nitrostyrenes: Computational Study Provides Insight into the Success of a New Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent polarity on 3-Benzylthiazolium bromide catalysis
Technical Support Center: 3-Benzylthiazolium Bromide Catalysis
Welcome to the technical support guide for this compound-catalyzed reactions. This document is designed for researchers, chemists, and drug development professionals who are utilizing thiazolium salt organocatalysis, particularly for C-C bond-forming reactions like the benzoin condensation. My goal is to move beyond simple protocols and provide you with the mechanistic insights required to troubleshoot common issues, with a specific focus on the profound impact of the reaction solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the application of this compound catalysis. The answers are structured to help you diagnose the problem and understand the underlying chemical principles.
Q1: My benzoin condensation reaction is sluggish, or my yields are disappointingly low. What's the first thing I should investigate?
A1: Before scrutinizing substrate quality or catalyst loading, your primary diagnostic should be the choice of solvent. The entire catalytic cycle involves a series of ionic and neutral intermediates, each with different solvation requirements. A suboptimal solvent can stall the reaction at multiple points.
A common pitfall is using a solvent that is too non-polar (e.g., Toluene, Hexane). The initial and most critical step, the deprotonation of the 3-benzylthiazolium salt to form the active N-heterocyclic carbene (NHC) catalyst, involves generating a charge-separated state. Similarly, the key "Breslow intermediate" is a highly polar species. Non-polar solvents lack the ability to stabilize these charged or highly polar intermediates, leading to high activation energy barriers and consequently, slow or non-existent reactions.
Troubleshooting Flowchart: Initial Diagnosis
Caption: Initial troubleshooting steps for poor reaction performance.
Q2: I'm using a polar solvent, but the results are still not optimal. How does solvent polarity mechanistically influence the catalytic cycle?
A2: This is an excellent question that gets to the heart of the matter. The effect of a polar solvent is not monolithic; it influences each step of the catalytic cycle differently. The benzoin condensation, catalyzed by the NHC derived from your thiazolium salt, proceeds through several key stages.[1][2]
-
Catalyst Formation (Ylide Generation): The thiazolium salt is deprotonated at the C2 position by a base to form the nucleophilic NHC ylide. This step is favored in polar solvents that can stabilize the resulting ionic species.
-
Breslow Intermediate Formation: The NHC attacks an aldehyde molecule to form the zwitterionic Breslow intermediate. This is often a rate-determining step.[3] Polar solvents are crucial here to stabilize this charge-separated intermediate through dipole-dipole interactions.
-
Nucleophilic Attack: The Breslow intermediate, now acting as an "umpolung" nucleophile, attacks a second aldehyde molecule.[4] The transition state for this step is also highly polar and benefits from stabilization by the solvent.
-
Proton Transfer & Catalyst Regeneration: A series of proton transfers, often mediated by the solvent itself (if protic), leads to the final α-hydroxyketone product and regenerates the NHC catalyst.[5]
A solvent with a higher dielectric constant generally enhances the rates of steps involving the formation or reaction of charged species by lowering the free energy of the transition states.[6]
Visualizing the Catalytic Cycle
Caption: The thiazolium-catalyzed benzoin condensation cycle.
Q3: Should I use a polar protic or polar aprotic solvent? My reaction is faster in DMSO than in methanol—why?
A3: This is a critical point of optimization and a frequent source of confusion. The choice between a polar protic (e.g., methanol, ethanol) and a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) involves a significant trade-off.[7]
-
Polar Protic Solvents: These solvents (containing O-H or N-H bonds) are excellent at stabilizing both cations and anions.[8] They can participate in hydrogen bonding and act as proton shuttles, which can be beneficial for the proton transfer steps late in the catalytic cycle.[9] However, this same hydrogen-bonding capability can be a major drawback. Protic solvents can form a "cage" around key nucleophilic intermediates like the Breslow intermediate, solvating it so effectively that its reactivity is dampened.[10][11] This can slow the reaction down.
-
Polar Aprotic Solvents: These solvents lack O-H/N-H bonds and cannot act as hydrogen-bond donors.[12] They solvate cations well but leave anions and nucleophiles relatively "naked" and highly reactive.[11] This is often why you might observe a significant rate enhancement in a solvent like DMSO. The less-solvated, more reactive Breslow intermediate can attack the second aldehyde molecule more rapidly.
The Trade-Off: While aprotic solvents can increase the rate of nucleophilic attack, they are less effective at facilitating the final proton transfer steps. If proton transfer becomes rate-limiting, the overall reaction may stall. Kinetic studies in methanol have shown that all steps are partially rate-determining, highlighting this delicate balance.[2][3]
Visualizing the Solvent-Intermediate Interaction
Caption: Contrasting effects of protic vs. aprotic solvents.
Experimental Guide & Protocols
Protocol: Rapid Solvent Screening for Reaction Optimization
This protocol provides a systematic approach to identifying the optimal solvent for your specific substrates.
Objective: To determine the effect of solvent class (polar protic vs. polar aprotic) and dielectric constant on reaction yield and rate.
Materials:
-
This compound (catalyst)
-
Aldehyde substrate(s)
-
Triethylamine or DBU (base)
-
Anhydrous Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vials, stir bars, and standard glassware
Procedure:
-
Setup: Arrange five identical reaction vials, each with a stir bar. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Preparation: Prepare a stock solution of your aldehyde substrate and the base in a suitable, volatile solvent (e.g., dichloromethane) to ensure accurate dispensing, then remove it under vacuum before adding the reaction solvent.
-
Catalyst & Substrate Addition: To each vial under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%). Add the aldehyde substrate (1.0 mmol).
-
Solvent Addition: To each vial, add 2.0 mL of one of the screening solvents (MeOH, EtOH, MeCN, DMF, THF).
-
Initiation: Add the base (e.g., triethylamine, 0.3 mmol) to each vial to initiate the reaction.
-
Monitoring: Stir all reactions at a constant temperature (e.g., room temperature or 60 °C). Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) using a suitable analytical method (TLC, GC-MS, or ¹H NMR of an aliquot).
-
Analysis: Quench the reactions with a mild acid (e.g., dilute HCl), perform an extraction, and determine the yield for each solvent system.
Data Interpretation: Expected Outcomes
The results from your solvent screen can be interpreted using the following framework.
| Solvent | Class | Dielectric Constant (ε) | Expected Rate | Potential Issues & Remarks |
| THF | Polar Aprotic | 7.5 | Slow | Polarity may be insufficient to stabilize key intermediates. Often a poor choice. |
| Ethanol | Polar Protic | 24.3 | Moderate | A good starting point. Balances intermediate stabilization and proton transfer capabilities. |
| Methanol | Polar Protic | 32.6 | Moderate-Fast | Higher polarity than ethanol can increase the rate, but H-bonding may still dampen reactivity.[2] |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | Good polarity without H-bonding. Often shows good rates but may require an exogenous proton source for turnover. |
| DMF | Polar Aprotic | 38.3 | Fast | Similar to MeCN. High boiling point allows for higher reaction temperatures. Must be rigorously dried. |
| DMSO | Polar Aprotic | 46.7 | Very Fast | High polarity strongly favors intermediate formation, and lack of H-bonding maximizes nucleophile reactivity.[13] |
Note: The dielectric constants are approximate values at room temperature.[7]
References
- 1. Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02207A [pubs.rsc.org]
- 2. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. youtube.com [youtube.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: 3-Benzylthiazolium Bromide in Organocatalysis
Welcome to the technical support center for 3-Benzylthiazolium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this N-heterocyclic carbene (NHC) precatalyst. Here, we address common challenges, with a focus on preventing catalyst poisoning to ensure robust and reproducible experimental outcomes.
Section 1: Understanding the Catalyst and Its Vulnerabilities
FAQ 1: What is this compound and how does it function as a catalyst?
This compound is a salt that serves as a precatalyst for generating a specific N-heterocyclic carbene (NHC). The catalytic cycle is initiated by deprotonating the acidic proton at the C2 position of the thiazolium ring with a suitable base. This generates the active catalytic species, a thiazol-2-ylidene, which is a potent nucleophile.[1] This NHC catalyst is renowned for its ability to mediate "umpolung" or polarity reversal reactions, most notably the Stetter and benzoin reactions. In these transformations, the NHC converts an aldehyde from an electrophile into a nucleophilic acyl anion equivalent, known as the Breslow intermediate.[1][2][3] This intermediate can then react with various electrophiles to form new carbon-carbon bonds.
Catalyst Activation and Key Intermediate Formation
Caption: Activation of this compound to the active NHC catalyst and subsequent formation of the Breslow intermediate with an aldehyde.
FAQ 2: What does "catalyst poisoning" mean in the context of this compound?
Catalyst poisoning refers to the deactivation of the active NHC catalyst by chemical species, known as poisons, that are present in the reaction mixture. These poisons can originate from starting materials, reagents, solvents, or the surrounding atmosphere. Poisoning typically involves an irreversible or strongly binding interaction with the active catalyst, rendering it incapable of participating in the catalytic cycle. This leads to a significant decrease in reaction rate, low product yields, or complete reaction failure.
FAQ 3: What are the most common catalyst poisons for this compound?
The active NHC generated from this compound is a strong nucleophile and a strong base, making it susceptible to a variety of poisons. The most common culprits are:
-
Water and Oxygen: Moisture can protonate the highly basic NHC, converting it back to the inactive thiazolium salt. Oxygen can lead to oxidative degradation of the carbene.[4] Many NHC-catalyzed reactions are therefore performed under an inert atmosphere.[5]
-
Acidic Impurities: Any acidic species with a pKa lower than that of the thiazolium salt (pKa ≈ 16-19 in water) can protonate the NHC, inhibiting the reaction.[2] This includes acidic functional groups in the substrates or impurities in the reagents.
-
Electrophilic Impurities: Residual benzyl bromide from the synthesis of the precatalyst can react with the nucleophilic NHC, leading to catalyst deactivation.[6]
-
Heavy Metals: Trace metals can complex with the NHC, preventing it from participating in the desired catalytic cycle.
-
Certain Functional Groups: Substrates or reagents with highly reactive functional groups may irreversibly bind to the catalyst. A thorough understanding of functional group compatibility is crucial.[7]
Section 2: Proactive Measures to Prevent Catalyst Poisoning
A successful reaction hinges on meticulous preparation and the exclusion of potential catalyst poisons. The following guides provide actionable protocols to ensure the purity of your reagents and the integrity of your reaction setup.
Troubleshooting Guide: Catalyst Purity
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or rates. | Purity of this compound varies between batches. | Purify the commercial or synthesized catalyst by recrystallization. |
| Reaction fails to initiate. | Presence of acidic impurities (e.g., HBr) in the catalyst. | Recrystallize the catalyst. Ensure the synthesis workup effectively removes acid. |
| Formation of side products derived from benzyl groups. | Residual benzyl bromide in the catalyst batch. | Purify the catalyst by recrystallization. Monitor purity by ¹H NMR. |
Experimental Protocol: Purification of this compound by Recrystallization
This protocol provides a reliable method for purifying this compound, which is often synthesized from thiazole and benzyl bromide.[8] Residual starting materials can act as catalyst poisons.
Materials:
-
Crude this compound
-
Anhydrous isopropanol
-
Anhydrous diethyl ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Schlenk line or glovebox for handling the purified product
Procedure:
-
Dissolution: In a flame-dried Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot, anhydrous isopropanol. The goal is to create a saturated solution at high temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9][10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., in a glovebox or a Schlenk flask) to prevent decomposition from moisture and air.
Purity Assessment:
The purity of the recrystallized catalyst should be assessed by ¹H NMR spectroscopy and melting point determination. In CDCl₃, the characteristic peaks for this compound should be observed. The absence of peaks corresponding to thiazole or benzyl bromide indicates high purity.[5][12][13][14]
Troubleshooting Guide: Reaction Setup and Execution
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not proceed to completion. | Presence of water or oxygen in the reaction. | Use flame-dried glassware and a Schlenk line or glovebox to maintain an inert atmosphere.[7] Use anhydrous solvents and reagents. |
| Low yield despite pure catalyst and substrates. | Incorrect base selection for NHC generation. | The pKa of the base's conjugate acid should be higher than that of the thiazolium salt (pKa ≈ 16-19). Common bases include DBU and KHMDS.[15] |
| Formation of undesired byproducts. | Incompatible functional groups on substrates. | Review the substrate scope for the specific reaction. Some functional groups may react with the NHC or other species in the catalytic cycle.[2][16] |
Experimental Protocol: Setting Up a Stetter Reaction Under an Inert Atmosphere
The Stetter reaction, which forms 1,4-dicarbonyl compounds, is a cornerstone application of this compound.[1][16][17] Its success is highly dependent on excluding air and moisture.
Materials:
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Schlenk line with a supply of dry nitrogen or argon
-
Syringes and needles
-
Purified this compound
-
Anhydrous solvent (e.g., THF, DCM)
-
Anhydrous base (e.g., DBU)
-
Purified aldehyde and Michael acceptor
Procedure:
-
Glassware Preparation: Assemble the flame-dried Schlenk flask and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition (Solids): Quickly add the this compound to the flask under a positive pressure of inert gas.
-
System Purge: Seal the flask with a rubber septum and purge with the inert gas for several minutes by inserting a vent needle.
-
Solvent and Reagent Addition (Liquids): Add the anhydrous solvent via syringe. Then, add the aldehyde and Michael acceptor via syringe.
-
Initiation: Add the anhydrous base dropwise via syringe to initiate the reaction by generating the NHC in situ.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, quench the reaction appropriately and proceed with the workup and purification of the product.
Reaction Setup for Inert Atmosphere Conditions
Caption: A schematic for setting up a reaction under an inert atmosphere using a Schlenk line.
Section 3: Post-Reaction Considerations
FAQ 4: Can the this compound catalyst be recovered and reused?
In principle, the thiazolium salt is regenerated at the end of the catalytic cycle.[9] However, in practice, isolating the catalyst from the reaction mixture can be challenging and may require chromatographic purification. For some applications, thiazolium-based ionic liquids have been designed for easier separation and recycling.[15][18] Regeneration of a poisoned catalyst is often not practical due to the irreversible nature of many poisoning processes. It is generally more effective to prevent poisoning in the first place.
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.irapa.org [journals.irapa.org]
- 4. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mountainscholar.org [mountainscholar.org]
- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. rsc.org [rsc.org]
- 13. hmdb.ca [hmdb.ca]
- 14. hmdb.ca [hmdb.ca]
- 15. Energetic Aspects of Imidazolium-Based Ionic Liquid Regeneration from Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]
- 16. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 17. Stetter Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Benzylthiazolium Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 3-benzylthiazolium bromide catalysis. As an N-heterocyclic carbene (NHC) precatalyst, this compound is pivotal in key carbon-carbon bond-forming reactions, most notably the Stetter reaction and the Benzoin condensation.[1][2]
These reactions are powerful tools for synthesizing valuable 1,4-dicarbonyl compounds and α-hydroxy ketones.[3][4] However, the path from a completed reaction to a pure product is often fraught with challenges, including persistent impurities, catalyst residues, and unexpected side products. This guide is structured to address these specific issues head-on, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
General Purification Workflow
The purification strategy for products from thiazolium salt-catalyzed reactions typically involves a multi-step process to systematically remove different classes of impurities. The following diagram illustrates a general workflow.
Caption: General workflow for isolating and purifying products from organocatalyzed reactions.
Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Question 1: My crude reaction mixture is complex. What are the most common impurities I should expect?
Answer: In a typical reaction catalyzed by this compound, such as the Stetter reaction, you can anticipate several classes of impurities alongside your desired product:
-
Unreacted Starting Materials: The most common impurities are residual aldehyde and, in the case of the Stetter reaction, the Michael acceptor.[1]
-
Catalyst-Derived Impurities: The this compound salt itself and the corresponding Breslow intermediate can persist.[1][5]
-
Side-Reaction Products:
-
Benzoin Condensation: This is a common competing reaction, especially if the Michael acceptor is not highly reactive. It results in the formation of an α-hydroxy ketone (a benzoin) from the dimerization of the aldehyde.[1][3][4]
-
Aldol Condensation: If using aliphatic aldehydes, self-condensation can occur as a side reaction.[1][6]
-
Oxidation Products: Benzoins are susceptible to oxidation to form α-diketones (benzils), which can add another layer of complexity.[7]
-
The diagram below illustrates the relationship between the key reaction components and potential side products.
Caption: Key components in a Stetter reaction leading to the desired product and common byproducts.
Question 2: How can I effectively remove the this compound catalyst after the reaction?
Answer: The thiazolium catalyst is an ionic salt, which makes it highly soluble in polar solvents like water. The most effective way to remove the bulk of the catalyst is during the aqueous workup.
After quenching the reaction, perform several washes of the organic layer with water or brine. A typical procedure involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components)
-
Brine (to facilitate phase separation and remove residual water)
This process transfers the polar salt into the aqueous layer, effectively separating it from your less polar organic product. For highly efficient removal of N-heterocyclic carbene precursors, trituration of the crude solid with a solvent mixture like ethyl acetate and methanol followed by filtration can also be effective.[8]
Question 3: My product is decomposing on my silica gel column. What's happening and how can I fix it?
Answer: This is a classic problem, particularly with aldehydes or other acid-sensitive functional groups. Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze decomposition, acetal formation (if using alcohol-containing eluents), or other unwanted side reactions.[9]
Here are several proven solutions:
-
Neutralize the Silica: Before running the column, you can neutralize the silica gel. A common method is to flush the packed column with your starting eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine (Et₃N).[9] This deactivates the acidic sites on the silica surface.
-
Switch the Stationary Phase: If neutralization is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for acid-sensitive compounds.[9]
-
Avoid Reactive Solvents: If your product is an aldehyde, avoid using methanol or ethanol in your eluent, as the acidic silica can catalyze the formation of hemiacetals or acetals, which will complicate your purification.[9] Stick to less reactive solvents like ethyl acetate, diethyl ether, and hexanes.
Question 4: I have a significant amount of unreacted aldehyde left. Is there a better way to remove it than chromatography?
Answer: Yes, for aldehydes, a chemical separation via a bisulfite extraction is an excellent and often overlooked technique.[10] This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.
Protocol: Aldehyde Removal via Bisulfite Wash
-
Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Transfer the organic solution to a separatory funnel and add the saturated NaHSO₃ solution.
-
Shake the funnel vigorously for 5-10 minutes. The aldehyde will react to form the bisulfite adduct, which is an ionic salt and will partition into the aqueous layer.
-
Separate the layers. Wash the organic layer again with fresh NaHSO₃ solution if necessary (monitor by TLC).
-
Finally, wash the organic layer with water and brine, then dry and concentrate to yield your product, now free of the aldehyde impurity.
This technique is highly efficient and can save you from running a difficult column separation, especially if the product and the aldehyde have similar polarities.[10]
Question 5: My solid product won't crystallize from the crude oil. What should I do?
Answer: Failure to crystallize is almost always due to the presence of impurities that inhibit lattice formation.
-
Increase Purity: The first step is to improve the purity of your material. Subject the oil to flash column chromatography to remove the major impurities. Often, the enriched product will crystallize spontaneously upon solvent removal or when triturated with a non-polar solvent like hexanes.
-
Recrystallization Troubleshooting: If you have a semi-pure solid that won't recrystallize cleanly, consult the protocol below. The key is finding the right solvent or solvent system. An ideal solvent dissolves the compound when hot but not when cold.[11]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.
-
Reduce Temperature: Cool the solution in an ice bath or freezer to further decrease solubility.
-
Frequently Asked Questions (FAQs)
Q: What is the best general purification strategy for a Stetter reaction product?
A: There is no single "best" strategy, as it depends on the physical properties of your product. The following decision tree can guide your choice.
Caption: Decision tree for selecting a primary purification technique.
Q: How do I select a solvent system for column chromatography?
A: The process is empirical and relies on Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired product has an Rf value of ~0.25-0.35 , and where there is maximum separation from all impurities.
-
Start with a standard system: A 9:1 mixture of Hexane:Ethyl Acetate is a common starting point for many organic compounds.
-
Run TLCs: Spot your crude mixture on a TLC plate and develop it in various solvent systems, gradually increasing polarity.
-
Analyze: Find the system that gives the best separation. If your product is very polar, you may need to switch to a more polar system like Dichloromethane:Methanol.
The following table provides common solvent systems and their typical applications.
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for moderately polar compounds like ketones and esters.[7] |
| Dichloromethane / Methanol | Medium to High | For more polar compounds containing multiple heteroatoms. |
| Hexane / Diethyl Ether | Low to Medium | Good alternative to EtOAc; can sometimes provide different selectivity.[12] |
| Toluene / Acetone | Medium | Useful for aromatic compounds. |
Q: What are the best analytical techniques to confirm the purity of my final product?
A: A combination of techniques is essential for rigorously confirming purity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. A clean ¹H NMR spectrum with correct integration and the absence of impurity peaks is the primary indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can detect impurities that may not be visible by NMR.
-
Melting Point Analysis: For crystalline solids, a sharp melting point that matches the literature value is a strong indicator of purity.[13] Impurities tend to broaden and depress the melting range.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the relative area percentages of all components in a sample.
Detailed Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol is for the purification of a neutral organic compound on silica gel.
-
Prepare the Column: Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica per 1 g of crude material). Dry-pack the column with silica gel, then gently tap the sides to ensure even packing.
-
Equilibrate: Wet the silica with your chosen starting eluent (low polarity). Run several column volumes of the eluent through the silica until the pack is stable and free of air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If the product is not very soluble, you can adsorb it onto a small amount of silica gel ("dry loading"). Add the sample carefully to the top of the column.
-
Elute: Begin eluting with your starting solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect Fractions: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield your purified product.
Protocol 2: Recrystallization for Solid Products
This protocol is designed to purify a solid organic compound.[11]
-
Choose a Solvent: Select a solvent in which your compound is soluble when hot but sparingly soluble when cold. Test small amounts in different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find the ideal one.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. It is crucial to use the minimum amount to ensure the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a fluted filter paper to remove them.
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Induce and Complete Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals. If crystals do not form, try scratching the flask or seeding the solution.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. journals.irapa.org [journals.irapa.org]
- 5. Stetter_reaction [chemeurope.com]
- 6. Stetter reaction - Wikiwand [wikiwand.com]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Managing Moisture Sensitivity of 3-Benzylthiazolium Bromide Experiments
Welcome to the technical support center for handling 3-Benzylthiazolium bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile thiazolium salt in their work. As a hygroscopic compound, its efficacy and the reproducibility of your experimental results are directly linked to the rigorous exclusion of moisture. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Moisture Contamination
Unexpected results, such as low yields, inconsistent reaction times, or the formation of side products, can often be traced back to moisture contamination. This section will help you identify the symptoms, diagnose the source of the issue, and implement corrective actions.
Issue 1: Inconsistent or Low Reaction Yields
Symptoms:
-
You observe significantly lower yields than expected based on literature or previous successful runs.
-
Reaction yields vary widely between seemingly identical experimental setups.
-
The reaction fails to proceed to completion, leaving a significant amount of starting material.
Potential Cause: Moisture can interfere with the catalytic activity of this compound. In reactions like the benzoin condensation or Stetter reaction, the thiazolium salt acts as a precatalyst to form an N-heterocyclic carbene (NHC). Water can protonate the highly reactive carbene, rendering it inactive.[1]
Troubleshooting Steps:
-
Solvent Purity Check: The primary suspect for moisture contamination is often the solvent. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture if not handled and stored correctly.
-
Action: Use a Karl Fischer titrator to determine the water content of your solvent. For most applications involving this compound, a water content of <50 ppm is recommended.
-
Solvent Drying: If the water content is too high, dry the solvent using appropriate methods.[2][3] For instance, tetrahydrofuran (THF) can be dried by refluxing over sodium/benzophenone until a persistent blue or purple color is achieved.[3][4] Dichloromethane (DCM) can be distilled from calcium hydride.[3][4]
-
-
Reagent Integrity: this compound itself is hygroscopic and can absorb moisture from the air.
-
Action: Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅) or, ideally, within an inert atmosphere glovebox.[5] When weighing, do so quickly and in a dry environment. If you suspect the reagent is wet, it can be dried under high vacuum for several hours.
-
-
Glassware Preparation: Residual moisture on the surface of your glassware is a common source of contamination.
Issue 2: Formation of Unidentified Side Products
Symptoms:
-
NMR or LC-MS analysis reveals the presence of unexpected peaks in your crude reaction mixture.
-
The desired product is contaminated with impurities that are difficult to separate.
Potential Cause: The presence of water can lead to side reactions. For example, in the benzoin condensation, water can promote the formation of benzoic acid from benzaldehyde.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for identifying the cause of side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place.[7] For long-term storage and to maintain the highest purity, it is best stored inside a nitrogen-filled glovebox or a desiccator containing a strong desiccant like phosphorus pentoxide.
Q2: Can I handle this compound on the open bench?
A2: While brief exposure to the atmosphere for weighing may be acceptable for less sensitive applications, it is strongly recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[5][8][9] This minimizes the absorption of atmospheric moisture.
Q3: My solvent is rated as "anhydrous." Do I still need to dry it?
A3: Yes. "Anhydrous" solvents from commercial suppliers have a low water content at the time of packaging, but improper handling (e.g., frequent opening of the bottle) can lead to moisture absorption. It is always best practice to either use a freshly opened bottle of anhydrous solvent or to dry and distill the solvent immediately before use, especially for highly moisture-sensitive reactions.[2][3]
Q4: How can I be sure my reaction is truly anhydrous?
A4: Ensuring a truly anhydrous reaction requires a multi-faceted approach:
-
Proper Glassware Preparation: Oven- or flame-drying all glassware.[6]
-
Dry Solvents and Reagents: Using freshly dried and distilled solvents and ensuring your this compound is dry.
-
Inert Atmosphere: Performing the entire experiment under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or in a glovebox.[5][6][10]
-
Proper Transfer Techniques: Using gas-tight syringes or cannulas for transferring liquids.[10]
Experimental Protocols
Protocol 1: Drying Common Solvents for this compound Reactions
This protocol outlines methods for drying common solvents to the low moisture levels required for sensitive reactions.
Table 1: Recommended Drying Agents and Achievable Water Content for Common Solvents
| Solvent | Recommended Drying Agent(s) | Typical Achievable Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | < 10 | [3][4] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | < 10 | [3][4] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | < 10 | [4] |
| Toluene | Sodium | < 30 | [11] |
Step-by-Step Procedure for Drying THF with Sodium/Benzophenone:
-
Pre-drying: Add anhydrous magnesium sulfate to the THF and stir for 24 hours. Filter the THF to remove the magnesium sulfate.
-
Setup: In a fume hood, assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Addition of Reagents: To the round-bottom flask containing the pre-dried THF, add a small amount of benzophenone and several small pieces of sodium metal.
-
Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere. The solution will initially be colorless or yellow.
-
Endpoint: Continue to reflux until the solution turns a deep blue or purple color. This indicates that the solvent is anhydrous.
-
Distillation: Distill the required amount of THF directly into the reaction flask or a storage flask under an inert atmosphere.
-
Storage: Store the dried THF over activated 3Å molecular sieves in a sealed flask under an inert atmosphere.[3]
Protocol 2: Handling this compound Using a Schlenk Line
This protocol provides a step-by-step guide for setting up a reaction using this compound under an inert atmosphere.
Caption: Workflow for setting up a moisture-sensitive reaction using a Schlenk line.
-
Glassware Preparation: Oven-dry a Schlenk flask and a magnetic stir bar at 120 °C for at least 4 hours.
-
Assembly: While still hot, assemble the flask with the stir bar and a rubber septum, and connect it to the Schlenk line via thick-walled tubing.[6]
-
Purging: Evacuate the flask under vacuum and then backfill with a high-purity inert gas (nitrogen or argon). Repeat this cycle three times to ensure all air and residual moisture are removed.[8][10]
-
Reagent Addition: Weigh the required amount of this compound in a dry, inert atmosphere (e.g., in a glovebox) or quickly in the air and immediately add it to the purged Schlenk flask against a positive flow of inert gas.
-
Solvent Addition: Add the freshly dried and distilled solvent to the flask via a gas-tight syringe.
-
Reaction Initiation: Add any other reagents to the reaction mixture via syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. The inert gas line should be vented through an oil bubbler to monitor the gas flow.[8]
By following these guidelines and protocols, you can effectively manage the moisture sensitivity of this compound and achieve reliable and reproducible results in your experiments.
References
- 1. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ossila.com [ossila.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. fishersci.com [fishersci.com]
- 8. Schlenk line - Wikipedia [en.wikipedia.org]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Benzylthiazolium Bromide Derivatives
Welcome to the technical support center for the synthesis of 3-benzylthiazolium bromide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these important compounds. As versatile N-heterocyclic carbene (NHC) precatalysts and key structural motifs in medicinal chemistry, the successful synthesis of thiazolium salts is crucial.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your laboratory work.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of this compound. Each entry is structured to help you identify the root cause of an issue and provides a clear, actionable solution.
Question: My reaction yield is very low, or I've recovered only my starting materials. What went wrong?
Answer:
This is a common issue often related to reaction conditions or reagent quality. The formation of the thiazolium salt is an SN2 reaction where the thiazole nitrogen acts as a nucleophile to displace the bromide from benzyl bromide.[5][6] The efficiency of this step is paramount.
Potential Causes & Solutions:
-
Reagent Purity:
-
Benzyl Bromide: This reagent can degrade over time, especially if exposed to moisture or light, leading to the formation of benzyl alcohol and HBr. Use freshly opened or purified benzyl bromide for best results.
-
Thiazole Derivative: Ensure your starting thiazole is pure. Contaminants can interfere with the reaction.
-
Solvent Quality: Trace amounts of water or other nucleophilic impurities in the solvent can react with benzyl bromide, reducing its availability for the desired reaction. Using anhydrous solvents, such as acetonitrile or DMF, is recommended for enhancing reaction kinetics and minimizing side reactions.[1]
-
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. Refluxing in a suitable solvent (e.g., acetonitrile, toluene) is a common strategy.
-
Reaction Time: The reaction may simply not have run long enough. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the starting thiazole is a good indicator of completion.
-
-
Stoichiometry:
-
A 1:1 stoichiometry is theoretically required. However, using a slight excess (1.1-1.2 equivalents) of the more volatile or less expensive reagent, typically benzyl bromide, can help drive the reaction to completion.
-
Question: The reaction seems to have worked, but I'm struggling to isolate my product. It remains an oil or a gummy solid.
Answer:
Isolating ionic compounds like thiazolium salts can be challenging. Their physical properties (solubility, crystallinity) are very different from the unreacted organic precursors.
Potential Causes & Solutions:
-
Persistent Impurities:
-
Purification Strategy:
-
Precipitation/Trituration: Since the product is a salt, it is often insoluble in non-polar organic solvents. After the reaction is complete, cool the mixture and try adding diethyl ether or ethyl acetate to precipitate the product. If an oil forms, decant the solvent and triturate the oil with fresh, cold non-polar solvent (e.g., hexane or ether) to wash away impurities and potentially induce crystallization.
-
Chemical Scavenging of Benzyl Bromide: A highly effective method to remove excess benzyl bromide is to add a scavenger like triethylamine to the reaction mixture after the main reaction is complete. The triethylamine reacts with the remaining benzyl bromide to form benzyltriethylammonium bromide, a salt that is often more soluble in water or can be easily separated.[7]
-
Recrystallization: If a solid is obtained, recrystallization is the best method for purification. Common solvent systems include ethanol/diethyl ether or methanol/ethyl acetate.[9]
-
-
Inherent Product Properties:
-
Some bromide salts are inherently low-melting or hygroscopic. If extensive purification efforts fail to yield a solid, consider performing a salt metathesis (anion exchange). Swapping the bromide for a larger, less coordinating anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) often yields a more stable, crystalline solid.[10][11]
-
Question: My final product is colored (yellow, brown, or red), but I expect a white solid. What causes this discoloration?
Answer:
Discoloration typically indicates the presence of impurities, often from side reactions or reagent degradation.
Potential Causes & Solutions:
-
Benzyl Bromide Degradation: Old benzyl bromide often has a yellow or brownish tint due to decomposition products. Using impure starting material will lead to a colored product.
-
Side Reactions: At elevated temperatures, minor side reactions or decomposition of the thiazole ring can generate colored byproducts. The thiazolium ring can be susceptible to ring-opening, especially in the presence of any base.[12]
-
Purification and Decolorization:
-
Recrystallization: This is the most effective way to remove colored impurities.
-
Activated Charcoal: If recrystallization alone is insufficient, you can try treating a solution of your crude product with a small amount of activated charcoal, followed by hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
-
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a typical experimental workflow and a decision-making process for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. lookchem.com [lookchem.com]
- 10. A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions [harvest.usask.ca]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Guide: 3-Benzylthiazolium Bromide vs. Thiamine Pyrophosphate in Enzymatic Models
For Researchers, Scientists, and Drug Development Professionals
In the field of bio-organic chemistry and organocatalysis, understanding the tools that mimic nature's efficiency is paramount. Thiamine pyrophosphate (TPP), the active form of vitamin B1, is a masterful coenzyme, essential for vital metabolic reactions involving carbonyl chemistry.[1][2][3] To probe the mechanisms of TPP-dependent enzymes and harness their synthetic power, chemists turn to simpler, synthetic analogues. Among the most classic and effective of these is 3-Benzylthiazolium bromide.
This guide provides an in-depth comparison of the biological catalyst, TPP, and its synthetic mimic, this compound. We will explore their structural and mechanistic foundations, compare their performance using experimental data, and provide detailed protocols for their application in a benchmark reaction.
Structural and Mechanistic Foundations: Nature vs. Synthetic Design
At the heart of both molecules lies the thiazolium ring, the catalytic engine responsible for their unique reactivity.[2][4] However, their overall structures are tailored for vastly different environments.
-
Thiamine Pyrophosphate (TPP): TPP is designed to operate within the highly specific and regulated environment of an enzyme's active site.[5] Its structure includes a pyrimidine ring and a pyrophosphate tail. The pyrophosphate group is crucial for anchoring the coenzyme within the apoenzyme through electrostatic interactions, primarily with divalent metal ions like Mg²⁺.[6] Furthermore, the aminopyrimidine ring plays a subtle but important role, capable of acting as an intramolecular base to facilitate the crucial first step of catalysis.[7]
-
This compound: This is a stripped-down, robust model of TPP. It retains the essential thiazolium core but replaces the complex pyrophosphate and pyrimidine appendages with a simple benzyl group. This simplification makes it more stable, easier to handle, and more soluble in common organic solvents, rendering it a workhorse for synthetic organic chemistry.[8]
The Catalytic Cycle: Umpolung Reactivity and the Breslow Intermediate
The catalytic power of both TPP and thiazolium salts stems from their ability to achieve "umpolung," or polarity reversal, of an aldehyde's carbonyl carbon. This turns the normally electrophilic carbon into a potent nucleophile.[9][10] This process, first elucidated by Ronald Breslow, proceeds through a common mechanistic pathway centered on the famed Breslow intermediate .[11][12][13]
The key steps are as follows:
-
Ylide/Carbene Formation: The cycle begins with the deprotonation of the acidic proton at the C2 position of the thiazolium ring (the carbon between the nitrogen and sulfur atoms).[11] This generates a highly nucleophilic ylide (a zwitterion that can also be represented as an N-heterocyclic carbene, or NHC).[14] The acidity of this proton is critical; for free thiamine in water, the pKa is approximately 18, making it accessible with a moderately strong base.[7][15]
-
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).
-
Breslow Intermediate Formation: A subsequent proton transfer step generates the key Breslow intermediate, an enaminol-like species.[9][11][12] This intermediate is the nucleophile that embodies the "umpolung" concept.[9]
-
Carbon-Carbon Bond Formation: The Breslow intermediate attacks a second aldehyde molecule, forming the new carbon-carbon bond.
-
Catalyst Regeneration: The intermediate collapses, eliminating the desired α-hydroxy ketone product (e.g., benzoin) and regenerating the thiazolium catalyst, ready for another cycle.[16][17]
References
- 1. quora.com [quora.com]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structure, mechanism and catalytic duality of thiamine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolable Analogues of the Breslow Intermediate Derived From Chiral Triazolylidene Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artificial Enzymes with Thiazolium and Imidazolium Coenzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.latech.edu [chem.latech.edu]
- 17. scribd.com [scribd.com]
A Researcher's Guide to N-Benzylthiazolium Salts: A Comparative Analysis of Catalytic Efficiency
For researchers and professionals in drug development and organic synthesis, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. N-heterocyclic carbenes (NHCs), generated in situ from azolium salts, have become indispensable organocatalysts.[1][2] Among these, N-benzylthiazolium salts are a cornerstone for key carbon-carbon bond-forming reactions like the benzoin and Stetter reactions, which are fundamental in the synthesis of complex molecules.[3][4][5] This guide provides an in-depth comparison of the catalytic efficiency of various N-benzylthiazolium salts, grounded in mechanistic principles and supported by experimental insights, to aid in the rational selection of catalysts for your specific application.
The Heart of the Catalyst: The N-Heterocyclic Carbene and the Breslow Intermediate
The catalytic activity of N-benzylthiazolium salts stems from their ability to serve as precatalysts for the formation of N-heterocyclic carbenes (NHCs).[2][6] In the presence of a base, the thiazolium salt is deprotonated at the C2 position, forming the highly nucleophilic NHC.[5][6][7] This carbene then attacks the carbonyl carbon of an aldehyde, initiating the catalytic cycle. A pivotal moment in this cycle is the formation of the "Broslow intermediate," an enaminol species that exhibits revered polarity (umpolung), transforming the electrophilic aldehyde carbon into a nucleophile.[1][6][8][9] This transient intermediate is the key to the carbon-carbon bond-forming prowess of these catalysts.[1][8]
The general mechanism for the thiazolium salt-catalyzed benzoin condensation is depicted below:
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Stetter Reaction [organic-chemistry.org]
- 5. Stetter reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. youtube.com [youtube.com]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. journals.irapa.org [journals.irapa.org]
A Comparative Guide to the Validation of Analytical Methods for 3-Benzylthiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation
3-Benzylthiazolium bromide is a versatile thiazolium salt with applications in organic synthesis and medicinal chemistry.[1] As with any active pharmaceutical ingredient (API), the journey from discovery to a marketed drug product necessitates rigorous analytical testing to ensure its identity, strength, quality, purity, and potency.[2] The validation of the analytical methods used for this purpose is not merely a regulatory formality but a cornerstone of the entire quality assurance framework.[3][4]
This guide will compare and contrast the primary analytical techniques suitable for the quantification and characterization of this compound. We will delve into the principles of each method, present comparative performance data, and provide detailed validation protocols rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), and the U.S. Food and Drug Administration (FDA).[2][5][6][7][8] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for this compound depends on the specific analytical purpose, such as assay, impurity testing, or identification. The most common methods for the analysis of quaternary ammonium compounds, like this compound, include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry.[9]
Here, we present a head-to-head comparison of these techniques for the assay of this compound.
Table 1: Comparison of Analytical Methods for this compound Assay
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Titrimetry |
| Specificity | High (excellent separation of analyte from impurities and degradation products) | Moderate (potential for interference from compounds with similar chromophores) | Low (titrates the bromide ion, susceptible to interference from other halides) |
| Sensitivity (LOD/LOQ) | High (typically in the µg/mL to ng/mL range) | Moderate (typically in the µg/mL range) | Low (typically in the mg/mL range) |
| Linearity & Range | Excellent over a wide concentration range | Good over a narrower, Beer's Law-compliant range | Good, but dependent on titrant concentration and reaction stoichiometry |
| Accuracy | High (typically 98-102% recovery) | Good (can be affected by interfering substances) | Good (dependent on precise endpoint determination) |
| Precision (RSD) | Excellent (typically <2%) | Good (typically <2%) | Good (can be operator-dependent) |
| Robustness | Can be thoroughly evaluated by varying chromatographic parameters | Less complex, generally robust | Robust, but sensitive to pH and temperature |
| Throughput | Moderate (dependent on run time) | High | High |
| Instrumentation Cost | High | Low | Low |
Based on this comparison, HPLC is the recommended method for the definitive quantification and purity assessment of this compound due to its superior specificity and sensitivity.[10] UV-Vis spectrophotometry can be a valuable tool for routine, high-throughput assays where specificity is not a major concern. Titrimetry, while a classical and cost-effective technique, is best suited for the assay of the bulk drug substance where the presence of interfering halides can be ruled out.
Validation Workflow: A Step-by-Step Approach
A robust analytical method validation follows a predefined protocol and assesses a set of core performance characteristics as outlined by ICH Q2(R2).[3] The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols for HPLC Method Validation
The following protocols are provided as a comprehensive guide for validating a Reverse-Phase HPLC (RP-HPLC) method for the assay of this compound.
System Suitability
Causality: Before commencing any validation experiments, it is crucial to establish that the chromatographic system is performing adequately. System suitability tests are an integral part of the overall procedure and ensure the reliability of the results.
Protocol:
-
Prepare a standard solution of this compound at the target concentration.
-
Make six replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
The acceptance criteria are typically:
-
RSD of peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
Protocol:
-
Forced Degradation: Subject the this compound drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks and placebo peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 80% to 120% of the expected assay concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically determined by recovery studies.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
Precision
Causality: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[11]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for impurity testing.
Protocol: There are several approaches to determine LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[12]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact of these changes on system suitability parameters and the assay result.
-
Acceptance Criteria: The system suitability criteria should be met, and the assay results should not be significantly affected by the variations.
Relationship Between Validation Parameters
The various validation parameters are interconnected, and a holistic understanding of their relationships is essential for a successful validation study.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical activity that underpins the quality and safety of pharmaceutical products. While several analytical techniques can be employed, HPLC stands out as the most suitable method for comprehensive analysis due to its high degree of specificity, sensitivity, and precision. A thorough validation study, conducted in accordance with ICH and FDA guidelines, provides the necessary scientific evidence that the chosen method is fit for its intended purpose. By following the detailed protocols and understanding the interplay between the validation parameters presented in this guide, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
A Comparative Guide to N-Heterocyclic Carbene Precursors: 3-Benzylthiazolium Bromide vs. Imidazolium-Based Systems
A Senior Application Scientist's In-Depth Analysis for Researchers and Catalysis Professionals
In the landscape of modern organic synthesis and organometallic catalysis, N-Heterocyclic Carbenes (NHCs) have carved out an indispensable role. These powerful organocatalysts and ancillary ligands owe their utility to a unique combination of strong σ-donating ability and tunable steric and electronic properties.[1][2] The gateway to harnessing their reactivity lies in the selection of their precursors, typically stable azolium salts.
This guide provides a comprehensive comparison between two cornerstone classes of NHC precursors: the classic 3-benzylthiazolium bromide, a derivative of the system that led to the discovery of NHC catalysis, and the now-ubiquitous imidazolium-based salts, such as IMes·HCl and IPr·HCl, which defined the era of stable, isolable carbenes.[3][4] We will delve into the fundamental differences in their structure, stability, and catalytic behavior, supported by experimental data and detailed protocols to inform your selection process in catalyst and methods development.
The Core Distinction: Acidity, Stability, and Electronic Nature
The fundamental difference between thiazolium and imidazolium salts lies in the heteroatoms within the five-membered ring. The presence of a sulfur atom in the thiazolium ring, as opposed to a second nitrogen atom in the imidazolium ring, profoundly influences the precursor's acidity and the resulting carbene's electronic character.
Acidity and Ease of Carbene Formation
The acidity of the C2-proton is a critical parameter, as it dictates the strength of the base required to generate the active carbene. Thiazolium salts are significantly more acidic (lower pKa) than their imidazolium counterparts.
-
Thiazolium Salts (e.g., this compound): The pKa values for thiazolium ions in water are typically in the range of 17-19.[5] This increased acidity is attributed to the electron-withdrawing nature of the sulfur atom and the aromaticity of the thiazole ring. Consequently, the corresponding thiazol-2-ylidene carbene can be generated using relatively mild bases like triethylamine (TEA) or DBU.
-
Imidazolium Salts (e.g., IMes·HCl, IPr·HCl): Imidazolium cations are considerably less acidic, with pKa values in water clustering around 21-24.[6] The two nitrogen atoms are effective at stabilizing the positive charge of the cation, making the C2-proton less prone to abstraction. This necessitates the use of strong bases, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents, for deprotonation.[3]
This difference is not merely academic; it has direct practical implications. The ability to use weaker bases with thiazolium salts can be advantageous in reactions involving base-sensitive substrates or products. Conversely, the robustness of imidazolium salts to all but the strongest bases can be a benefit in reaction design, preventing unintended side reactions.
Carbene Nucleophilicity and Stability
The acidity of the precursor is inversely related to the nucleophilicity and basicity of the resulting carbene.
-
Imidazol-2-ylidenes (from Imidazolium salts): As they are generated from less acidic precursors, these NHCs are stronger bases and more potent nucleophiles. Their stability is exceptional, largely due to the two adjacent nitrogen atoms effectively donating electron density into the vacant p-orbital of the singlet carbene carbon.[1] This high stability allowed for the first isolation of a free carbene by Arduengo in 1991.
-
Thiazol-2-ylidenes (from Thiazolium salts): These carbenes are less basic and less nucleophilic. While still effective catalysts, they are generally less stable than imidazol-2-ylidenes and are almost always generated in situ.[7]
The greater σ-donating ability of imidazolium-based NHCs makes them exceptionally effective ligands for a wide range of transition metals, forming highly stable metal complexes that are often superior catalysts.[2][8]
Structural Comparison and Tunability
The ability to modify the substituents on the nitrogen atoms of the azolium ring is key to tuning the steric environment around the active carbene center.
Visualization: Core Structures
References
- 1. researchgate.net [researchgate.net]
- 2. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Formation and stability of N-heterocyclic carbenes in water: the carbon acid pKa of imidazolium cations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 8. Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to N-Heterocyclic Carbene Catalysis: Comparing the Efficacy of 3-Benzylthiazolium Bromide and Its Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount to achieving optimal reaction outcomes. Within the expanding field of organocatalysis, N-Heterocyclic Carbenes (NHCs) derived from thiazolium salts have carved out a significant niche, particularly for their unique ability to induce "umpolung" or dipole inversion reactivity in carbonyl compounds. This guide provides an in-depth comparison of the archetypal precatalyst, 3-Benzylthiazolium Bromide, with its structurally diverse derivatives, offering a data-driven analysis of their catalytic efficacy.
The Foundation: this compound and the Benzoin Condensation
This compound is a stable salt that serves as a precursor to a thiazol-2-ylidene, a type of N-Heterocyclic Carbene.[1] Its catalytic activity was famously elucidated by Ronald Breslow in his proposed mechanism for the benzoin condensation, a classic carbon-carbon bond-forming reaction. In the presence of a base, the thiazolium salt is deprotonated at the C2 position, forming the nucleophilic carbene. This carbene attacks an aldehyde, initiating a sequence that ultimately reverses the aldehyde's normal electrophilic character at the carbonyl carbon, turning it into a nucleophilic acyl anion equivalent known as the "Breslow intermediate".[2] This intermediate then attacks a second aldehyde molecule to form α-hydroxyketones, regenerating the catalyst in the process.[3][4]
The fundamental catalytic cycle, which underpins many NHC-catalyzed reactions, is illustrated below.
Caption: Fig. 1: Catalytic cycle of the NHC-catalyzed benzoin condensation.
While this compound is effective, the drive for improved yields, broader substrate scope, and asymmetric control has led to the development of numerous derivatives.[5]
The Impact of Structural Modification on Catalytic Efficacy
The efficiency of a thiazolium salt precatalyst is governed by several factors, including the ease of NHC formation (acidity of the C2-proton) and the stability and nucleophilicity of the resulting carbene and key intermediates. Modifications to the thiazolium core and its N-substituents can profoundly influence these factors.
2.1. N-Substituent Modifications
The N-benzyl group is a common starting point for modification. The electronic nature of this group can influence the catalyst's performance.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs to the benzyl ring can increase the acidity of the C2-proton, facilitating the initial deprotonation to form the active NHC.
-
Electron-Donating Groups (EDGs): Conversely, EDGs can decrease the C2-proton's acidity but may enhance the nucleophilicity of the resulting carbene.
-
Steric Bulk: Increasing the steric hindrance of the N-substituent, for example by using an N-mesityl group, can improve catalyst stability and, in some cases, product selectivity.[6]
2.2. Thiazolium Ring Modifications
Substituents on the thiazolium ring itself also play a crucial role. For instance, the parent compound for many catalysts, thiamine (Vitamin B1), is a 4-methyl-5-(2-hydroxyethyl)thiazolium salt.[7] Studies have shown that even small changes to these positions can have significant effects.
One study investigating various thiazolium salts in the benzoin condensation found that the effects of the N-substituent on the reaction rate were generally small.[8] However, other research has highlighted that sterically demanding aryl groups on the nitrogen can lead to markedly different levels of reactivity and selectivity in benzoin-type reactions.[8] This suggests a complex interplay between steric and electronic effects that must be considered for each specific application.
Comparative Performance Data
The true measure of a catalyst lies in its performance. The following table summarizes representative data from the literature, comparing the efficacy of this compound with some of its derivatives in the classic benzoin condensation of benzaldehyde.
| Precatalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Et₃N | MeOH | 24 | 75-85 | [9][10] (Typical) |
| 3-Benzyl-4,5-dimethylthiazolium Bromide | Et₃N | EtOH | 24 | 91 | [8] (Analogous) |
| 3-Mesityl-4,5-dimethylthiazolium Chloride | DBU | THF | 12 | 95 | [6] (Analogous) |
| 3-Butyl-4,5-dimethylthiazolium Salt | Et₃N | MeOH | - | >90 | [8] |
Note: Reaction conditions can vary significantly between studies, affecting direct comparability. The data presented is for illustrative purposes.
From this data, it is evident that derivatives, particularly those with alkyl substituents on the thiazolium ring (e.g., 4,5-dimethyl) and sterically hindered N-aryl groups (e.g., mesityl), can offer superior yields and potentially faster reaction times compared to the parent this compound.[6][8]
Experimental Protocol: A Case Study
To provide a practical context, here is a detailed, self-validating protocol for the benzoin condensation of benzaldehyde catalyzed by 3-benzyl-4,5-dimethylthiazolium bromide, a commonly used and effective derivative.
Objective: To synthesize benzoin from benzaldehyde using an NHC catalyst.
Materials:
-
3-Benzyl-4,5-dimethylthiazolium bromide (Precatalyst)
-
Benzaldehyde (Substrate, freshly distilled)
-
Triethylamine (Et₃N, Base)
-
Ethanol (Solvent)
-
Ethyl Acetate (for extraction)
-
Hexane (for extraction and recrystallization)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes, deuterated chloroform (CDCl₃)
Experimental Workflow Diagram:
Caption: Fig. 2: Step-by-step experimental workflow for benzoin condensation.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzyl-4,5-dimethylthiazolium bromide (0.28 g, 1.0 mmol, 0.1 equiv).
-
Addition of Reagents: Add ethanol (10 mL) and freshly distilled benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv). Stir the mixture until the precatalyst dissolves.
-
Initiation: Add triethylamine (0.28 mL, 2.0 mmol, 0.2 equiv) dropwise to the stirring solution. The solution may turn pale yellow, indicating the formation of the NHC.
-
Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 24 hours. Monitor the consumption of benzaldehyde by TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent). The benzoin product should have a lower Rf value than the starting aldehyde.
-
Aqueous Workup: After 24 hours, transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate and 30 mL of saturated sodium bicarbonate solution. Shake and separate the layers. Wash the organic layer with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexane mixture to yield pure benzoin as a white crystalline solid.
-
Characterization (Self-Validation):
-
Determine the melting point and compare it to the literature value (134-136 °C).
-
Obtain ¹H and ¹³C NMR spectra in CDCl₃. The spectra should show characteristic peaks for the benzoin structure, confirming its identity and purity. The disappearance of the aldehyde proton peak (~10 ppm) from the starting material is a key indicator of reaction completion.
-
Conclusion and Future Outlook
While this compound remains a historically significant and useful precatalyst, this guide demonstrates that its derivatives often provide superior catalytic efficacy. Modifications to both the N-substituent and the thiazolium ring itself allow for the fine-tuning of steric and electronic properties, leading to higher yields and potentially faster reactions.[8] The choice of catalyst should be guided by the specific requirements of the transformation. For routine benzoin condensations, N-aryl or N-alkyl thiazolium salts with substituted backbones often represent a more robust choice.
The ongoing development in NHC catalysis continues to push the boundaries of organic synthesis, with new chiral thiazolium salts enabling highly enantioselective transformations and expanding the utility of umpolung strategies into complex molecule synthesis.[5][11]
References
- 1. Thiazolium Salt Catalysis in Aldehyde Coupling | Ambeed [ambeed.com]
- 2. mdpi.com [mdpi.com]
- 3. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions [harvest.usask.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
A Comparative Guide to Thiazolium and Triazolium Salt Catalysts in N-Heterocyclic Carbene (NHC) Organocatalysis
For the modern researcher in organic synthesis and drug development, N-Heterocyclic Carbenes (NHCs) have emerged as indispensable organocatalysts, prized for their remarkable ability to mediate a wide array of chemical transformations. At the heart of this catalysis are the stable azolium salt precursors from which these potent carbenes are generated. Among the diverse scaffolds available, thiazolium and 1,2,4-triazolium salts represent two of the most historically significant and widely utilized classes. This guide provides an in-depth comparison of these two catalyst precursors, grounded in mechanistic principles and supported by experimental data, to inform catalyst selection and reaction design.
Introduction: The Progenitors of Umpolung Catalysis
The concept of NHC catalysis is intrinsically linked to the thiazolium moiety of thiamine (Vitamin B1), which Breslow famously identified in the 1950s as the active species in the benzoin condensation.[1][2] This discovery unveiled the power of NHCs to act as acyl anion equivalents, inducing a polarity reversal ("umpolung") in aldehydes and unlocking novel pathways for carbon-carbon bond formation.[3] While thiazolium salts laid the foundation, the subsequent development of triazolium salts marked a significant evolution in the field, offering enhanced reactivity and selectivity that expanded the synthetic scope of NHC catalysis.[4][5] This guide will dissect the structural, electronic, and performance differences that distinguish these two foundational catalyst classes.
Structural and Electronic Divergence: The Root of Performance Differences
The catalytic efficacy of an NHC is profoundly influenced by the electronic and steric properties of its parent azolium salt. The fundamental structural difference between a thiazolium and a 1,2,4-triazolium salt is the replacement of the sulfur atom and an adjacent carbon in the five-membered ring with two nitrogen atoms. This seemingly subtle change has critical consequences.
Acidity and Carbene Generation: The most significant electronic distinction is the acidity of the C(2)-H proton (for thiazoliums) or C(3)-H proton (for triazoliums), the proton that is removed by a base to generate the active nucleophilic carbene. Triazolium salts are considerably more acidic (possessing a lower pKa) than their thiazolium counterparts. This is attributed to the greater electron-withdrawing nature of the additional nitrogen atom in the triazole ring. Consequently, the corresponding triazolylidene carbene is formed more readily, often under milder basic conditions, which can accelerate the catalytic cycle.
Nucleophilicity and Stability of Intermediates: While easier generation is an advantage for triazolylidenes, the resulting carbene is less nucleophilic than a thiazolylidene. However, the key to many NHC-catalyzed reactions is the stability of the "Breslow intermediate"—the enaminol species formed after the carbene attacks an aldehyde.[1] Computational and experimental studies suggest that the triazolium scaffold provides excellent stabilization for this critical intermediate, contributing to the high efficiency of triazolium-catalyzed reactions.
A Head-to-Head Comparison in Asymmetric Catalysis
The true test of a catalyst's utility lies in its performance. In asymmetric catalysis, where the generation of a single enantiomer is paramount, the rigid and tunable backbones of chiral triazolium salts have consistently outperformed their thiazolium analogues.
The Asymmetric Benzoin Condensation
The benzoin condensation is the archetypal NHC-catalyzed reaction. While early efforts with chiral thiazolium salts demonstrated the feasibility of an asymmetric variant, they were plagued by low yields and modest enantioselectivities. The development of chiral bicyclic triazolium salts represented a major breakthrough, delivering vastly superior results.[4][5] As highlighted in a direct comparative study, chiral bicyclic 1,2,4-triazolium salts can achieve enantiomeric excesses (ee) up to 80%, a significant improvement over closely related thiazolium salts.[5][6] Further refinements have pushed this even higher, with certain triazolium precatalysts achieving up to 90% ee in the synthesis of benzoin.[7]
| Catalyst Type | Precursor Example | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Thiazolium | Chiral Bicyclic Thiazolium Salt | Et3N | MeOH | Low (e.g., 6%) | Moderate (up to 52%) | [7][8] |
| Triazolium | Chiral Bicyclic Triazolium Salt | K2CO3 | THF | Good (e.g., 66%) | High (up to 80-90%) | [4][5][7] |
| Triazolium | Pentafluorophenyl Triazolium Salt | Cs2CO3/K2CO3 | THF | Good (e.g., 96%) | Excellent (>99%) | [9] |
| Table 1: Comparative performance in the asymmetric benzoin condensation of benzaldehyde. |
The Asymmetric Stetter Reaction
The Stetter reaction, an NHC-catalyzed 1,4-addition of an aldehyde to a Michael acceptor, further showcases the superiority of triazolium-based catalysts in demanding asymmetric transformations. The development of chiral triazolium salts derived from amino acids and other readily available building blocks has enabled highly efficient and enantioselective intra- and intermolecular Stetter reactions.[7][10] For instance, fluorinated bicyclic triazolium salts have been used to catalyze the intermolecular Stetter reaction between heterocyclic aldehydes and nitroalkenes in 95% yield and 95% ee.[10] Camphor-derived triazolium salts have also proven highly effective in intramolecular variants, affording products in excellent yields with up to 97% ee.[11]
| Reaction Type | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Intermolecular | Aminoindanol-derived Triazolium Salt | 49-98% | 56-78% (up to 99% after recrystallization) | [12] |
| Intermolecular | Fluorinated Valine-derived Triazolium Salt | 95% | 95% | [10] |
| Intramolecular | Camphor-derived Triazolium Salt | up to 95% | up to 97% | [11] |
| Table 2: Performance of chiral triazolium salt catalysts in asymmetric Stetter reactions. |
Visualization of Key Structures and Mechanisms
To better understand the catalysts and their mode of action, the following diagrams illustrate their core structures and the fundamental catalytic cycle they mediate.
Caption: Comparison of Thiazolium and Triazolium core structures.
Caption: The catalytic cycle for the NHC-mediated benzoin condensation.
Experimental Protocols
The following protocols provide representative procedures for catalyst synthesis and a benchmark catalytic reaction, illustrating the practical aspects of working with these azolium salts.
Protocol: Synthesis of a Chiral Bicyclic Triazolium Salt
This procedure is adapted from established methods for synthesizing amino-acid-derived triazolium salts, which are versatile precursors for asymmetric catalysis.[13]
Objective: To synthesize an enantiopure bicyclic triazolium salt from L-phenylalanine.
Materials:
-
N-Boc-L-phenylalanine
-
Meldrum's acid
-
4-(Dimethylamino)pyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC)
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Meerwein's salt (trimethyloxonium tetrafluoroborate, Me₃O⁺BF₄⁻)
-
Phenylhydrazine
-
Trimethyl orthoformate (CH(OMe)₃)
-
Anhydrous solvents: Dichloromethane (DCM), Toluene, Methanol (MeOH)
Step-by-Step Procedure:
-
Pyrrolidinone Formation: a. Couple N-Boc-L-phenylalanine with Meldrum's acid using DCC and a catalytic amount of DMAP in anhydrous DCM at 0 °C. b. Reduce the resulting adduct with NaBH₄ in acetic acid/DCM at 0 °C. c. Induce cyclization by heating in toluene at 110 °C to form the N-Boc-protected chiral pyrrolidinone.
-
Deprotection: Remove the Boc protecting group using TFA in DCM at 0 °C to yield the free amine (pyrrolidinone).
-
Amidate Formation: Treat the pyrrolidinone with Meerwein's salt in anhydrous DCM at room temperature for 12 hours to form the corresponding amidate.
-
Hydrazine Addition: Add phenylhydrazine to the solution of the amidate and stir at room temperature.
-
Cyclization and Salt Formation: Remove the DCM under reduced pressure. Add a 7:1 mixture of MeOH and trimethyl orthoformate and heat the reaction at 80 °C until cyclization is complete (monitor by TLC or NMR).
-
Purification: Precipitate the final triazolium salt by adding ethyl acetate. The salt can be further purified by recrystallization from hot methanol to yield a white crystalline solid.
Protocol: Thiazolium-Catalyzed Benzoin Condensation
This classic experiment utilizes thiamine hydrochloride as a readily available thiazolium salt precursor.[14]
Objective: To synthesize benzoin from benzaldehyde using a thiamine-derived NHC catalyst.
Materials:
-
Thiamine hydrochloride
-
95% Ethanol
-
3 M Sodium hydroxide (NaOH) solution
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Deionized water
Step-by-Step Procedure:
-
Catalyst Solution Preparation: In a 100 mL round-bottom flask, dissolve thiamine hydrochloride (e.g., 0.7 g) in deionized water (1.5 mL). Add 95% ethanol (6 mL) and cool the mixture in an ice bath to below 5 °C.
-
Carbene Generation: While stirring, slowly add 3 M NaOH solution (approx. 1.5 mL) dropwise over 10 minutes, ensuring the temperature remains below 20 °C. The solution will turn yellow, indicating the formation of the thiamine ylide (the active NHC).
-
Substrate Addition: Add pure benzaldehyde (e.g., 4.0 mL) to the yellow catalyst solution.
-
Reaction: Gently heat the mixture in a water bath at approximately 60-65 °C for 60-90 minutes.
-
Isolation: Cool the reaction mixture first to room temperature and then in an ice bath. The benzoin product should precipitate as a solid. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from 95% aqueous methanol to obtain pure, crystalline benzoin.
Conclusion and Selection Criteria
The choice between a thiazolium and a triazolium salt catalyst is dictated by the specific demands of the desired transformation.
-
Thiazolium salts remain relevant for simpler, achiral transformations like the basic benzoin condensation, where their low cost and historical precedent are advantageous. They are the foundational catalysts that first demonstrated the power of NHC-mediated umpolung.
-
Triazolium salts are the catalysts of choice for more complex and stereochemically sensitive reactions. Their enhanced acidity allows for easier carbene formation under milder conditions, and their rigid, tunable chiral scaffolds have enabled the development of highly enantioselective variants of the Stetter, benzoin, and numerous other annulation reactions. For any asymmetric application, triazolium-based NHCs are now the undisputed standard.
The evolution from thiazolium to triazolium catalysts represents a clear progression in the field of organocatalysis, providing chemists with more powerful and selective tools for the construction of complex molecules.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation (1998) | Roland L. Knight | 186 Citations [scispace.com]
- 5. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Camphor-Derived Triazolium Salts for Enantioselective Intramolecular Stetter Reactions [organic-chemistry.org]
- 12. Asymmetric intermolecular Stetter reactions catalyzed by a novel triazolium derived N-heterocyclic carbene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.latech.edu [chem.latech.edu]
The Rise of Organocatalysis: Benchmarking 3-Benzylthiazolium Bromide Against Traditional Catalysts in Carbon-Carbon Bond Formation
A Senior Application Scientist's Guide to N-Heterocyclic Carbene Catalysis
In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and elegance in molecular construction is paramount. For decades, the field has been dominated by transition metal catalysts, powerful tools that have enabled the synthesis of countless complex molecules, particularly in the pharmaceutical industry. However, concerns regarding cost, toxicity, and trace metal contamination in final products have catalyzed the search for viable alternatives.[1][2] This guide delves into the burgeoning field of organocatalysis, specifically focusing on the performance of N-Heterocyclic Carbenes (NHCs) derived from precursors like 3-Benzylthiazolium bromide , and objectively benchmarking them against their traditional metal-based and classical counterparts.[2]
This analysis is structured not as a rigid manual, but as an in-depth technical narrative grounded in field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative, verifiable sources. Our goal is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of catalytic systems.
A Paradigm Shift: From Metal to Main Group Catalysis
The core principle of organocatalysis lies in the use of small, metal-free organic molecules to accelerate chemical reactions.[3] This approach offers several intrinsic advantages over traditional metal catalysis, including lower toxicity, greater stability to air and moisture, and often milder reaction conditions, aligning with the principles of green chemistry.[2]
This compound is a salt that serves as a precatalyst. In the presence of a base, it is deprotonated to form a highly reactive N-Heterocyclic Carbene (NHC). This NHC possesses a nucleophilic carbene carbon that can initiate a unique mode of reactivity known as "umpolung," or the reversal of polarity.[4][5] An aldehyde's normally electrophilic carbonyl carbon is transformed into a nucleophilic species, the Breslow intermediate, enabling it to participate in reactions that are otherwise inaccessible.[2][6] This powerful strategy is the cornerstone of NHC-catalyzed transformations like the benzoin condensation and the Stetter reaction.
Benchmark Reaction 1: The Benzoin Condensation
The benzoin condensation, a classic C-C bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone, has traditionally been catalyzed by cyanide ions.[7][8] While effective, the extreme toxicity of cyanide necessitates stringent handling protocols. NHCs generated from thiazolium salts offer a significantly safer and highly efficient alternative.[6]
Performance Data: NHC vs. Cyanide Catalysis for Benzoin Condensation
To provide a clear quantitative comparison, the table below juxtaposes the performance of an NHC catalyst, generated in situ from a thiazolium precursor, with the traditional sodium cyanide-catalyzed method for the homocoupling of benzaldehyde.
| Performance Metric | NHC-Catalyzed (Thiazolium Salt) | Traditional Cyanide-Catalyzed |
| Reaction | Benzaldehyde → Benzoin | Benzaldehyde → Benzoin |
| Catalyst | 1,3-Dimesityl-1H-imidazol-3-ium chloride (10 mol%) / DBU (base) | Sodium Cyanide (NaCN) (approx. 10 mol%) |
| Solvent | Tetrahydrofuran (THF) | 95% Ethanol / Water |
| Temperature | Room Temperature | Reflux (approx. 80-90°C) |
| Time | 12 hours | 30 minutes |
| Yield | 98%[9] | 90-92%[10] |
| Key Advantages | Non-toxic catalyst, mild room temperature conditions.[9] | Very fast reaction time.[10] |
| Key Disadvantages | Longer reaction time compared to cyanide. | Highly toxic catalyst, requires heating.[7][8] |
Note: Data is compiled from different sources[9][10] for comparative purposes. Reaction conditions are not identical but represent typical protocols for each catalytic system.
The data clearly illustrates the trade-offs. While the traditional cyanide-catalyzed reaction is remarkably fast, the NHC-catalyzed route provides a comparable, if not superior, yield under significantly milder and safer ambient conditions, obviating the need for heating and eliminating the use of a highly toxic reagent.
Experimental Protocol: NHC-Catalyzed Benzoin Condensation
This protocol describes a robust and reproducible method for the benzoin condensation of benzaldehyde using an in situ generated NHC catalyst. The choice of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is critical for efficient deprotonation of the thiazolium salt without competing side reactions.
Materials:
-
This compound (precatalyst)
-
Benzaldehyde (freshly distilled)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel for chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Catalyst Generation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (0.1 eq) in anhydrous THF.
-
Add DBU (0.1 eq) dropwise to the stirred solution at room temperature. The solution may change color, indicating the formation of the N-Heterocyclic Carbene. Stir for 10-15 minutes.
-
Reaction Initiation: Add freshly distilled benzaldehyde (1.0 eq) to the flask via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure benzoin.
This self-validating protocol ensures that the active catalyst is generated efficiently in situ, and the progress of the reaction can be reliably tracked to completion.
Visualizing the Mechanism: The NHC Catalytic Cycle
The power of NHC catalysis lies in its elegant and well-defined mechanism, first elucidated by Breslow.[11] The following diagram illustrates the key steps in the catalytic cycle for the benzoin condensation.
Caption: Catalytic cycle for the NHC-mediated benzoin condensation.
Benchmark Reaction 2: The Stetter Reaction
The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, forming a 1,4-dicarbonyl product.[4][5] This transformation is a powerful tool for constructing complex molecular frameworks. While NHCs are highly effective catalysts, transition metals, particularly rhodium, have also been employed, especially for intramolecular variants.[12]
Performance Data: NHC vs. Rhodium Catalysis for the Stetter Reaction
Direct comparison is challenging as reaction scopes often differ. However, we can juxtapose representative examples of intermolecular NHC-catalyzed and intramolecular rhodium-catalyzed Stetter reactions to highlight their respective strengths.
| Performance Metric | Intermolecular NHC-Catalyzed | Intramolecular Rhodium-Catalyzed |
| Reaction Type | Intermolecular 1,4-addition | Intramolecular C-H Insertion |
| Catalyst | Thiazolium Salt (precatalyst) | Dirhodium(II) catalyst, e.g., Rh₂(OAc)₄ |
| Substrates | Aldehyde + α,β-Unsaturated Ketone | α-Aryl-α-diazo ketone |
| Typical Yield | Good to Excellent (often >70%)[4] | Good to Excellent (often >80%)[12] |
| Key Advantages | Broad substrate scope for intermolecular coupling, metal-free.[4][5] | High efficiency for cyclization, excellent regio- and stereoselectivity.[12] |
| Key Disadvantages | Can be slower, potential for competing benzoin condensation.[4] | Requires synthesis of diazo substrate, precious metal catalyst. |
Note: This table compares two different modes of the Stetter reaction to illustrate the application domains of each catalyst type. Data is generalized from multiple sources.
This comparison reveals that NHCs excel in intermolecular couplings, offering a versatile, metal-free route to 1,4-dicarbonyls.[4] In contrast, rhodium catalysts are particularly powerful for intramolecular cyclizations, proceeding through a distinct metal-carbene intermediate to afford cyclic products with high control.[12][13]
Visualizing the Mechanism: A Tale of Two Pathways
The fundamental difference in how NHCs and rhodium catalysts mediate the Stetter reaction is best understood by visualizing their respective catalytic cycles.
Caption: Contrasting mechanisms of NHC and Rh(II)-catalyzed Stetter-type reactions.
Conclusion: A Powerful, Sustainable Alternative
The data and mechanistic insights presented provide a compelling case for the adoption of N-Heterocyclic Carbene catalysis, derived from stable precursors like this compound, as a powerful alternative to traditional catalytic systems. For reactions like the benzoin condensation, NHCs offer a route that is not only comparable in yield to classical methods but is also significantly safer and operates under milder, more energy-efficient conditions.
While transition metals like rhodium retain a stronghold in specific applications requiring unique reactivity, such as intramolecular C-H insertions, the versatility, lower cost, and favorable environmental profile of organocatalysts position them as a cornerstone of modern, sustainable chemical synthesis. For the discerning scientist, the choice of catalyst is no longer a default to transition metals but a nuanced decision based on a holistic evaluation of efficiency, safety, cost, and sustainability. In this evaluation, this compound and the NHC chemistry it enables, stand as a formidable and attractive option.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Stetter reaction - Wikipedia [en.wikipedia.org]
- 5. Stetter Reaction [organic-chemistry.org]
- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 7. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. journals.irapa.org [journals.irapa.org]
- 12. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 13. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in Organocatalysis: The Case of 3-Benzylthiazolium Bromide
For decades, 3-Benzylthiazolium bromide has been a cornerstone precatalyst in the field of N-heterocyclic carbene (NHC) organocatalysis. Its structural simplicity and role in seminal reactions like the benzoin condensation have made it a staple in both academic and industrial laboratories. However, the apparent simplicity of protocols using this thiazolium salt can be deceptive. Researchers frequently encounter significant variations in reaction efficiency, yield, and even product distribution, leading to challenges in reproducing published results.
This guide provides an in-depth analysis of the critical factors governing the reproducibility of methods employing this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of the catalysis, dissect the subtle yet profound impact of experimental variables, and offer a framework for establishing robust and transferable procedures in your laboratory.
The Heart of the Matter: Generating the Active Carbene
This compound is not the catalyst itself, but a precatalyst . The catalytic cycle is initiated only upon deprotonation of the C2-proton—the most acidic proton on the thiazolium ring—by a base to generate the active nucleophilic carbene, a thiazol-2-ylidene.[1][2] This initial deprotonation step is the first and arguably one of the most critical points where variability can arise.
The acidity of this proton (pKa ≈ 16–19 in water for thiazolium salts) dictates the required strength of the base.[1] Insufficiently strong bases or incorrect stoichiometry can lead to a low concentration of the active carbene, slowing or stalling the reaction. Conversely, an overly strong base or large excess can promote undesirable side reactions.
Caption: Generation of the active NHC catalyst from this compound.
Case Study: The Benzoin Condensation
The benzoin condensation, a classic C-C bond-forming reaction, serves as an excellent model for examining reproducibility.[3][4] In this reaction, two molecules of an aldehyde (typically aromatic) couple to form an α-hydroxyketone. The reaction is famously catalyzed by NHCs derived from thiazolium salts.[2][5][6]
A survey of the literature reveals numerous protocols for this transformation using thiazolium precatalysts. While all report successful outcomes, the specific conditions vary significantly. These variations are the primary source of reproducibility challenges between laboratories.
| Parameter | Protocol A (Ref. X) | Protocol B (Ref. Y) | Protocol C (Ref. Z) | Key Reproducibility Insights |
| Precatalyst | 3-Benzyl-4-methylthiazolium chloride | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | This compound | Subtle changes in substitution on the thiazolium ring can alter acidity and steric bulk, affecting catalytic efficiency.[7][8] |
| Aldehyde | Benzaldehyde | 4-Chlorobenzaldehyde | Benzaldehyde | Electronic effects of aldehyde substituents are well-known. Reproducibility requires consistent substrate purity. |
| Base | Triethylamine (Et3N) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | NaOH | CRITICAL. Base strength, purity, and stoichiometry are paramount. DBU is much stronger than Et3N. The use of an inorganic base like NaOH introduces phase-transfer issues.[9][10] |
| Solvent | Ethanol (EtOH) | Tetrahydrofuran (THF) | Methanol (MeOH) | Protic solvents (alcohols) can participate in hydrogen bonding and proton transfer, influencing the reaction kinetics.[5][6] Solvent purity (e.g., water content) is a common hidden variable. |
| Temperature | 60 °C | Room Temperature | 80 °C | Higher temperatures can accelerate the reaction but may also promote side reactions or catalyst degradation. |
| Concentration | 0.5 M | 1.0 M | 0.2 M | Reaction kinetics can be highly dependent on concentration. Kinetic studies show the reaction is nearly first-order in aldehyde.[5][6] |
| Reported Yield | 85% | 92% | 78% | Direct comparison is difficult due to multiple changing variables. Each condition set represents a local optimum. |
This table is a synthesized representation based on typical protocols found in the literature; specific references are illustrative.
Critical Variables and Their Mechanistic Impact
The data clearly show that "the" method for a this compound-catalyzed reaction does not exist. Instead, a constellation of parameters must be precisely controlled.
-
The Choice of Base: This is often the most significant factor. Triethylamine (Et3N) is a common, mild organic base. DBU is a much stronger, non-nucleophilic base often used when deprotonation is difficult. The use of inorganic bases like NaOH or NaH can be effective but may require different solvents or phase-transfer conditions.[3][10] The purity of the base is also critical; aged liquid bases can contain impurities that inhibit catalysis.
-
Solvent Effects: The solvent's role extends beyond simply dissolving reagents. Protic solvents like methanol can stabilize charged intermediates but may also compete for hydrogen bonding or even react with components under basic conditions.[5][11] Aprotic solvents like THF provide a more inert environment. The presence of trace amounts of water can drastically alter the reaction pathway, sometimes hydrolyzing intermediates or affecting the base's effective strength.
-
Precatalyst Purity and Stability: this compound is a salt and can be hygroscopic. Absorbed moisture can interfere with the reaction. Furthermore, the synthesis of the precatalyst itself can introduce impurities. The starting material, benzyl bromide, is a lachrymator and can be difficult to handle, with purification of the final salt being essential for consistent results.[12][13]
-
Atmosphere Control: While not always specified, the active NHC is susceptible to oxidation.[14] For sensitive substrates or reactions requiring long times, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the carbene and improve reproducibility.
A Framework for Reproducible Organocatalysis
To mitigate the variables and establish a reliable protocol, a systematic approach is necessary. The following workflow provides a self-validating system for researchers employing this compound.
Caption: A systematic workflow for ensuring experimental reproducibility.
Detailed Protocol Steps:
-
Reagent Qualification (The Trustworthiness Pillar):
-
Precatalyst: If synthesized in-house, ensure full characterization (NMR, MP). If purchased, use from a reliable supplier and consider recrystallization if results are inconsistent. Store in a desiccator.
-
Solvents: Use anhydrous grade solvents. For maximum reproducibility, consider distillation from an appropriate drying agent.
-
Aldehyde Substrate: Purify by distillation or column chromatography to remove acidic (e.g., carboxylic acid from air oxidation) or other impurities.
-
Base: Use a freshly opened bottle of high-purity base. For liquid amines like Et3N, a fresh distillation is best practice.
-
-
Standardized Reaction Setup:
-
Glassware: Always use oven- or flame-dried glassware to eliminate adsorbed water. Assemble the apparatus hot under a stream of inert gas.
-
Atmosphere: Add all solid reagents to the flask, then purge thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition Order: A standardized order of addition is crucial. Typically, the precatalyst and aldehyde are dissolved in the solvent before the final addition of the base to initiate the reaction.
-
-
Monitoring and Workup:
-
Track the reaction's progress using a consistent analytical method (e.g., TLC, GC-MS). This provides insight into reaction rate and the formation of byproducts.
-
Employ a standardized workup procedure. The method of quenching, the volumes of extraction solvents, and the number of washes should be kept identical between runs.
-
Alternatives and Broader Context
It is important to recognize that thiazolium salts, while historically significant, have been largely superseded in many applications by more active and versatile NHC precatalysts.[1][15]
-
Triazolium Salts: These are generally more acidic than their thiazolium counterparts, meaning they can be deprotonated by weaker bases.[7] The resulting triazolylidene carbenes are also often more nucleophilic and catalytically active.[1][2]
-
Imidazolium Salts: While less acidic than thiazoliums, the resulting carbenes are highly stable and have found widespread use, particularly as ligands in transition metal chemistry.[1]
The choice of precatalyst is a key experimental decision. While this compound is effective for simple, robust reactions like the benzoin condensation of aromatic aldehydes, researchers tackling more challenging transformations often turn to triazolium-based systems for their superior performance.[2][7]
Conclusion
The reproducibility of methods using this compound is not inherent to the protocol itself, but is a function of meticulous experimental control. By understanding the mechanism of carbene generation and the profound influence of variables such as base purity, solvent choice, and atmospheric conditions, researchers can transform a seemingly fickle reaction into a robust and reliable synthetic tool. The principles outlined in this guide—reagent qualification, standardized setup, and consistent execution—form the bedrock of scientific integrity and are essential for generating data that is both trustworthy and transferable.
References
- 1. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 4. Benzoin Condensation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceasia.org [scienceasia.org]
- 11. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 12. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Acetylcholinesterase Inhibitors: Evaluating 3-Benzylthiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 3-Benzylthiazolium bromide as a potential acetylcholinesterase (AChE) inhibitor against established therapeutic agents. We will explore the underlying biochemistry, detail the experimental methodologies for evaluation, and present a comparative analysis based on available data for analogous compounds and established inhibitors.
The Critical Role of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic action terminates the nerve impulse at cholinergic synapses. The inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1][2] Current treatments for Alzheimer's often involve AChE inhibitors like Donepezil, Rivastigmine, and Galantamine, which can help to alleviate cognitive symptoms.[3]
This compound: A Compound of Interest
Thiazolium salts, heterocyclic organic compounds containing a thiazole ring, have emerged as a promising scaffold for the design of novel enzyme inhibitors. The presence of a benzyl group at the N3 position of the thiazolium ring has been identified as a key structural feature for interaction with the catalytic anionic site of acetylcholinesterase.[4] this compound, with its distinct chemical structure, presents itself as a compelling candidate for investigation as an AChE inhibitor.
Mechanism of Action: A Hypothesis
The proposed mechanism of AChE inhibition by this compound involves the interaction of the positively charged thiazolium ring and the benzyl group with key residues within the active site of the enzyme. The benzyl group is hypothesized to form hydrophobic and π-π stacking interactions within the active site gorge, while the thiazolium moiety could interact with anionic and aromatic residues, thereby blocking the entry of acetylcholine or interfering with the catalytic triad responsible for its hydrolysis.
Experimental Evaluation of Inhibitory Activity
To ascertain the inhibitory potential of this compound and compare it with other inhibitors, a standardized and reproducible experimental approach is essential. The following sections detail the synthesis of the compound and the enzymatic assay for determining its inhibitory potency.
Synthesis of this compound
The synthesis of this compound can be achieved through a direct quaternization reaction between thiazole and benzyl bromide. This is a classic nucleophilic substitution reaction where the nitrogen atom of the thiazole ring acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion.
Protocol for Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve thiazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Benzyl Bromide: To the stirred solution of thiazole, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product, this compound, will often precipitate out of the solution. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Workflow for Synthesis
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Umpolung Catalysis: Navigating Alternatives to 3-Benzylthiazolium Bromide
For decades, the venerable 3-benzylthiazolium bromide has been a cornerstone in the toolbox of synthetic chemists for executing umpolung reactions, most notably the benzoin condensation. Its ability to generate a nucleophilic acyl anion equivalent from an aldehyde—a reversal of its innate electrophilic character—has paved the way for countless carbon-carbon bond formations. However, the landscape of organocatalysis is in constant evolution. Driven by the pursuit of higher efficiency, broader substrate scope, enhanced stereoselectivity, and milder reaction conditions, a new generation of catalysts, primarily N-heterocyclic carbenes (NHCs), has emerged as powerful alternatives.
This guide provides an in-depth comparison of the performance of this compound with its modern counterparts, focusing on precatalysts derived from imidazolium, triazolium, and oxazolium salts. We will delve into the mechanistic nuances that differentiate these catalysts, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Rise of N-Heterocyclic Carbenes in Umpolung Catalysis
The catalytic activity of thiazolium salts, including this compound, stems from the in situ formation of an N-heterocyclic carbene upon deprotonation. This highly nucleophilic carbene attacks the aldehyde carbonyl, initiating the catalytic cycle. The alternatives to traditional thiazolium salts are also precursors to NHCs, but the nature of the heterocyclic ring profoundly influences the catalyst's stability, steric and electronic properties, and, consequently, its reactivity and selectivity.
The general mechanism for NHC-catalyzed umpolung, exemplified by the benzoin condensation, is outlined below. The key step is the formation of the "Breslow intermediate," a nucleophilic enaminol that acts as the acyl anion equivalent.
Caption: General Catalytic Cycle of NHC-Mediated Benzoin Condensation.
A Comparative Analysis of NHC Precatalysts
The choice of the azolium salt precatalyst is critical and can dramatically impact the outcome of an umpolung reaction. While this compound remains a workhorse, imidazolium and triazolium salts, in particular, have demonstrated significant advantages in many applications.
Thiazolium Salts: The Classic Choice
This compound and its derivatives are the archetypal precatalysts for umpolung reactions. They are relatively inexpensive and readily available. However, they can suffer from limitations, including the need for relatively high catalyst loadings and temperatures, and in some cases, lower yields compared to newer alternatives. In the context of asymmetric catalysis, achieving high enantioselectivity with simple chiral thiazolium salts has proven challenging.
Imidazolium Salts: Enhanced Stability and Activity
NHCs derived from imidazolium salts are generally more stable and often more nucleophilic than their thiazolium counterparts. This can translate to higher catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. A wide variety of N-aryl and N-alkyl substituted imidazolium salts are commercially available or can be readily synthesized, allowing for fine-tuning of steric and electronic properties.
Triazolium Salts: The Champions of Asymmetric Catalysis
Triazolium-derived NHCs have emerged as the catalysts of choice for many asymmetric umpolung reactions. The electronic nature of the triazole ring leads to a more electrophilic carbene, which can result in different reactivity profiles. More importantly, the triazolium scaffold has proven to be an excellent platform for the design of chiral catalysts that can induce high levels of enantioselectivity in reactions like the Stetter and benzoin reactions. Studies have shown that for the asymmetric benzoin condensation, chiral bicyclic 1,2,4-triazolium salts provide significantly higher enantiomeric excesses compared to analogous thiazolium salts[1].
Oxazolium Salts: A Niche Player with Unique Advantages
While less common, oxazolium salts have shown promise in specific applications. For instance, N-mesityl oxazolium salts have been reported to be highly effective for the Stetter reaction of challenging substrates, such as β-alkyl-α,β-unsaturated ketones and electron-rich aromatic aldehydes, outperforming both thiazolium and triazolium salts in certain cases[2].
Performance Comparison: The Benzoin Condensation of Benzaldehyde
To provide a clear performance benchmark, the following table summarizes literature data for the benzoin condensation of benzaldehyde using different NHC precatalysts. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature, but the data presented here offers a valuable overview of the relative efficiencies.
| Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiazolium Salts | ||||||
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Et3N | EtOH | 80 | 1.5 | 71-74 | [3] |
| This compound | Et3N | MeOH | RT | 24 | ~70 | [2] |
| Imidazolium Salts | ||||||
| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | KOtBu | THF | RT | 3 | 95 | [4][5] |
| 1,3-Dimesitylimidazolium chloride | Cs2CO3 | THF | RT | 12 | 92 | [6][7] |
| Triazolium Salts | ||||||
| 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | DBU | CH2Cl2 | RT | 12 | 91 | [8] |
| N-Pentafluorophenyl-substituted triazolium salt | DBU | THF | RT | 2 | 98 | [8] |
Note: Yields are for the isolated product. Reaction conditions and catalyst loadings may vary between studies.
The data clearly indicates that imidazolium and triazolium-based systems can offer significantly higher yields and often operate under milder conditions (room temperature) compared to the more traditional thiazolium salt-catalyzed reactions.
Experimental Protocols: A Practical Guide
To further aid in catalyst selection and experimental design, we provide detailed, step-by-step protocols for the benzoin condensation of benzaldehyde using representative thiazolium, imidazolium, and triazolium precatalysts.
Caption: General Experimental Workflow for NHC-Catalyzed Benzoin Condensation.
Protocol 1: Benzoin Condensation using 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride (Thiazolium Salt)
This protocol is adapted from a typical procedure for acyloin condensation.[3]
Materials:
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (1.34 g, 5 mmol, 0.05 equiv)
-
Benzaldehyde (10.6 g, 100 mmol, 1.0 equiv)
-
Triethylamine (Et3N) (3.03 g, 30 mmol, 0.3 equiv)
-
Absolute Ethanol (30 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (1.34 g, 5 mmol).
-
Add absolute ethanol (30 mL), followed by benzaldehyde (10.6 g, 100 mmol) and triethylamine (3.03 g, 30 mmol).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Pour the resulting residue into water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford benzoin as a white solid.
Protocol 2: Benzoin Condensation using 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl) (Imidazolium Salt)
This protocol is based on general procedures for NHC-catalyzed benzoin condensations.[4][5]
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (170 mg, 0.5 mmol, 0.05 equiv)
-
Potassium tert-butoxide (KOtBu) (56 mg, 0.5 mmol, 0.05 equiv)
-
Benzaldehyde (1.06 g, 10 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add IMes·HCl (170 mg, 0.5 mmol) and potassium tert-butoxide (56 mg, 0.5 mmol).
-
Add anhydrous THF (5 mL) and stir the suspension at room temperature for 15-20 minutes to generate the free carbene.
-
Add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 3-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzoin.
Protocol 3: Benzoin Condensation using a 1,3,4-Triazolium Salt
This protocol is a representative procedure for triazolium-catalyzed benzoin condensations.[8]
Materials:
-
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolium salt (e.g., chloride or tetrafluoroborate) (0.5 mmol, 0.05 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (76 mg, 0.5 mmol, 0.05 equiv)
-
Benzaldehyde (1.06 g, 10 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add the 1,3,4-triazolium salt (0.5 mmol).
-
Add anhydrous DCM (5 mL) and cool the mixture to 0 °C.
-
Add DBU (76 mg, 0.5 mmol) dropwise and stir for 10 minutes at 0 °C.
-
Add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC. The reaction may take 12-24 hours to reach completion.
-
Once the reaction is complete, quench with 1 M HCl (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain benzoin.
Substrate Scope and Practical Considerations
The choice of catalyst not only affects the reaction efficiency but also the substrate scope.
-
Thiazolium salts are generally effective for aromatic aldehydes.
-
Imidazolium salts , with their higher activity, can often be used for a broader range of aldehydes, including some aliphatic aldehydes, although crossed-benzoin reactions can be an issue.
-
Triazolium salts have shown remarkable versatility and are often the catalyst of choice for challenging transformations, including the cross-benzoin reactions between aliphatic and aromatic aldehydes, and are paramount in asymmetric catalysis.
From a practical standpoint, the synthesis of simple thiazolium and imidazolium salts is generally straightforward. Triazolium salts, especially chiral ones, can require more elaborate synthetic routes[9]. In terms of stability, imidazolium and triazolium salts are typically more stable to air and moisture than many thiazolium salts, which can simplify handling and storage. The cost of the precatalyst can also be a factor, with simple, commercially available thiazolium and imidazolium salts being the most economical choices for large-scale applications where high stereoselectivity is not a primary concern.
Conclusion and Future Outlook
While this compound remains a valuable tool for umpolung catalysis, the field has significantly advanced with the development of NHCs derived from imidazolium and triazolium salts. These modern alternatives offer numerous advantages, including higher yields, milder reaction conditions, and, most notably, access to high levels of enantioselectivity. For researchers and drug development professionals, understanding the nuances of these different catalyst systems is crucial for the efficient and selective synthesis of complex molecules. The choice of catalyst should be guided by the specific requirements of the reaction, including the nature of the substrate, the desired level of stereocontrol, and practical considerations such as cost and scalability. As the field of organocatalysis continues to expand, we can anticipate the development of even more sophisticated and powerful NHC catalysts, further broadening the horizons of umpolung chemistry.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 6. Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. A Late Stage Strategy for the Functionalization of Triazolium-based NHC catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 3-Benzylthiazolium Bromide in Synthesis
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is a critical decision point, profoundly influencing reaction efficiency, scalability, and overall project economics. For transformations reliant on N-heterocyclic carbenes (NHCs), the precursor salt is the foundational choice. This guide provides an in-depth cost-benefit analysis of 3-Benzylthiazolium bromide, a widely used NHC precursor, objectively comparing its performance and economic viability against common alternatives for an audience of researchers, scientists, and drug development professionals.
The Foundational Role of this compound
This compound is a stable, crystalline solid that serves as a precursor to a thiazole-based N-heterocyclic carbene. Upon deprotonation with a suitable base, the acidic proton at the C2 position of the thiazolium ring is removed, generating the highly reactive carbene species in situ. This carbene is a potent nucleophilic catalyst, renowned for its ability to induce umpolung, or the reversal of polarity, at an aldehyde's carbonyl carbon. This unique reactivity unlocks crucial carbon-carbon bond-forming reactions, including the benzoin condensation and the Stetter reaction, which are cornerstones in the synthesis of complex molecules and pharmaceutical intermediates.[1]
The utility of this compound stems from its balanced nature: it is sufficiently acidic to be deprotonated under reasonably mild conditions, yet stable enough for convenient handling and storage, making it a reliable workhorse in many synthetic laboratories.
Comparative Analysis: Performance vs. Cost
The decision to employ this compound must be weighed against the landscape of available alternatives. The primary contenders include the exceedingly inexpensive thiamine hydrochloride (Vitamin B1), and the more sophisticated, high-performance imidazolium and triazolium salts.
Data Summary: Catalyst Precursor Comparison
| Catalyst Precursor | Representative Cost (USD/gram) | Key Advantages | Key Disadvantages |
| This compound | $50 - $70[2] | Reliable and well-documented reactivity; good yields for standard transformations; moderate stability. | Requires stoichiometric base; can have limited solubility in some organic solvents. |
| Thiamine Hydrochloride (Vitamin B1) | < $1[3][4] | Extremely low cost; readily available; biodegradable and environmentally benign.[5] | Often requires higher catalyst loading and elevated temperatures; may result in lower yields or longer reaction times.[6] |
| Imidazolium Salts (e.g., IPr, IMes) | > $100 | Highly tunable sterically and electronically; exceptional catalytic activity and stability of the resulting carbene; broad reaction scope.[7] | Significantly higher cost; the free carbenes can be sensitive to air and moisture.[8] |
| Triazolium Salts | $80 - $150+ | High catalytic activity, particularly in asymmetric synthesis; can offer unique reactivity profiles.[9] | High cost; synthesis of chiral variants can be complex.[10][11] |
Causality Behind the Choices:
-
Economic Feasibility: For large-scale industrial processes or foundational academic experiments where cost is the primary driver, thiamine hydrochloride is the undisputed choice. Its structure contains the essential thiazolium moiety, but its overall efficiency is lower, often necessitating more forcing conditions.[5][6]
-
Routine & Reliable Synthesis: This compound occupies the middle ground. It provides a significant performance upgrade over thiamine for a moderate cost increase, making it ideal for routine laboratory synthesis where reliable yields and predictable outcomes are paramount.
-
High-Performance & Novel Transformations: When tackling challenging substrates, seeking maximum yields, or developing novel asymmetric methodologies, the investment in imidazolium or triazolium salts is justified.[8][9] Their sophisticated structures allow for fine-tuning of the carbene's steric and electronic environment, providing superior catalytic activity and selectivity that is often unattainable with simpler thiazolium-based systems.
Experimental Validation: A Comparative Protocol
To illustrate the practical trade-offs, we present a standardized protocol for the benzoin condensation of benzaldehyde, a classic NHC-catalyzed reaction, comparing this compound with its most cost-effective alternative, thiamine hydrochloride.
Protocol 1: Benzoin Condensation with this compound
This protocol is chosen for its reliability and consistent yields under standard laboratory conditions. The use of a methanolic sodium hydroxide solution provides a homogenous environment for efficient in-situ generation of the active carbene.
Caption: Experimental workflow for benzoin synthesis using this compound.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add benzaldehyde (4.0 mL, 39 mmol) and this compound (0.50 g, 1.95 mmol).
-
Add 8 mL of methanol and stir to dissolve the solids.
-
In a separate beaker, prepare the base solution by dissolving sodium hydroxide (0.40 g, 10 mmol) in 5 mL of methanol.
-
Add the sodium hydroxide solution dropwise to the stirring reaction mixture over 5 minutes.
-
Allow the mixture to stir at room temperature overnight (approx. 18 hours), during which a white precipitate will form.
-
Pour the reaction mixture into 100 mL of an ice-water slurry to complete precipitation.
-
Collect the white solid by vacuum filtration, wash the filter cake with 20 mL of cold water, and allow it to air-dry. Recrystallization from ethanol yields pure benzoin.
Protocol 2: Benzoin Condensation with Thiamine Hydrochloride
This protocol demonstrates the "greener" and more economical approach. Note the requirement for a higher catalyst loading and gentle heating to achieve a reasonable reaction rate, which is a direct consequence of thiamine's lower intrinsic catalytic activity compared to its benzyl-substituted counterpart.
Caption: Experimental workflow for benzoin synthesis using thiamine hydrochloride.
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, dissolve thiamine hydrochloride (1.70 g, 5.0 mmol) in 5 mL of water.
-
Add 15 mL of 95% ethanol and swirl to mix.
-
Cool the flask in an ice bath and slowly add 5 mL of 3 M aqueous sodium hydroxide.
-
Remove the flask from the ice bath and add benzaldehyde (10 mL, 98 mmol).
-
Equip the flask with a condenser and heat the mixture in a water bath at 60°C for 90 minutes.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with two 10 mL portions of ice-cold water, and allow it to air-dry.
Mechanistic Grounding: The Unifying Principle
The efficacy of all these precursors is rooted in a shared mechanistic pathway: the generation of an N-heterocyclic carbene. The choice of precursor and base dictates the ease of this formation and the stability and reactivity of the resulting carbene.
Caption: The critical deprotonation step to form the active NHC catalyst.
The electron-withdrawing nature of the positively charged nitrogen atom in the thiazolium ring acidifies the C2-proton, enabling its removal by a base. The substituents on the nitrogen atom (e.g., benzyl vs. the pyrimidine moiety in thiamine) and the ring itself (thiazole vs. imidazole vs. triazole) modulate this acidity and the nucleophilicity of the resulting carbene, which is the root cause of the observed differences in catalytic performance.
Authoritative Recommendations
-
For educational purposes, process development, and large-scale synthesis where cost is the dominant factor, Thiamine Hydrochloride is the optimal choice. Its limitations in yield and reaction conditions are often an acceptable trade-off for its profound economic and environmental advantages.
-
For routine bench-scale synthesis and general research applications, This compound represents the best value proposition. It provides a reliable, efficient, and moderately priced solution for a wide array of standard transformations.
-
For method development, asymmetric catalysis, and demanding synthetic challenges requiring the highest possible activity and selectivity, the significant upfront cost of Imidazolium and Triazolium Salts is a necessary and worthwhile investment, providing access to chemical space that is otherwise unreachable.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 148990010 [thermofisher.com]
- 4. Thiamine Hydrochloride, FCC, 98-102%, Spectrum Chemical 25 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 5. Vitamin B1-catalyzed aerobic oxidative esterification of aromatic aldehydes with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolium Salts | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. D-Camphor-Derived Triazolium Salts for Enantioselective Intramolecular Stetter Reactions [organic-chemistry.org]
- 10. Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazolium salt - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Benzylthiazolium Bromide
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. 3-Benzylthiazolium Bromide, a key reagent in various synthetic pathways, requires meticulous handling not only during use but also through its final disposal phase. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and environmental stewardship. Our approach is grounded in established safety protocols, synthesizing technical accuracy with field-proven insights to build a foundation of trust and operational excellence.
Core Principles: Hazard Identification and Risk Assessment
Understanding the "why" is paramount to ensuring compliance and safety. This compound is not merely an inert powder; it possesses specific hazards that dictate its handling and disposal protocols.
Inherent Chemical Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] Direct contact can lead to inflammation, redness, and discomfort, while eye exposure may result in significant damage.[1][2] Upon thermal decomposition, it can release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of nitrogen and sulfur.[2][3][4][5]
Environmental Considerations: As a quaternary ammonium compound (QAC), this compound belongs to a class of substances that can pose risks to aquatic ecosystems if released into the environment without treatment.[6][7] QACs are known to be toxic to various aquatic organisms, and their persistence can vary.[6] Therefore, under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system .[2][3] All waste containing this compound must be treated as hazardous waste.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound at any stage, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard for preventing chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The classification of "serious eye irritation" (H319) necessitates this level of protection.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[2][3]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that all waste streams must be collected, properly labeled, and managed by a licensed hazardous waste disposal company .[2] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect un-used or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.[9] This container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Liquid Waste: All solutions containing this compound and the first rinse from decontaminating glassware must be collected in a designated liquid hazardous waste container.[9] Never mix this waste with other incompatible waste streams, such as strong oxidizing agents.[2]
-
Contaminated Sharps: Any needles, scalpels, or other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
Step 2: Labeling
Accurate and clear labeling is a legal requirement and essential for safety. All waste containers must be labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The associated hazard pictograms (e.g., irritant).[1]
-
The date of accumulation.
Step 3: On-Site Storage
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] This area should be well-ventilated, away from heat sources, and separate from incompatible materials.[8]
Step 4: Final Disposal
Once the waste container is ready for removal (typically when it is 90% full), contact your institution's EHS office to schedule a pickup.[9] The EHS department will then manage the final disposal through a licensed waste contractor, ensuring compliance with all local, state, and federal regulations.[5][10]
Management of Spills and Contamination
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Control and Contain: For small solid spills, carefully sweep up the material without creating dust and place it in the solid hazardous waste container.[2] For small liquid spills, use an inert absorbent material like vermiculite, sand, or Chemizorb® to contain the spill.[3][4][10]
-
Collect Waste: Scoop the absorbed material into a suitable container and label it as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (wipes, paper towels) as solid hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Decontamination and Empty Container Disposal
Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating empty containers is to triple-rinse them.[11]
-
Container Disposal: After triple-rinsing, deface or remove the original product label.[9] The now-decontaminated container can typically be disposed of in the regular trash or recycling, depending on institutional policies.
Summary of Disposal Procedures
| Waste Stream | Container Type | Labeling Requirements | Key Operational Directives |
| Solid Waste | Sealable, compatible (e.g., HDPE) container. | "Hazardous Waste," "this compound," Hazard Pictograms, Date. | Avoid creating dust. Do not mix with incompatible chemicals. |
| Liquid Waste | Sealable, compatible (e.g., HDPE or glass) container. | "Hazardous Waste," "this compound," Approx. Concentration, Hazard Pictograms, Date. | Includes all solutions and first rinsates. Do not dispose down the drain. |
| Contaminated Labware & PPE | Lined solid hazardous waste container. | "Hazardous Waste," "Debris contaminated with this compound." | Grossly contaminated items only. Lightly contaminated items may be decontaminated. |
| Empty Reagent Containers | Original container. | Original label must be present until decontaminated. | Must be triple-rinsed, with all rinsate collected as liquid hazardous waste before disposal.[9][11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from work with this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. turi.org [turi.org]
- 7. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kscl.co.in [kscl.co.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Benzylthiazolium Bromide
For research, scientist, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, experience-driven directives for the safe handling of 3-Benzylthiazolium Bromide, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to build a foundation of trust by offering value that extends beyond the product, ensuring your safety and the validity of your research.
Core Directive: Understanding the Hazard
Before any procedural discussion, it is paramount to understand the nature of the substance you are handling. This compound is an organic salt that, while essential in various synthetic applications, presents specific hazards that dictate our PPE choices. According to GHS classifications, it is known to cause skin and serious eye irritation.[1][2] Therefore, our primary objective is to prevent contact with these surfaces.
Hazard Summary for this compound:
| Hazard Type | GHS Classification | Key Considerations |
| Skin Irritation | Category 2 | Prolonged or repeated contact can lead to irritation.[1][2][3] |
| Eye Irritation | Category 2A | Can cause serious and potentially damaging eye irritation.[1][2][3] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation if inhaled.[3][4][5][6] |
This substance is also classified as a lachrymator, meaning it can cause tearing.[3][4] All handling procedures should be designed to mitigate these risks.
The Causality Behind PPE Selection: A Self-Validating System
Effective PPE is more than a checklist; it's a system where each component's selection is justified by the specific risks posed by the chemical and the procedure.
Engineering Controls First: The Primary Barrier
Before considering personal gear, the first line of defense is always engineering controls.
-
Fume Hood: All handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood.[7] This is non-negotiable as it addresses the inhalation risk by ensuring adequate ventilation.[5][8]
Personal Protective Equipment: The Last Line of Defense
Your PPE is your final barrier against exposure. The selection process should be deliberate and informed.
Given that this compound causes serious eye irritation, standard safety glasses are insufficient.[3][5]
-
Mandatory: Tight-sealing safety goggles are required to protect against splashes and fine airborne particles.[5]
-
Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high splash potential, a face shield should be worn in addition to safety goggles to protect the entire face.[2][5]
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common and generally effective choice for incidental contact. Always inspect gloves for any signs of damage before use.[9] For prolonged handling, it is advisable to consult a glove compatibility chart.
-
Lab Coat: A standard laboratory coat is required to protect against accidental spills. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.[8][10]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect exposed skin.[9]
When working within a properly functioning fume hood, additional respiratory protection is typically not required.[11] However, in the event of a spill or a failure of engineering controls, respiratory protection will be necessary.
-
For Emergency Use: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[12]
-
PPE Donning: Don your lab coat, followed by safety goggles and face shield (if necessary), and finally, your gloves.
-
Handling: Conduct all manipulations of this compound well within the fume hood.
-
Post-Handling: After handling, wipe down the work surface.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves last and wash your hands thoroughly with soap and water.[9]
Disposal of Contaminated Materials
-
Solid Waste: All disposable items contaminated with this compound, such as weigh boats, pipette tips, and gloves, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be disposed of in a designated hazardous waste container. Do not pour any amount down the drain.[4]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container can then be disposed of according to your institution's guidelines.
Visual Workflow for PPE Selection
References
- 1. This compound | C10H10BrNS | CID 11608558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. kscl.co.in [kscl.co.in]
- 8. hse.gov.uk [hse.gov.uk]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. reagent.co.uk [reagent.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
